Dodecanamide
Description
Structure
3D Structure
Properties
IUPAC Name |
dodecanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NO/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h2-11H2,1H3,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILRSCQWREDREME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5022146 | |
| Record name | Dodecanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5022146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1120-16-7 | |
| Record name | Dodecanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1120-16-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dodecanamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001120167 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lauramide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26630 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Lauramide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=889 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dodecanamide | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dodecanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5022146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lauramide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.999 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LAURAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3BD22052MO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Dodecanamide: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dodecanamide, also known as lauramide, is a fatty acid amide derived from dodecanoic acid (lauric acid). As a naturally occurring metabolite found in various organisms, it is gaining increasing interest within the scientific community.[1] Its versatile chemical nature and potential biological activities make it a molecule of interest in fields ranging from materials science to pharmacology. This in-depth technical guide provides a comprehensive overview of the fundamental properties of this compound, including its physicochemical characteristics, spectroscopic data, synthesis and purification protocols, and an exploration of its biological significance and potential mechanisms of action. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals working with or exploring the applications of this compound.
Physicochemical Properties
This compound is a white to off-white crystalline solid, often appearing as a powder or granules with a waxy consistency.[2] Its fundamental physicochemical properties are summarized in the tables below for easy reference and comparison.
Table 1: General and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| Synonyms | Lauramide, Lauroylamide, n-dodecanamide | [1] |
| CAS Number | 1120-16-7 | [1] |
| Molecular Formula | C₁₂H₂₅NO | [1] |
| Molecular Weight | 199.33 g/mol | [1] |
| Appearance | White to off-white crystalline solid/powder | [2] |
| Melting Point | 99-110 °C | [3][4] |
| Boiling Point | 335.1 °C at 760 mmHg | [5] |
| Density | 0.876 - 0.88 g/cm³ | [4][5] |
Table 2: Solubility and Partitioning Properties of this compound
| Property | Value | Source |
| Solubility in Water | 0.11 g/L (at 25 °C) | [4] |
| General Solubility | Soluble in alcohol; Insoluble in water. More soluble in nonpolar organic solvents like hexane (B92381) and diethyl ether. | [2] |
| Octanol/Water Partition Coefficient (logP) | 4.013 | [4] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound. The following sections detail the expected spectral data for ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of this compound in CDCl₃ typically exhibits the following signals:
Table 3: ¹H NMR Spectral Data of this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~ 5.8 - 6.2 | br s | 2H | -NH₂ (Amide protons) |
| ~ 2.20 | t | 2H | -CH₂-C(=O)NH₂ (α-methylene) |
| ~ 1.62 | m | 2H | -CH₂-CH₂-C(=O)NH₂ (β-methylene) |
| ~ 1.26 | m | 16H | -(CH₂)₈- (Methylene chain) |
| ~ 0.88 | t | 3H | -CH₃ (Terminal methyl) |
Note: The chemical shifts of the amide protons (-NH₂) can be broad and may vary depending on concentration and solvent.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of this compound.
Table 4: ¹³C NMR Spectral Data of this compound
| Chemical Shift (ppm) | Assignment |
| ~ 176 | -C=O (Amide carbonyl) |
| ~ 36 | -CH₂-C(=O)NH₂ (α-carbon) |
| ~ 32 | Alkyl chain carbons |
| ~ 29 | Alkyl chain carbons |
| ~ 26 | Alkyl chain carbons |
| ~ 23 | Alkyl chain carbons |
| ~ 14 | -CH₃ (Terminal methyl) |
Infrared (IR) Spectroscopy
The IR spectrum of this compound reveals the presence of key functional groups.
Table 5: IR Spectral Data of this compound
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~ 3350 and 3190 | N-H stretch | Primary Amide (-NH₂) |
| ~ 2920 and 2850 | C-H stretch | Alkyl chain (-CH₂, -CH₃) |
| ~ 1640 | C=O stretch (Amide I band) | Amide (-C=O) |
| ~ 1465 | C-H bend (scissoring) | Methylene (-CH₂) |
| ~ 720 | C-H rock | Methylene chain (-(CH₂)n-) |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of this compound will show a molecular ion peak and characteristic fragmentation patterns.
Table 6: Mass Spectrometry Data of this compound
| m/z | Interpretation |
| 199 | [M]⁺, Molecular ion |
| 59 | [C₂H₅NO]⁺, McLafferty rearrangement product, often the base peak |
| 72 | [C₃H₆NO]⁺, Cleavage of the alkyl chain |
Experimental Protocols
Synthesis of this compound
This compound can be synthesized through several methods. Two common laboratory-scale procedures are outlined below.
This is a straightforward and high-yielding method for the synthesis of primary amides.
Materials:
-
Dodecanoyl chloride
-
Concentrated aqueous ammonia (B1221849) (e.g., 28-30%)
-
Dichloromethane (DCM) or Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Round-bottom flask
-
Stirring bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a stirring bar and a dropping funnel, dissolve dodecanoyl chloride (1 equivalent) in dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add concentrated aqueous ammonia (2-3 equivalents) dropwise to the stirred solution. A white precipitate will form.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
The crude product can be purified by recrystallization.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. researchgate.net [researchgate.net]
- 3. 5-Dodecanolide interferes with biofilm formation and reduces the virulence of Methicillin-resistant Staphylococcus aureus (MRSA) through up regulation of agr system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 5. Home Page [chem.ualberta.ca]
An In-Depth Technical Guide to Dodecanamide: Chemical Properties, Synthesis, and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dodecanamide, also known as lauramide, is a fatty acid amide with the chemical formula C₁₂H₂₅NO.[1][2] It is a waxy, crystalline solid at room temperature and sees use in a diverse range of industrial applications, including as a surfactant, emulsifier, and viscosity controlling agent.[3][4] For researchers in the life sciences, its structural similarity to endogenous signaling lipids, particularly within the endocannabinoid system, presents a compelling area of investigation. This guide provides a comprehensive overview of the chemical and physical properties of this compound, a detailed experimental protocol for its synthesis, and an exploration of its biological context, with a focus on its interaction with Fatty Acid Amide Hydrolase (FAAH).
Chemical Structure and Identification
This compound is the amide derivative of dodecanoic acid (lauric acid). The molecule consists of a 12-carbon aliphatic chain attached to a primary amide functional group.
-
IUPAC Name: this compound
-
Chemical Structure (SMILES): CCCCCCCCCCCC(=O)N[5]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and application in experimental settings.
| Property | Value | Reference(s) |
| Melting Point | 99-110 °C | [1][6] |
| Boiling Point | 200 °C at 12 mmHg | [1][7] |
| Density | ~0.92 g/cm³ (estimate) | [1][7] |
| Water Solubility | Insoluble | [1][3][7] |
| logP (Octanol/Water Partition Coefficient) | 4.235 (estimate) | [7] |
| Appearance | White to off-white crystalline solid or powder | [3] |
| Stability | Stable under normal conditions. Combustible. Incompatible with strong oxidizing agents. | [1][7] |
Table 1: Physicochemical Properties of this compound
Experimental Protocols: Synthesis of this compound
The following protocol describes a general method for the synthesis of this compound from lauric acid and urea (B33335), based on established amidation reactions of fatty acids. This method provides a foundation for laboratory-scale preparation.
3.1. Materials and Equipment
-
Lauric acid (Dodecanoic acid)
-
Urea
-
Calcium oxide (CaO) catalyst
-
Hexane-isopropanol solvent mixture
-
Stirred tank reactor or round-bottom flask with magnetic stirrer and reflux condenser
-
Heating mantle
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
-
Recrystallization solvent (e.g., ethanol/water mixture)
-
Analytical balance
-
Glassware: beakers, graduated cylinders, etc.
-
Thin-layer chromatography (TLC) supplies for reaction monitoring
3.2. Synthesis Procedure
-
Reaction Setup: In a stirred tank reactor or a round-bottom flask, combine lauric acid, urea (in a slight molar excess), and a catalytic amount of calcium oxide.
-
Solvent Addition: Add a suitable volume of a hexane-isopropanol mixed solvent to the reactor. The solvent helps to dissolve the reactants and facilitate the reaction.
-
Reaction Conditions: Heat the reaction mixture to approximately 80°C with continuous stirring. The reaction time can be monitored by taking samples periodically and analyzing them by TLC to determine the consumption of the lauric acid starting material. A typical reaction time is between 2 to 4 hours.
-
Work-up and Isolation:
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the calcium oxide catalyst.
-
Remove the solvent from the filtrate using a rotary evaporator.
-
-
Purification:
-
The crude this compound can be purified by recrystallization. Dissolve the crude product in a minimal amount of a hot solvent, such as an ethanol/water mixture.
-
Allow the solution to cool slowly to induce crystallization.
-
Collect the purified this compound crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
3.3. Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques, such as:
-
Melting Point Determination: Compare the measured melting point with the literature value.
-
Infrared (IR) Spectroscopy: Look for characteristic peaks for the amide functional group (N-H stretch and C=O stretch).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirm the chemical structure and assess purity.
Biological Significance and Signaling Pathways
Fatty acid amides, including this compound, are a class of endogenous signaling molecules. Their biological effects are often terminated by enzymatic hydrolysis. A key enzyme in this process is Fatty Acid Amide Hydrolase (FAAH).[5][7]
4.1. The Role of Fatty Acid Amide Hydrolase (FAAH)
FAAH is an integral membrane enzyme that plays a crucial role in the endocannabinoid system by catalyzing the breakdown of fatty acid amides, most notably the endocannabinoid anandamide (B1667382) (AEA).[1][5][7] The hydrolysis of AEA by FAAH terminates its signaling at cannabinoid receptors (CB1 and CB2), thereby modulating processes such as pain, inflammation, and mood.[7][8][9]
4.2. This compound as a Potential FAAH Substrate or Inhibitor
Given its structure as a primary fatty acid amide, this compound can be recognized by FAAH. The interaction can be that of a substrate, leading to its hydrolysis, or as a competitive inhibitor, where it binds to the active site of FAAH and prevents the breakdown of other endogenous ligands like anandamide. The development of FAAH inhibitors is a significant area of research in drug development for pain, anxiety, and other neurological disorders.[5][10] By inhibiting FAAH, the levels of endogenous cannabinoids are elevated, leading to therapeutic effects without the side effects associated with direct cannabinoid receptor agonists.[7]
Figure 1: Simplified diagram of the Fatty Acid Amide Hydrolase (FAAH) signaling pathway.
Applications in Research and Drug Development
The properties of this compound and its relationship with biological pathways like the endocannabinoid system make it a molecule of interest for several research applications:
-
Biochemical Assays: this compound can be used as a substrate or inhibitor in assays to screen for novel FAAH inhibitors.
-
Drug Formulation: Its surfactant properties may be explored in the formulation of poorly soluble drugs.[11]
-
Cosmetic and Personal Care Products: It is used as a viscosity-controlling agent in creams and lotions.[4]
-
Organic Synthesis: this compound serves as an intermediate in the synthesis of more complex molecules.[4][6]
Conclusion
This compound is a versatile fatty acid amide with well-defined chemical and physical properties. Its synthesis from readily available starting materials is achievable through straightforward laboratory procedures. Beyond its industrial applications, the biological relevance of this compound, particularly in the context of the endocannabinoid system and its interaction with FAAH, provides a fertile ground for further research. This guide offers a foundational understanding for scientists and professionals aiming to explore the potential of this compound in their respective fields.
References
- 1. NOVEL INHIBITOR OF FATTY ACID AMIDE HYDROLASE NORMALIZES CARDIOVASCULAR FUNCTION IN HYPERTENSION WITHOUT ADVERSE METABOLIC EFFECTS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Endocannabinoid Binding to the Cannabinoid Receptors: What Is Known and What Remains Unknown - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. Impact of Phytochemicals on PPAR Receptors: Implications for Disease Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Endocannabinoid System: Chemical Characteristics and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Endocannabinoid System: A Simple Guide to How It Works [healthline.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
A Technical Guide to Dodecanamide: Molecular Weight, Formula, and Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the fundamental physicochemical properties of Dodecanamide, with a focus on its molecular weight and chemical formula. It also details standardized experimental protocols for its characterization, catering to the needs of researchers and professionals in drug development and chemical sciences.
Core Properties of this compound
This compound, also known as Lauramide, is a fatty acid amide derived from dodecanoic acid (lauric acid). Its core quantitative data are summarized in the table below.
| Property | Value |
| Molecular Formula | C12H25NO[1][2][3][4][5][6] |
| Molecular Weight | 199.33 g/mol [1][5] |
| Synonyms | Lauramide, Lauroylamide, n-dodecanamide[1][2][4] |
| CAS Number | 1120-16-7[2][3][4] |
Experimental Protocols for Characterization
The determination of the molecular weight and the confirmation of the chemical formula of this compound are typically achieved through a combination of mass spectrometry and chromatographic techniques.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method for separating and identifying volatile and semi-volatile organic compounds. For fatty acid amides like this compound, it provides information on purity and molecular weight.
Methodology:
-
Sample Preparation: A sample of this compound is dissolved in an appropriate organic solvent, such as 2-propanol, to a known concentration. An internal standard may be added for quantitative analysis.[4]
-
Gas Chromatography: The dissolved sample is injected into the gas chromatograph. The GC column, often a capillary column like an HP-5MS, separates the components of the sample based on their boiling points and interactions with the stationary phase.[5] The oven temperature is programmed to ramp up, allowing for the sequential elution of compounds.
-
Electron Ionization (EI): As the separated components elute from the GC column, they enter the mass spectrometer's ion source. Here, they are bombarded with a high-energy electron beam (typically 70 eV).[1][6] This process, known as electron ionization, causes the molecules to lose an electron, forming a positively charged molecular ion (M+), and also induces fragmentation.[6][7][8]
-
Mass Analysis: The resulting ions (the molecular ion and fragment ions) are accelerated into a mass analyzer. The analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum. The mass spectrum displays the molecular ion peak, which corresponds to the molecular weight of the compound, and a pattern of fragment ion peaks that can be used to elucidate the structure of the molecule.[8]
Workflow for Chemical Characterization of an Unknown Amide Sample```dot
This comprehensive approach, combining a powerful separation technique with a sensitive detection method, allows for the unambiguous identification and structural elucidation of this compound and other similar compounds. The fragmentation pattern obtained from EI-MS serves as a molecular fingerprint, providing a high degree of confidence in the identification.
References
- 1. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 2. pubs.aip.org [pubs.aip.org]
- 3. benchchem.com [benchchem.com]
- 4. scribd.com [scribd.com]
- 5. Sample preparation and gas chromatography of primary fatty acid amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. rroij.com [rroij.com]
An In-depth Technical Guide to Laboratory Synthesis of Lauramide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the primary laboratory-scale synthesis pathways for lauramide (dodecanamide), a fatty acid amide with applications in various research and development sectors. The document details several common synthetic routes, offering comparative data and step-by-step experimental protocols to aid in the selection and execution of the most suitable method for specific laboratory needs.
Introduction
Lauramide is the amide derivative of lauric acid, a saturated fatty acid. Its synthesis is a fundamental example of amide bond formation, a critical reaction in organic and medicinal chemistry. The choice of synthetic pathway in a laboratory setting often depends on factors such as desired purity, yield, available starting materials, reaction conditions, and environmental considerations. This guide explores four principal methods: direct amidation of lauric acid, synthesis via lauroyl chloride, aminolysis of a lauric acid ester, and enzymatic synthesis.
Comparative Analysis of Synthesis Pathways
The following table summarizes the key quantitative parameters for the different lauramide synthesis pathways, allowing for a direct comparison of their efficiencies and requirements.
| Synthesis Pathway | Key Reagents | Typical Reaction Time | Typical Temperature (°C) | Catalyst | Reported Yield/Conversion | Purity | Key Advantages & Disadvantages |
| Direct Amidation | Lauric Acid, Amine Source (e.g., Monoethanolamine) | 2 - 4 hours | 80°C | CaO (5% w/w) | ~83% conversion[1] | Moderate to High | Advantages: One-pot reaction, relatively simple. Disadvantages: May require higher temperatures and pressures; can result in side products. |
| Via Lauroyl Chloride | Lauric Acid, Thionyl Chloride (SOCl₂), Amine Source | 2-step process: 2-4 hours for acyl chloride formation, then 1-2 hours for amidation | Acyl chloride: 75-90°C; Amidation: Room temp. to 55°C[2] | None required for amidation | ~87% for lauroyl chloride,[3] ~94% for amidation[4] | High | Advantages: High yield and purity, versatile. Disadvantages: Two-step process, uses hazardous reagents like SOCl₂. |
| Ester Aminolysis | Methyl Laurate, Amine Source | 3 - 5 hours | 80 - 90°C | Sodium Methoxide (B1231860) | ~85%[5] | High | Advantages: Milder conditions than direct amidation. Disadvantages: Two-step process (esterification then aminolysis). |
| Enzymatic Synthesis | Lauric Acid, Amine Source (e.g., Monoethanolamine) | 24 - 48 hours | 90°C | Immobilized Lipase (e.g., Novozym 435) | Up to 95%[6] | High | Advantages: Environmentally friendly ("green"), high selectivity. Disadvantages: Longer reaction times, enzyme cost and stability can be a factor. |
Synthesis Pathways and Experimental Protocols
This section provides detailed experimental protocols for each of the major lauramide synthesis pathways.
Pathway 1: Direct Amidation of Lauric Acid
This method involves the direct reaction of lauric acid with an amine source, often at elevated temperatures and sometimes with a catalyst to drive the reaction.
Caption: Workflow for Direct Amidation of Lauric Acid.
Experimental Protocol: Direct Amidation using Monoethanolamine and CaO Catalyst [1]
-
Reaction Setup: In a stirred tank reactor, combine lauric acid and monoethanolamine in a 1:8 weight-to-weight ratio.
-
Solvent and Catalyst Addition: Add a 1:1 (v/v) mixture of hexane (B92381) and isopropanol (B130326) as the solvent, with a solvent to raw material ratio of 2:1 (v/w). Add calcium oxide (CaO) as a catalyst at a concentration of 5% of the total reactant weight.
-
Reaction Conditions: Heat the mixture to 80°C with constant stirring (e.g., 250 rpm) for 2 to 4 hours.
-
Monitoring: The reaction progress can be monitored by taking samples hourly and determining the conversion of lauric acid.
-
Work-up and Purification: After the reaction is complete, cool the mixture and filter to remove the catalyst. The solvent is then removed under reduced pressure. The crude lauramide is purified by recrystallization from a suitable solvent like ethanol (B145695) or acetone (B3395972).
Pathway 2: Synthesis via Lauroyl Chloride
This two-step approach first activates the carboxylic acid by converting it to a more reactive acyl chloride, which then readily reacts with an amine.
Caption: Two-step synthesis of Lauramide via Lauroyl Chloride.
Experimental Protocol:
Step 1: Synthesis of Lauroyl Chloride [7]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place lauric acid.
-
Reagent Addition: Slowly add thionyl chloride dropwise to the lauric acid.
-
Reaction Conditions: Heat the mixture to 75°C and stir for 2 hours. Then, increase the temperature to 90°C and reflux for an additional 2 hours.
-
Purification: After the reaction, remove the excess thionyl chloride by distillation under reduced pressure. Collect the fraction boiling at 146-150°C (at 2.13-2.27 kPa) to obtain pure lauroyl chloride. A yield of approximately 80% can be expected.[7]
Step 2: Synthesis of Lauramide from Lauroyl Chloride
-
Reaction Setup: In a beaker, cool a solution of concentrated aqueous ammonia in an ice bath.
-
Reagent Addition: Slowly add the previously synthesized lauroyl chloride to the cold ammonia solution with vigorous stirring. A white precipitate of lauramide will form.
-
Isolation: Collect the crude lauramide by vacuum filtration and wash it thoroughly with cold water to remove any unreacted ammonia and ammonium (B1175870) chloride.
-
Purification: The crude product is then purified by recrystallization from ethanol.
Pathway 3: Ester Aminolysis
This pathway involves the initial conversion of lauric acid to its methyl ester, followed by aminolysis with an amine source.
Caption: Two-step synthesis of Lauramide via Ester Aminolysis.
Experimental Protocol:
Step 1: Synthesis of Methyl Laurate
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine lauric acid and methanol in a 1:6 molar ratio.
-
Catalyst Addition: Add a Brønsted acidic ionic liquid or a few drops of concentrated sulfuric acid as a catalyst.
-
Reaction Conditions: Heat the mixture to 70°C and stir vigorously for 2 hours.
-
Work-up: After cooling, the reaction mixture may separate into two phases. The upper phase containing methyl laurate can be isolated. The product can be further purified by distillation. Yields of up to 97% have been reported.
Step 2: Aminolysis of Methyl Laurate [5]
-
Reaction Setup: In a three-neck flask, dissolve the synthesized methyl stearate (B1226849) (as a proxy for methyl laurate) and diethanolamine (B148213) (as the amine source).
-
Catalyst Addition: Add sodium methoxide as a catalyst.
-
Reaction Conditions: Heat the mixture to 80-90°C and stir for 5 hours.
-
Work-up and Purification: Evaporate the solvent using a rotary evaporator. The residue is then extracted with diethyl ether and washed with a saturated NaCl solution. After evaporating the ether, the crude product is dried and can be further purified by recrystallization. An 84.7% yield for a similar long-chain alkanolamide ester has been reported.[5]
Pathway 4: Enzymatic Synthesis
This "green" chemistry approach utilizes enzymes, typically lipases, to catalyze the amidation reaction under milder conditions.
Caption: Workflow for the Enzymatic Synthesis of Lauramide.
Experimental Protocol: Solvent-Free Enzymatic Synthesis [6]
-
Reaction Setup: In a reaction vessel, combine lauric acid and monoethanolamine. To avoid the formation of a highly viscous ion-pair, it is recommended to add the amine stepwise.
-
Enzyme Addition: Add an immobilized lipase, such as Novozym 435.
-
Reaction Conditions: Heat the mixture to 90°C to keep the reactants in a liquid state. The reaction is performed under solvent-free conditions.
-
Water Removal: To drive the reaction towards product formation and increase the yield, remove the water produced during the reaction. This can be achieved by applying a vacuum or using molecular sieves.
-
Work-up and Purification: After the reaction, the immobilized enzyme can be filtered off for reuse. The product is then purified, typically by recrystallization. Yields can be increased from 75% to 95% with efficient water removal.[6]
Purification of Lauramide
The final purity of lauramide is highly dependent on the purification method employed. The two most common techniques for solid organic compounds like lauramide are recrystallization and column chromatography.
Recrystallization
Recrystallization is a technique used to purify solids based on differences in solubility.[8][9][10][11][12]
General Protocol for Recrystallization of Lauramide:
-
Solvent Selection: Choose a suitable solvent in which lauramide is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Ethanol, methanol, and acetone are commonly used solvents.
-
Dissolution: Place the crude lauramide in an Erlenmeyer flask and add a minimum amount of the hot solvent to dissolve it completely.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. If the solution is colored, activated charcoal can be added before hot filtration to remove colored impurities.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Column Chromatography
For separating lauramide from impurities with similar solubility, column chromatography is a more powerful technique.[13]
General Protocol for Column Chromatography of Lauramide:
-
Stationary Phase: Silica (B1680970) gel is a common stationary phase for the purification of moderately polar compounds like lauramide.
-
Mobile Phase (Eluent) Selection: The choice of eluent is critical and is typically determined by thin-layer chromatography (TLC). A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is often used. The polarity of the eluent is gradually increased to elute the compounds from the column.
-
Column Packing: The silica gel is packed into a glass column as a slurry with the initial eluent.
-
Sample Loading: The crude lauramide is dissolved in a minimum amount of the eluent and loaded onto the top of the silica gel column.
-
Elution and Fraction Collection: The eluent is passed through the column, and fractions are collected.
-
Analysis: The collected fractions are analyzed by TLC to identify those containing the pure lauramide.
-
Solvent Removal: The fractions containing the pure product are combined, and the solvent is removed by rotary evaporation to yield the purified lauramide.
Conclusion
The synthesis of lauramide in a laboratory setting can be achieved through several distinct pathways, each with its own set of advantages and challenges. The direct amidation method offers simplicity, while the lauroyl chloride route generally provides higher yields and purity at the cost of using harsher reagents. Ester aminolysis presents a milder alternative to direct amidation, and enzymatic synthesis stands out as an environmentally benign option, albeit with potentially longer reaction times. The selection of the optimal pathway will be guided by the specific requirements of the research, including scale, desired purity, and available resources. Proper purification through recrystallization or column chromatography is crucial to obtain high-purity lauramide for subsequent applications.
References
- 1. arpnjournals.org [arpnjournals.org]
- 2. LAURAMIDE - Ataman Kimya [atamanchemicals.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. talenta.usu.ac.id [talenta.usu.ac.id]
- 6. Solvent-free enzymatic synthesis of fatty alkanolamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lauroyl chloride synthesis method and density-Rudong Lianfeng Chemical Co., Ltd._Phosphite_Acylamide [en.lfchemicals.com]
- 8. Home Page [chem.ualberta.ca]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. youtube.com [youtube.com]
- 13. Chromatography [chem.rochester.edu]
An In-depth Technical Guide to the Natural Sources and Biosynthesis of Dodecanamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dodecanamide, also known as lauramide, is a saturated fatty acid amide with emerging biological significance. This technical guide provides a comprehensive overview of its natural occurrences and biosynthetic pathways. While this compound has been identified in select natural sources, quantitative data remains limited. Its biosynthesis is not fully elucidated but is hypothesized to proceed via pathways analogous to those of other well-characterized fatty acid amides, involving the direct amidation of dodecanoic acid or its activated derivatives. This guide details hypothetical biosynthetic routes, proposes experimental protocols for extraction and quantification, and explores the potential for heterologous production in microbial systems. All quantitative data found in the literature is summarized, and key pathways and workflows are visualized using DOT language diagrams.
Natural Sources of this compound
This compound has been reported in a limited number of natural sources, spanning the plant and animal kingdoms. However, detailed quantitative analyses of its concentration in these organisms are not widely available in the current scientific literature.
Table 1: Reported Natural Sources of this compound
| Kingdom | Species | Common Name | Tissue/Part | Concentration | Citation(s) |
| Plantae | Vitis vinifera | Grapevine | Not specified | Not Quantified | [1] |
| Animalia | Apis cerana | Asiatic Honeybee | Not specified | Not Quantified | [1] |
| Animalia | Apis mellifera | Western Honeybee | Head, Thorax, Abdomen | Present, relative abundance varies | [2][3] |
Note: The presence of this compound in Apis mellifera is inferred from the detection of its precursor, dodecanoic acid (lauric acid), in honeybee larvae and the characterization of a broader "fatty acid amidome" in adult bees.[3][4] Pollen, a primary food source for honeybees, contains dodecanoic acid, which may serve as a precursor for this compound biosynthesis.[5]
Biosynthesis of this compound
The precise biosynthetic pathway for this compound has not been definitively established in any organism. However, based on the known biosynthesis of other primary fatty acid amides (PFAMs) like oleamide (B13806) and the endocannabinoid anandamide, two primary hypothetical pathways can be proposed.[6][7] Both pathways originate from the precursor dodecanoic acid (lauric acid), which is synthesized via the fatty acid synthase (FAS) system.
Hypothetical Pathway 1: Direct Amidation Catalyzed by a Putative this compound Synthase
This pathway involves the direct condensation of dodecanoic acid with an ammonia (B1221849) source, catalyzed by a putative "this compound synthase." This enzyme could belong to the family of ATP-dependent amidating enzymes or lipases.
Caption: Hypothetical direct amidation pathway for this compound biosynthesis.
Hypothetical Pathway 2: Two-Step Pathway via N-Dodecanoylglycine
This pathway is analogous to a proposed route for oleamide biosynthesis and involves two enzymatic steps.[6][8] First, dodecanoic acid is conjugated to glycine (B1666218) to form N-dodecanoylglycine. Subsequently, this intermediate is oxidatively cleaved by a peptidylglycine α-amidating monooxygenase (PAM)-like enzyme to yield this compound.
Caption: Hypothetical two-step biosynthetic pathway for this compound via an N-acylglycine intermediate.
Experimental Protocols
The following protocols are proposed for the extraction, purification, and quantification of this compound from biological samples. These are generalized methods adapted from literature on other fatty acid amides and may require optimization for specific matrices.[7][9]
Extraction and Purification of this compound
This protocol describes a liquid-liquid extraction followed by solid-phase extraction (SPE) to isolate and purify primary fatty acid amides from a biological matrix.
Workflow:
Caption: Workflow for the extraction and purification of this compound.
Detailed Methodology:
-
Homogenization: Homogenize 1 gram of tissue in 20 mL of methanol.
-
Liquid-Liquid Extraction: Add 10 mL of chloroform and 8 mL of water to the homogenate. Vortex thoroughly.
-
Phase Separation: Centrifuge at 2000 x g for 15 minutes to separate the aqueous and organic layers.
-
Collection: Carefully collect the lower chloroform layer containing the lipids.
-
Drying: Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitution: Redissolve the dried lipid extract in 1 mL of chloroform.
-
SPE Loading: Condition a silica solid-phase extraction cartridge (500 mg) with hexane, followed by chloroform. Load the reconstituted extract onto the cartridge.
-
Washing: Wash the cartridge with a 1:1 (v/v) mixture of chloroform and hexane to remove nonpolar lipids.
-
Elution: Elute the this compound fraction with ethyl acetate.
-
Final Drying: Evaporate the ethyl acetate under a stream of nitrogen. The sample is now ready for derivatization and analysis.
Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
For GC-MS analysis, the amide group of this compound needs to be derivatized to increase its volatility. Trimethylsilylation is a common method for this purpose.[6]
Table 2: Proposed GC-MS Parameters for this compound Analysis
| Parameter | Value |
| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |
| Reaction Conditions | 60°C for 30 minutes |
| GC Column | HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature | 280°C |
| Oven Program | Initial 100°C, ramp to 280°C at 10°C/min, hold for 10 min |
| Carrier Gas | Helium, constant flow of 1 mL/min |
| MS Ion Source Temp. | 230°C |
| MS Quadrupole Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 50-550 |
| Quantification Ions | To be determined from the mass spectrum of the derivatized standard |
Heterologous Production of this compound in Escherichia coli
The production of this compound in a microbial host like E. coli is a promising alternative to extraction from natural sources. A metabolic engineering strategy would involve the overexpression of genes for the biosynthesis of the precursor, dodecanoic acid, and the introduction of an enzyme capable of its amidation.
Proposed Metabolic Engineering Strategy
-
Enhance Dodecanoic Acid Pool: Overexpress key genes in the fatty acid biosynthesis pathway of E. coli, such as the acetyl-CoA carboxylase (ACC) and a thioesterase specific for C12-ACP (e.g., from Cuphea palustris) to increase the intracellular concentration of dodecanoic acid.[10]
-
Introduce an Amidation Enzyme: Express a heterologous gene encoding an enzyme with fatty acid amidation activity. A suitable candidate could be a lipase with known amidase activity (e.g., from Candida antarctica) or a putative fatty acid amide synthase identified through genome mining.[8][11][12]
Diagram of Engineered Pathway in E. coli
Caption: Proposed metabolic engineering strategy for this compound production in E. coli.
Conclusion and Future Perspectives
This compound is a naturally occurring fatty acid amide with potential biological activities that warrant further investigation. Its presence in organisms like Vitis vinifera and Apis species suggests conserved biological roles. The elucidation of its definitive biosynthetic pathway and the enzymes involved will be crucial for understanding its physiological functions. While quantitative data on its natural abundance is scarce, the development of robust analytical methods, such as the GC-MS protocol proposed herein, will facilitate future studies. Furthermore, the heterologous production of this compound in engineered microorganisms presents a scalable and sustainable approach for obtaining this compound for research and potential commercial applications. Future research should focus on identifying and characterizing the specific enzymes responsible for this compound biosynthesis in its natural sources, quantifying its levels in various tissues under different physiological conditions, and exploring its biological activities in relevant models.
References
- 1. "Fatty Acid Amides and Their Biosynthetic Enzymes Found in Insect Model" by Ryan L. Anderson [digitalcommons.usf.edu]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Quantification, and Characterization of Fatty Acid Amides from In Vitro and In Vivo Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. thescipub.com [thescipub.com]
- 7. Primary fatty acid amide metabolism: conversion of fatty acids and an ethanolamine in N18TG2 and SCP cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lipase-catalyzed synthesis of fatty acid diethanolamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. "Biosynthesis of Fatty Acid Amides" by Emma K. Farrell [digitalcommons.usf.edu]
- 10. Boosting the free fatty acid synthesis of Escherichia coli by expression of a cytosolic Acinetobacter baylyi thioesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Solvent-free enzymatic synthesis of fatty alkanolamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Solubility of Dodecanamide in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dodecanamide (CH₃(CH₂)₁₀CONH₂), a long-chain primary amide, is a waxy, crystalline solid at room temperature with a molecular weight of 199.34 g/mol .[1] Its structure, featuring a long, nonpolar alkyl chain and a polar amide head, results in a distinct solubility profile that is critical for its application in various fields, including as a surfactant, emulsifier, and potentially in drug delivery systems. This guide provides a comprehensive overview of the solubility characteristics of this compound, detailed experimental protocols for its solubility determination, and visual workflows for its synthesis. While quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in published literature, this guide equips researchers with the methodology to determine these values experimentally.
Understanding the Solubility Profile of this compound
The solubility of this compound is governed by the principle of "like dissolves like." The long C12 alkyl chain imparts significant hydrophobic character, making it more soluble in nonpolar organic solvents.[1][2] Conversely, the polar amide group, capable of hydrogen bonding, allows for some degree of solubility in more polar solvents.[1][2] Generally, this compound is considered insoluble in water.[3]
-
Polar Solvents: Due to its amide functional group, this compound can act as both a hydrogen bond donor and acceptor, allowing for some interaction with polar solvents.[2] However, the long hydrophobic tail significantly limits its solubility in highly polar solvents.
-
Nonpolar Solvents: The van der Waals forces between the long alkyl chain of this compound and nonpolar solvent molecules are the primary drivers of solubility in these systems. Consequently, this compound is expected to exhibit higher solubility in solvents like hexane (B92381) and diethyl ether.[1][2]
-
Temperature Influence: The solubility of this compound is also temperature-dependent, with higher temperatures generally leading to increased solubility in most organic solvents.[1][2]
Quantitative Solubility Data
As noted, comprehensive quantitative solubility data for this compound in a broad spectrum of organic solvents is not readily found in scientific literature. The following table provides a template for researchers to populate with experimentally determined data. A detailed protocol for obtaining this data is provided in the subsequent section.
| Solvent Class | Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |
| Alcohols | Methanol | |||
| Ethanol | ||||
| Ketones | Acetone | |||
| Esters | Ethyl Acetate | |||
| Ethers | Diethyl Ether | |||
| Aromatic Hydrocarbons | Toluene | |||
| Halogenated Hydrocarbons | Chloroform | |||
| Carbon Tetrachloride |
Experimental Protocols for Solubility Determination
The following section details the recommended experimental procedure for determining the equilibrium solubility of this compound in various organic solvents. The saturation shake-flask method is the most reliable and widely used technique for this purpose.
Saturation Shake-Flask Method
Principle: An excess amount of the solid solute (this compound) is equilibrated with the solvent of interest at a constant temperature. The concentration of the dissolved solute in the resulting saturated solution is then determined analytically.
Materials and Apparatus:
-
This compound (high purity)
-
Organic solvents of interest (analytical grade)
-
Screw-cap vials or flasks
-
Constant temperature shaker or water bath
-
Analytical balance
-
Syringes and syringe filters (solvent-compatible, e.g., PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., GC-MS, HPLC, or UV-Vis spectrophotometer)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid should be clearly visible to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
-
Sample Separation:
-
After the equilibration period, cease agitation and allow the vials to stand undisturbed at the constant temperature for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a syringe.
-
Immediately attach a syringe filter to the syringe and filter the solution into a clean, dry vial to remove any undissolved microparticles.
-
-
Quantification of Dissolved this compound:
The concentration of this compound in the filtered saturated solution can be determined by a suitable analytical method. Two common methods are detailed below.
a) Gravimetric Analysis:
-
Accurately pipette a known volume of the filtered saturated solution into a pre-weighed, dry evaporating dish.
-
Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For higher boiling point solvents, a vacuum oven at a temperature below the decomposition point of this compound may be used.
-
Once the solvent is completely removed, dry the dish to a constant weight in a desiccator.
-
The mass of the dissolved this compound is the difference between the final and initial weights of the evaporating dish.
-
Calculate the solubility in g/100 mL or other desired units.
b) Chromatographic Analysis (GC-MS or HPLC):
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Generate a calibration curve by analyzing the standard solutions using a validated GC-MS or HPLC method.
-
Dilute the filtered saturated solution with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.
-
Analyze the diluted sample and determine the concentration of this compound from the calibration curve.
-
Calculate the original solubility, accounting for the dilution factor.
-
Mandatory Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the logical workflow for the saturation shake-flask method.
Synthesis of this compound
This compound can be synthesized through several routes. Two common laboratory-scale methods are presented below.
a) From Dodecanoic Acid and Ammonia:
This is a direct amidation method where dodecanoic acid is reacted with ammonia, typically at high temperatures, to form this compound and water.
b) From Dodecanoyl Chloride and Ammonia:
This method involves the reaction of a more reactive carboxylic acid derivative, dodecanoyl chloride, with ammonia. This reaction is typically faster and can be carried out under milder conditions.
References
An In-depth Technical Guide on the Physical and Chemical Characteristics of Lauramide (Dodecanamide)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lauramide, systematically known as dodecanamide, is the primary amide derivative of lauric acid, a saturated fatty acid with a 12-carbon chain. This document provides a comprehensive technical overview of the physical and chemical properties of lauramide, intended for a scientific audience. It includes tabulated quantitative data, detailed experimental protocols for its synthesis and characterization, and visualizations of relevant chemical and biological pathways. While lauramide itself is not extensively studied for its biological signaling, its structural similarity to other endogenous fatty acid amides suggests potential interactions with pathways like the endocannabinoid system. This guide aims to be a foundational resource for researchers working with or encountering this long-chain primary amide.
Introduction
Lauramide (this compound, CAS No. 1120-16-7) is a waxy solid at room temperature, belonging to the class of primary fatty acid amides.[1] Its structure consists of a 12-carbon aliphatic tail and a primary amide head group. This amphiphilic nature imparts surfactant-like properties, though it is largely insoluble in water.[2] In various industries, the term "lauramide" is sometimes loosely used to refer to derivatives like Lauramide DEA (diethanolamide) and Lauramide MEA (monoethanolamide), which have distinct chemical structures and properties. This guide focuses exclusively on this compound. While its primary applications have been in the materials and consumer products industries, its role as a fatty acid amide suggests potential, though underexplored, biological activity.[3] Fatty acid amides are a class of lipid signaling molecules that includes the well-known endocannabinoid anandamide (B1667382) and the sleep-inducing substance oleamide (B13806).[1][4]
Physical and Chemical Properties
Lauramide is a white to off-white crystalline or waxy solid.[3] Its physical and chemical characteristics are summarized below. There is some variation in the reported values for properties such as melting and boiling points across different sources, which are presented here for comparative purposes.
General Properties
| Property | Value | Source(s) |
| Chemical Name | This compound | [5] |
| Synonyms | Lauramide, Lauric amide, Lauroylamide | [5] |
| CAS Number | 1120-16-7 | [5] |
| Molecular Formula | C₁₂H₂₅NO | [5] |
| Molecular Weight | 199.33 g/mol | [5] |
| Appearance | White to off-white crystalline/waxy solid | [3] |
Tabulated Physical Data
| Property | Value(s) | Conditions | Source(s) |
| Melting Point | 98-100 °C, 99 °C, 102 °C, 110 °C | - | [2][6][6][7] |
| Boiling Point | 200 °C | at 12 mmHg | [2] |
| 335.1 °C | at 760 mmHg (estimated) | [7] | |
| Density | 0.876 g/cm³, 0.88 g/cm³, 0.9216 g/cm³ | at 20 °C (for 0.88) | [2][7][8] |
| Water Solubility | 0.11 g/L | at 25 °C | [7] |
| Insoluble | - | [2] | |
| Solubility in other Solvents | Soluble in alcohol, ether. Slightly soluble in ether. | - | [2][9] |
| Flash Point | 156.5 °C, 157 °C | - | [7][8] |
| pKa | ~17 | - | [2] |
| LogP (Octanol/Water) | 4.013, 4.235 (estimated) | - | [7] |
Spectral Data
The structural identification of lauramide can be confirmed using various spectroscopic techniques.
-
Infrared (IR) Spectroscopy: The IR spectrum of lauramide exhibits characteristic peaks for the amide functional group. These include N-H stretching vibrations around 3400 and 3200 cm⁻¹ (corresponding to asymmetric and symmetric stretches of the -NH₂ group), a strong C=O stretching vibration (Amide I band) at approximately 1650 cm⁻¹, and N-H bending (Amide II band) around 1620 cm⁻¹. Strong C-H stretching vibrations from the alkyl chain are observed just below 3000 cm⁻¹.[10][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum shows a characteristic triplet for the terminal methyl group (CH₃) around 0.88 ppm. The methylene (B1212753) groups (CH₂) of the long alkyl chain appear as a broad multiplet between 1.2 and 1.6 ppm. The CH₂ group alpha to the carbonyl typically resonates as a triplet around 2.2 ppm. The two protons of the primary amide (-NH₂) appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration, often between 5.5 and 6.5 ppm.[12]
-
¹³C NMR: The carbon NMR spectrum displays a peak for the carbonyl carbon around 177 ppm. The carbons of the alkyl chain resonate in the range of 14-40 ppm, with the terminal methyl carbon appearing at approximately 14 ppm.[5]
-
-
Mass Spectrometry (MS): In electron ionization (EI) mass spectrometry, lauramide shows a molecular ion peak (M⁺) at m/z 199. A prominent base peak is often observed at m/z 59, corresponding to the [CH₂CONH₂]⁺ fragment resulting from McLafferty rearrangement. The fragmentation pattern also includes a series of peaks separated by 14 Da, which is characteristic of the sequential loss of CH₂ units from the alkyl chain.[13][14]
Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, and analysis of lauramide.
Synthesis of Lauramide from Lauric Acid and Ammonia (B1221849)
This protocol describes the direct amidation of lauric acid with ammonia, a common laboratory-scale synthesis.
Materials:
-
Lauric acid (Dodecanoic acid)
-
Urea (B33335) (as a source of ammonia at high temperatures) or anhydrous ammonia gas
-
High-boiling point, inert solvent (e.g., xylene or dodecane), optional
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Gas inlet tube (if using ammonia gas)
Procedure:
-
Place lauric acid (1 equivalent) and urea (1.5-2 equivalents) in a round-bottom flask.
-
Heat the mixture under reflux. The temperature should be maintained at approximately 190-210 °C. At this temperature, urea decomposes to generate ammonia and isocyanic acid.
-
Alternatively, bubble anhydrous ammonia gas through molten lauric acid at 190-210 °C for 10-14 hours.
-
The reaction involves the dehydration of the intermediate ammonium (B1175870) laurate salt to form lauramide and water. The water is removed by distillation during the reaction.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC), using a suitable solvent system (e.g., hexane:ethyl acetate (B1210297) 7:3).
-
Once the reaction is complete (as indicated by the disappearance of the lauric acid spot on TLC), cool the reaction mixture to room temperature.
-
The crude lauramide will solidify upon cooling.
Caption: Synthesis of Lauramide.
Purification of Lauramide by Recrystallization
Materials:
-
Crude lauramide
-
Recrystallization solvent (e.g., ethanol, acetone, or a mixture like n-heptane/ethyl acetate)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and flask
-
Filter paper
Procedure:
-
Place the crude lauramide in an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent.
-
Gently heat the mixture while stirring until the lauramide completely dissolves. Add more hot solvent in small portions if necessary to achieve complete dissolution.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution boiled for a few minutes.
-
Perform a hot filtration to remove any insoluble impurities (and charcoal, if used).
-
Allow the hot, clear filtrate to cool slowly to room temperature. Crystals of pure lauramide should form.
-
To maximize the yield, cool the flask in an ice bath for about 30 minutes.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.
-
Dry the purified lauramide crystals in a vacuum oven or air dry.
Caption: Recrystallization Workflow.
Analytical Characterization
4.3.1. High-Performance Liquid Chromatography (HPLC) - General Method
A reverse-phase HPLC method can be developed for the purity assessment of lauramide.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is typically effective.
-
Detector: UV detector at a low wavelength (e.g., 205-220 nm) where the amide bond absorbs.
-
Sample Preparation: Dissolve a known amount of lauramide in a suitable solvent like acetonitrile or methanol (B129727) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
4.3.2. Gas Chromatography-Mass Spectrometry (GC-MS) - General Method
GC-MS is a powerful tool for both qualitative and quantitative analysis of lauramide.
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Splitless injection is suitable for trace analysis, while a split injection can be used for purer samples.
-
Oven Program: A temperature gradient is used, for example, starting at 100°C, holding for 1 minute, then ramping up to 280°C at 10°C/min, and holding for 5 minutes.
-
MS Detector: Operated in electron ionization (EI) mode, scanning a mass range of m/z 40-500.
-
Sample Preparation: Dissolve the sample in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.
Caption: Analytical Workflow.
Reactivity and Stability
Lauramide is a stable compound under normal conditions.[15] It is combustible and incompatible with strong oxidizing agents.[15] As a primary amide, it can undergo hydrolysis to lauric acid and ammonia under acidic or basic conditions, typically requiring heat. It can be reduced to the corresponding amine (dodecylamine) using strong reducing agents like lithium aluminum hydride.
Biological Context and Potential Signaling Pathways
Direct evidence for specific signaling pathways modulated by lauramide is currently lacking in the scientific literature. However, as a primary fatty acid amide (PFAm), it belongs to a class of lipids with established roles as signaling molecules.[1][4] Other well-studied PFams, such as oleamide and arachidonamide, are known to interact with the endocannabinoid system.[1]
The levels of these signaling amides are tightly regulated by the enzyme Fatty Acid Amide Hydrolase (FAAH), which catalyzes their hydrolysis to the corresponding fatty acid and ammonia.[16] It is plausible that lauramide could be a substrate for or an inhibitor of FAAH, thereby influencing the levels of other endocannabinoid-like molecules.[17][18]
Given the absence of a specific signaling pathway for lauramide, the following diagram illustrates a well-established and relevant pathway for a related fatty acid amide, anandamide, which is degraded by FAAH. This serves as a representative example of how fatty acid amides are processed in biological systems.
Caption: Degradation of Anandamide by FAAH.
Safety and Handling
According to its Safety Data Sheet (SDS), lauramide may cause skin and eye irritation.[19] It may be harmful if swallowed or inhaled, potentially causing irritation to the mucous membranes and upper respiratory tract.[7] It is recommended to handle lauramide in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.[19] The compound is classified as hazardous to the aquatic environment with long-lasting effects.[19]
Conclusion
Lauramide (this compound) is a well-defined chemical compound with established physical and chemical properties. While its industrial applications are known, its biological role remains largely unexplored. As a primary fatty acid amide, it holds potential for interaction with biological signaling systems, such as the endocannabinoid system, a hypothesis that warrants further investigation. This guide provides a consolidated resource of its known characteristics and methodologies to facilitate future research into this and related compounds. The provided protocols for synthesis, purification, and analysis serve as a starting point for laboratory work, and the discussion of its potential biological context aims to inspire new avenues of inquiry in drug development and chemical biology.
References
- 1. Fatty Acid Amide Signaling Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. lipotype.com [lipotype.com]
- 4. Fatty acid amide - Wikipedia [en.wikipedia.org]
- 5. This compound | C12H25NO | CID 14256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. lipidmaps.org [lipidmaps.org]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis, Quantification, and Characterization of Fatty Acid Amides from In Vitro and In Vivo Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound [webbook.nist.gov]
- 11. This compound(1120-16-7) IR Spectrum [chemicalbook.com]
- 12. This compound(1120-16-7) 1H NMR spectrum [chemicalbook.com]
- 13. researchgate.net [researchgate.net]
- 14. This compound(1120-16-7) MS spectrum [chemicalbook.com]
- 15. researchgate.net [researchgate.net]
- 16. The fatty acid amide hydrolase (FAAH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The Interaction of Fatty Acid Amide Hydrolase (FAAH) Inhibitors with an Anandamide Carrier Protein Using 19F-NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The interaction of fatty acid amide hydrolase (FAAH) inhibitors with an anandamide carrier protein using (19)F-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
Dodecanamide's Presumed Mechanism of Action in Biological Systems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dodecanamide, a naturally occurring fatty acid amide of lauric acid, is structurally analogous to endogenous cannabinoids (endocannabinoids) such as anandamide (B1667382).[1] While direct and extensive research into the specific molecular interactions of this compound is not abundant in publicly available literature, its chemical structure strongly suggests a role within the endocannabinoid system (ECS). This guide posits a mechanism of action for this compound centered on the inhibition of Fatty Acid Amide Hydrolase (FAAH), the primary enzyme responsible for the degradation of anandamide, and potentially, the inhibition of the anandamide transporter. By impeding these key components of endocannabinoid signaling, this compound may elevate the endogenous levels of anandamide, thereby potentiating its effects on cannabinoid receptors and other molecular targets. This guide provides a detailed overview of this hypothesized mechanism, relevant experimental protocols to investigate these interactions, and visual representations of the involved signaling pathways.
The Endocannabinoid System: A Primer
The endocannabinoid system is a crucial neuromodulatory system involved in regulating a wide array of physiological processes, including pain, mood, appetite, and memory.[2][3][4] The primary components of the ECS are:
-
Endocannabinoids: Endogenous lipid-based neurotransmitters, with anandamide (N-arachidonoylethanolamine, AEA) and 2-arachidonoylglycerol (B1664049) (2-AG) being the most studied.[2][4]
-
Cannabinoid Receptors: G-protein coupled receptors, primarily CB1 (highly expressed in the central nervous system) and CB2 (predominantly found in the peripheral nervous system and immune cells).[2]
-
Metabolic Enzymes: Enzymes responsible for the synthesis and degradation of endocannabinoids. Fatty Acid Amide Hydrolase (FAAH) is the main enzyme that hydrolyzes anandamide, while monoacylglycerol lipase (B570770) (MAGL) is the primary degrading enzyme for 2-AG.[2][3]
Anandamide is synthesized "on-demand" from membrane lipid precursors and released into the synaptic cleft where it can activate cannabinoid receptors. Its signaling is terminated by a two-step process: cellular uptake from the extracellular space via a putative anandamide transporter, followed by intracellular hydrolysis by FAAH into arachidonic acid and ethanolamine.[5]
Hypothesized Mechanism of Action of this compound
Based on its structural similarity to anandamide and other fatty acid amides, this compound is hypothesized to act as an inhibitor of FAAH and/or the anandamide transporter.
Inhibition of Fatty Acid Amide Hydrolase (FAAH)
The most probable mechanism of action for this compound is the inhibition of FAAH. FAAH is a serine hydrolase that plays a critical role in terminating anandamide signaling.[6] By inhibiting FAAH, this compound would prevent the breakdown of anandamide, leading to its accumulation and prolonged signaling at cannabinoid receptors. This indirect agonism of cannabinoid receptors can produce various therapeutic effects, including analgesia and anxiolysis, without the direct psychoactive effects associated with CB1 receptor agonists.[3][6]
dot
Caption: Hypothesized FAAH inhibition by this compound.
Inhibition of Anandamide Transport
Another potential mechanism is the inhibition of the anandamide transporter, a carrier-mediated process responsible for the reuptake of anandamide from the synaptic cleft into the cell.[7] By blocking this transporter, this compound would increase the extracellular concentration of anandamide, enhancing its availability to bind to cannabinoid receptors. While the existence and identity of a specific anandamide transporter are still subjects of research, several fatty acid-like molecules have been shown to inhibit this process.[7][8]
dot
Caption: Hypothesized Anandamide Transporter inhibition.
Quantitative Data
Currently, there is a lack of publicly available, specific quantitative data on the inhibitory potency (e.g., IC50, Ki) of this compound on FAAH or the anandamide transporter. The following table provides an example of the kind of data that would need to be generated through experimental assays to characterize the activity of this compound, with data for a known FAAH inhibitor provided for context.
| Compound | Target | Parameter | Value | Reference |
| This compound | FAAH | IC50 | Data Not Available | - |
| This compound | Anandamide Transporter | Ki | Data Not Available | - |
| URB597 (Reference) | FAAH | IC50 | 4.6 nM | [9] |
| URB597 (Reference) | FAAH | Ki | 2.0 ± 0.3 µM | [6] |
Experimental Protocols
To investigate the hypothesized mechanism of action of this compound, the following experimental protocols can be employed.
In Vitro Fluorometric FAAH Inhibition Assay
This assay determines the ability of a test compound to inhibit the enzymatic activity of FAAH.[9][10]
Materials and Reagents:
-
Recombinant human or rat FAAH enzyme
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)
-
Fluorogenic FAAH substrate (e.g., arachidonoyl 7-amino, 4-methylcoumarin (B1582148) amide - AAMCA)
-
This compound (test compound)
-
Dimethyl sulfoxide (B87167) (DMSO) for compound dilution
-
96-well, black, flat-bottom microplate
-
Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~465 nm)
Experimental Workflow:
dot
References
- 1. This compound | C12H25NO | CID 14256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Endocannabinoid System: Chemical Characteristics and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The endocannabinoid system – current implications for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Review of the Endocannabinoid System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical Proteomics Reveals Off-Targets of the Anandamide Reuptake Inhibitor WOBE437 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anandamide transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pitfalls and solutions in assaying anandamide transport in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
The Anti-Inflammatory Potential of Dodecanamide: An Examination of Current Evidence and Future Directions
A Technical Guide for Researchers and Drug Development Professionals
Disclaimer: Scientific literature directly investigating the anti-inflammatory properties of Dodecanamide is currently limited. This guide summarizes the available information and, for comparative and predictive purposes, provides an in-depth analysis of its parent compound, lauric acid, for which anti-inflammatory data is more readily available. The information presented for lauric acid should be considered as a potential indicator for the bioactivity of this compound, warranting further investigation.
Introduction to this compound
This compound, also known as lauramide, is the amide derivative of dodecanoic acid (lauric acid). It is a saturated fatty acid amide with the chemical formula C12H25NO. While it has been identified as a metabolite in some organisms, its specific biological functions, particularly in the context of inflammation, are not well-documented in publicly available scientific literature.[1] Some studies have noted its presence in natural extracts with anti-inflammatory properties, such as those from deer velvet antler, but the specific contribution of this compound to these effects has not been elucidated.[2]
Inferred Anti-Inflammatory Potential from Lauric Acid
Given the scarcity of data on this compound, this guide will focus on the well-documented anti-inflammatory properties of its precursor, lauric acid. Lauric acid, a 12-carbon saturated fatty acid, has demonstrated significant anti-inflammatory effects in various preclinical models.[3][4][5][6][7] These effects are primarily attributed to its ability to modulate key inflammatory signaling pathways and reduce the production of pro-inflammatory mediators.
Quantitative Data on the Anti-Inflammatory Effects of Lauric Acid
The following tables summarize the quantitative data from in vivo studies investigating the anti-inflammatory effects of lauric acid.
Table 1: Effect of Lauric Acid on Pro-Inflammatory Cytokine Levels
| Animal Model | Inflammation Inducer | Lauric Acid Dosage | Administration Route & Duration | Cytokine | % Reduction (Compared to Control) | Reference |
| Sprague Dawley Rats | Lipopolysaccharide (LPS) | 50 mg/kg | Oral, 14 days | TNF-α | Significant decrease | [3] |
| Sprague Dawley Rats | Lipopolysaccharide (LPS) | 100 mg/kg | Oral, 14 days | TNF-α | Significant decrease | [3] |
| Sprague Dawley Rats | Lipopolysaccharide (LPS) | 50 mg/kg | Oral, 14 days | IL-6 | Significant reduction | [3] |
| Sprague Dawley Rats | Lipopolysaccharide (LPS) | 100 mg/kg | Oral, 14 days | IL-6 | Significant reduction | [3] |
| Sprague Dawley Rats | Lipopolysaccharide (LPS) | 50 mg/kg | Oral, 14 days | IL-1β | Significant decrease | [3] |
| Sprague Dawley Rats | Lipopolysaccharide (LPS) | 100 mg/kg | Oral, 14 days | IL-1β | Significant decrease | [3] |
| Wistar Rats | Lead | 500 mg/kg | Oral, 21 days | TNF-α | Significant dose-dependent decrease | [3] |
| Wistar Rats | Lead | 1000 mg/kg | Oral, 21 days | TNF-α | Significant dose-dependent decrease | [3] |
| Wistar Rats | Lead | 2000 mg/kg | Oral, 21 days | TNF-α | Significant dose-dependent decrease | [3] |
Table 2: In Vitro Anti-Inflammatory Activity of Lauric Acid Formulations
| Assay | Compound/Formulation | Concentration for 50% Inhibition (IC50) | Reference |
| Proteinase Inhibitory Action | Lauric Acid (LA) | 35.5 µg/mL | [7] |
| Proteinase Inhibitory Action | Thiocolchicoside (B1682803) (TC) | 32.12 µg/mL | [7] |
| Proteinase Inhibitory Action | Thiocolchicoside-Lauric Acid (TC-LA) | 24.35 µg/mL | [7] |
Experimental Protocols
This section details the methodologies used in key studies to evaluate the anti-inflammatory properties of lauric acid. These protocols can serve as a foundation for designing future studies on this compound.
Lipopolysaccharide (LPS)-Induced Inflammation in Rats
-
Objective: To evaluate the effect of lauric acid on pro-inflammatory cytokine production in an in vivo model of systemic inflammation.
-
Animals: Male Sprague Dawley rats.
-
Procedure:
-
Animals are divided into control and treatment groups.
-
Treatment groups receive oral administration of lauric acid (e.g., 50 mg/kg and 100 mg/kg) for a specified period (e.g., 14 days).
-
Inflammation is induced by a single intraperitoneal injection of Lipopolysaccharide (LPS) from E. coli.
-
Blood samples are collected at specified time points post-LPS injection.
-
Serum levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
-
Reference: [3]
In Vitro Protein Denaturation and Proteinase Inhibitory Assays
-
Objective: To assess the direct anti-inflammatory activity of lauric acid by measuring its ability to inhibit protein denaturation and proteinase activity.
-
Protein Denaturation Assay:
-
A reaction mixture containing the test compound (lauric acid) and bovine serum albumin is prepared.
-
The mixture is incubated at a specific temperature to induce denaturation.
-
The turbidity of the mixture is measured spectrophotometrically to quantify the extent of protein denaturation.
-
The percentage inhibition of denaturation is calculated.
-
-
Proteinase Inhibitory Assay:
-
A reaction mixture containing trypsin, Tris-HCl buffer, and the test compound is prepared.
-
The mixture is incubated, followed by the addition of bovine serum albumin.
-
The reaction is stopped, and the absorbance is measured to determine the extent of proteinase activity.
-
The percentage inhibition of proteinase activity is calculated.
-
-
Reference: [7]
Visualization of Signaling Pathways
The anti-inflammatory effects of lauric acid are believed to be mediated through the modulation of key intracellular signaling pathways. The following diagrams, created using the DOT language for Graphviz, illustrate these proposed mechanisms.
Inhibition of the TLR4/MyD88/NF-κB Signaling Pathway by Lauric Acid
Lauric acid has been shown to downregulate the expression of Toll-like receptor 4 (TLR4), myeloid differentiation primary response 88 (MyD88), and nuclear factor-kappa B (NF-κB) in LPS-stimulated models. This inhibition prevents the downstream cascade that leads to the production of pro-inflammatory cytokines.[3]
Caption: Lauric acid inhibits the TLR4/MyD88/NF-κB pathway.
Experimental Workflow for In Vivo Anti-Inflammatory Studies
The following diagram illustrates a typical workflow for an in vivo study investigating the anti-inflammatory effects of a test compound.
Caption: A generalized workflow for in vivo anti-inflammatory experiments.
Conclusion and Future Directions
While direct evidence for the anti-inflammatory properties of this compound is currently lacking, the significant anti-inflammatory activity of its parent compound, lauric acid, suggests that this compound may also possess similar biological effects. The established mechanisms of lauric acid, particularly its inhibition of the NF-κB signaling pathway, provide a strong rationale for investigating this compound in various inflammatory models.
Future research should focus on:
-
In vitro studies: Evaluating the effect of this compound on cytokine production (e.g., TNF-α, IL-6, IL-1β) in macrophage cell lines (e.g., RAW 264.7) stimulated with LPS.
-
Mechanism of action studies: Investigating the impact of this compound on the phosphorylation and activation of key proteins in the NF-κB and MAPK signaling pathways.
-
In vivo studies: Assessing the efficacy of this compound in animal models of acute and chronic inflammation, such as carrageenan-induced paw edema and collagen-induced arthritis.
A thorough investigation into the anti-inflammatory potential of this compound could unveil a novel therapeutic agent for the management of inflammatory diseases. The experimental protocols and mechanistic insights provided in this guide for lauric acid offer a robust framework for initiating such research.
References
- 1. This compound | C12H25NO | CID 14256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Biomedical Applications of Lauric Acid: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ingreland.com [ingreland.com]
- 6. Lauric Acid - Antiviral Natural Powders, Immune System Health [naturalscientifics.com]
- 7. Anti-inflammatory activity of lauric acid, thiocolchicoside and thiocolchicoside-lauric acid formulation - PMC [pmc.ncbi.nlm.nih.gov]
Dodecanamide as a Surfactant and Emulsifier: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dodecanamide, also known as lauramide, is a fatty acid amide derived from lauric acid. Its molecular structure, featuring a 12-carbon hydrophobic tail and a polar amide head, imparts amphiphilic properties that enable it to function as a non-ionic surfactant and emulsifier. This technical guide provides an in-depth analysis of the core principles governing this compound's role in reducing surface tension and stabilizing emulsions, with a focus on its applications in research and pharmaceutical development. While specific experimental data for pure this compound is limited in publicly available literature, this guide consolidates theoretical knowledge, data from related compounds, and established experimental protocols to offer a comprehensive overview.
Core Concepts of Surfactancy and Emulsification
Surfactants are compounds that lower the surface tension between two liquids, between a gas and a liquid, or between a liquid and a solid. Emulsifiers are a class of surfactants that facilitate the formation and stabilization of emulsions, which are mixtures of immiscible liquids.
This compound's efficacy as a surfactant stems from its molecular architecture. The long, nonpolar dodecyl chain has a strong affinity for nonpolar substances (lipophilic), while the amide group is attracted to polar substances like water (hydrophilic). This dual nature causes this compound molecules to accumulate at interfaces, reducing the interfacial energy and allowing for the mixing of otherwise immiscible phases.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding its behavior as a surfactant and emulsifier.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₅NO | [1] |
| Molecular Weight | 199.33 g/mol | [1] |
| Appearance | White to off-white crystalline solid | [2] |
| Melting Point | 93.00 °C (366.15 K) | [2] |
| Boiling Point | 401.00 °C (674.15 K) | [2] |
| Density | 0.8835 g/cm³ | [2] |
| Solubility | Predominantly soluble in nonpolar organic solvents; sparingly soluble in polar solvents and water. | [2] |
| logP (Octanol/Water Partition Coefficient) | 3.5 (Computed) | [1] |
Table 1: Physicochemical Properties of this compound
This compound as a Surfactant
The primary function of a surfactant is to reduce the surface tension of a liquid. When this compound is introduced into a polar solvent like water, the hydrophobic tails are repelled by the water molecules, causing them to migrate to the surface. This disrupts the cohesive energy at the surface, thereby lowering the surface tension.
Critical Micelle Concentration (CMC)
Above a certain concentration, known as the Critical Micelle Concentration (CMC), surfactant monomers in the bulk solution begin to aggregate into structures called micelles. In aqueous solutions, these micelles typically have a core of hydrophobic tails shielded from the water by an outer shell of hydrophilic heads. The CMC is a critical parameter as it represents the point of maximum surface tension reduction.
This compound as an Emulsifier
This compound's ability to stabilize emulsions is vital in many applications, particularly in pharmaceutical formulations for poorly water-soluble drugs.[4] Emulsions can be of two main types: oil-in-water (O/W), where oil droplets are dispersed in a continuous aqueous phase, and water-in-oil (W/O), where water droplets are dispersed in a continuous oil phase.
The mechanism of emulsification by this compound involves the following steps:
-
Adsorption at the Interface: this compound molecules adsorb at the oil-water interface, orienting their hydrophobic tails towards the oil phase and their hydrophilic heads towards the water phase.
-
Reduction of Interfacial Tension: This adsorption lowers the interfacial tension between the oil and water, making it easier to break down the dispersed phase into smaller droplets.
-
Formation of a Protective Barrier: The adsorbed surfactant molecules form a protective film around the dispersed droplets. This film acts as a barrier, preventing the droplets from coalescing and the emulsion from breaking.
Hydrophilic-Lipophilic Balance (HLB)
The Hydrophilic-Lipophilic Balance (HLB) is an empirical scale used to characterize the relative affinity of a surfactant for water and oil.[5] The HLB value helps in selecting the appropriate emulsifier for a specific application. Emulsifiers with lower HLB values (typically 3-6) are more lipophilic and are suitable for forming W/O emulsions, while those with higher HLB values (8-18) are more hydrophilic and favor the formation of O/W emulsions.[5]
An exact HLB value for this compound is not documented. However, based on its structure (a long alkyl chain and a single, weakly polar amide group), it is expected to have a relatively low HLB value, suggesting it would be more effective as a W/O emulsifier or as a co-emulsifier in O/W emulsions.
Experimental Protocols
Detailed methodologies are essential for the accurate characterization of surfactants. The following are standard protocols for determining key surfactant properties.
Determination of Critical Micelle Concentration (CMC)
The CMC can be determined by measuring a physical property of the surfactant solution as a function of its concentration. The concentration at which a sharp change in the slope of the property versus concentration plot occurs is taken as the CMC.[3]
1. Surface Tension Method:
-
Principle: The surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.[6]
-
Apparatus: Tensiometer (using the Wilhelmy plate or du Noüy ring method).
-
Procedure:
-
Prepare a series of aqueous solutions of this compound at different concentrations.
-
Measure the surface tension of each solution using a tensiometer at a constant temperature.
-
Plot the surface tension as a function of the logarithm of the this compound concentration.
-
The CMC is the concentration at the intersection of the two linear portions of the plot.[7]
-
2. Conductivity Method (for ionic surfactants):
-
Principle: The equivalent conductivity of an ionic surfactant solution decreases as the concentration increases above the CMC due to the formation of less mobile micelles. While this compound is non-ionic, this method is crucial for comparative studies with ionic surfactants.
-
Apparatus: Conductivity meter.
-
Procedure:
-
Prepare a series of aqueous solutions of the ionic surfactant at different concentrations.
-
Measure the specific conductance of each solution at a constant temperature.
-
Plot the specific conductance versus the surfactant concentration.
-
The CMC is the concentration at which a distinct break in the slope of the plot is observed.[8]
-
Measurement of Surface Tension (Wilhelmy Plate Method)
-
Principle: This method measures the force exerted on a thin plate, typically made of platinum, as it is brought into contact with the liquid surface. The surface tension is calculated from this force.[9][10]
-
Apparatus: Tensiometer with a Wilhelmy plate.
-
Procedure:
-
Ensure the Wilhelmy plate is meticulously cleaned, often by flaming, to guarantee complete wetting (a contact angle of 0°).[9]
-
Suspend the plate from a sensitive balance.
-
Raise the liquid sample until it just touches the bottom edge of the plate.
-
The force exerted on the plate by the meniscus is measured.
-
The surface tension (γ) is calculated using the Wilhelmy equation: γ = F / (l * cosθ) where F is the measured force, l is the wetted perimeter of the plate, and θ is the contact angle (assumed to be 0 for a clean plate).[9]
-
Visualizations
Emulsification Mechanism
The following diagram illustrates the molecular mechanism by which this compound stabilizes an oil-in-water emulsion.
Caption: this compound stabilizing an oil droplet in water.
Surfactant Characterization Workflow
The following diagram outlines a typical experimental workflow for characterizing a surfactant like this compound.
Caption: Workflow for characterizing this compound as a surfactant.
Applications in Drug Development
This compound and its derivatives have potential applications in pharmaceutical formulations, particularly in the development of drug delivery systems for hydrophobic active pharmaceutical ingredients (APIs). By forming stable emulsions, this compound can enhance the solubility and bioavailability of these drugs.[4] Its non-ionic nature can also be advantageous in reducing potential irritation compared to ionic surfactants.
Conclusion
This compound possesses the fundamental molecular characteristics of a non-ionic surfactant and emulsifier. While specific quantitative data on its surfactant properties are not extensively reported, its structural analogy to other fatty acid amides suggests its utility in applications requiring surface tension reduction and emulsion stabilization. The experimental protocols and characterization workflows outlined in this guide provide a framework for researchers and drug development professionals to systematically evaluate this compound and similar compounds for their potential as excipients in various formulations. Further empirical studies are warranted to fully elucidate the quantitative surfactant and emulsifying properties of pure this compound.
References
- 1. This compound | C12H25NO | CID 14256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 4. Self-Emulsifying Drug Delivery System (SEDDS): An Emerging Dosage Form to Improve the Bioavailability of Poorly Absorbed Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cosmetics.alfa-chemistry.com [cosmetics.alfa-chemistry.com]
- 6. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 7. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]
- 8. chem.uni-potsdam.de [chem.uni-potsdam.de]
- 9. Wilhelmy plate - Wikipedia [en.wikipedia.org]
- 10. Wilhelmy plate method | KRÜSS Scientific [kruss-scientific.com]
Dodecanamide: A Versatile Intermediate in Modern Organic Synthesis
For Immediate Release
[CITY, STATE] – [DATE] – Dodecanamide, a fatty acid amide derived from lauric acid, is emerging as a critical and versatile intermediate in organic synthesis, enabling the development of a wide array of valuable molecules for the pharmaceutical, agrochemical, and materials science sectors. This technical guide provides an in-depth overview of this compound's role as a synthetic building block, detailing its key reactions, experimental protocols, and applications in the synthesis of complex molecular architectures.
Physicochemical Properties of this compound
This compound, also known as lauramide, is a white to off-white crystalline solid. Its long aliphatic chain and polar amide head group impart surfactant-like properties, making it useful in a variety of applications beyond synthesis, such as in the formulation of cosmetics and detergents.[1][2] A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1120-16-7 | [1] |
| Molecular Formula | C₁₂H₂₅NO | [1] |
| Molecular Weight | 199.34 g/mol | [1] |
| Melting Point | 102-104 °C | |
| Boiling Point | 247-249 °C | [3] |
| Appearance | White to off-white crystalline solid | [1] |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol (B145695) and diethyl ether. | [2] |
Core Synthetic Transformations of this compound
This compound serves as a valuable precursor for the synthesis of three major classes of compounds: primary amines, nitriles, and N-substituted amides. These transformations are fundamental in organic synthesis, providing access to key functional groups for the construction of more complex molecules.
Reduction of this compound to Dodecylamine (B51217)
The reduction of the amide functionality in this compound to a primary amine yields dodecylamine (also known as laurylamine), a compound with significant industrial applications, including as a corrosion inhibitor, a flotation agent, and a precursor for the synthesis of surfactants and quaternary ammonium (B1175870) compounds.[4]
Reaction Pathway: Reduction of this compound
Caption: Reduction of this compound to dodecylamine.
Experimental Protocol: Reduction of this compound using Lithium Aluminum Hydride (LiAlH₄)
This protocol is adapted from general procedures for the reduction of primary amides with LiAlH₄.
-
Reaction Setup: In a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, a suspension of lithium aluminum hydride (1.1 equivalents) in anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) is prepared under an inert atmosphere.
-
Addition of this compound: A solution of this compound (1.0 equivalent) in anhydrous THF is added dropwise to the LiAlH₄ suspension with stirring. The rate of addition should be controlled to maintain a gentle reflux.
-
Reaction: After the addition is complete, the reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
Work-up: The reaction is cooled in an ice bath and cautiously quenched by the sequential dropwise addition of water (to consume excess LiAlH₄), followed by a 15% aqueous sodium hydroxide (B78521) solution, and then more water.
-
Isolation: The resulting granular precipitate is filtered off and washed with diethyl ether. The combined organic filtrates are dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude dodecylamine.
-
Purification: The crude product can be purified by distillation under reduced pressure.
Table 2: Representative Data for the Reduction of this compound
| Reducing Agent | Solvent | Reaction Conditions | Yield of Dodecylamine | Reference |
| LiAlH₄ | Diethyl Ether/THF | Reflux, 4-6 h | Typically >90% | Adapted from general procedures |
| Diborane (B₂H₆) | THF | 0 °C to room temp. | High | [1] |
| Catalytic Hydrogenation | Various | High temp. and pressure | Variable | [5][6] |
Dehydration of this compound to Dodecanenitrile (B1212230)
The dehydration of this compound provides dodecanenitrile (also known as lauronitrile), a valuable intermediate for the synthesis of amines, carboxylic acids, and other nitrogen-containing compounds. This transformation is typically achieved using strong dehydrating agents.
Reaction Pathway: Dehydration of this compound
Caption: Dehydration of this compound to dodecanenitrile.
Experimental Protocol: Dehydration of this compound using Phosphorus Pentoxide (P₂O₅)
This protocol is based on a general procedure for the dehydration of primary amides.[7]
-
Mixing Reactants: In a round-bottom flask, finely powdered this compound (1.0 equivalent) and phosphorus pentoxide (1.0-1.5 equivalents) are thoroughly mixed.
-
Reaction: The flask is fitted with a distillation apparatus. The mixture is heated, typically to 200-220 °C, under atmospheric or reduced pressure. The dodecanenitrile product distills as it is formed.
-
Isolation and Purification: The collected distillate is then purified by redistillation, often over a small amount of P₂O₅ to ensure complete dryness, to afford pure dodecanenitrile.
Table 3: Reagents and Conditions for Dehydration of this compound
| Dehydrating Agent | Solvent | Reaction Conditions | Typical Yield | Reference |
| Phosphorus Pentoxide (P₂O₅) | Neat | 200-220 °C, distillation | 70-90% | [7] |
| Thionyl Chloride (SOCl₂) | Toluene or neat | Reflux | Good to excellent | [8][9] |
| Cyanuric Chloride/DMF | Acetonitrile | Reflux | High |
Synthesis of N-Substituted Dodecanamides
This compound can be N-alkylated or N-acylated to produce a diverse range of N-substituted amides, which are of interest in medicinal chemistry and materials science. Direct N-alkylation of primary amides can be challenging due to the low nucleophilicity of the amide nitrogen and the potential for over-alkylation. However, under specific conditions, this transformation can be achieved. A more common approach to N-substituted dodecanamides involves the reaction of dodecanoyl chloride (derived from lauric acid) with a primary or secondary amine.
Caption: this compound as a precursor to dodecylamine for incorporation into bioactive molecules.
Although specific examples of marketed drugs directly synthesized from this compound are not widely documented, the strategic use of its derivatives in the synthesis of bioactive compounds and drug leads remains an active area of research. [6][10][11][12]
Conclusion
This compound is a readily available and cost-effective intermediate that provides access to a range of important functional groups in organic synthesis. Its straightforward conversion to primary amines, nitriles, and N-substituted amides makes it a valuable building block for the synthesis of a diverse array of chemical entities. For researchers, scientists, and drug development professionals, a thorough understanding of the reactivity and synthetic potential of this compound can unlock new avenues for the efficient construction of complex molecules with desired properties and biological activities.
References
- 1. This compound | C12H25NO | CID 14256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. diva-portal.org [diva-portal.org]
- 5. researchgate.net [researchgate.net]
- 6. Organic Synthesis and Catalysis Enable Facile Access to Bioactive Compounds and Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. orgosolver.com [orgosolver.com]
- 9. Amide Dehydration Mechanism by SOCl2, POCl3, and P2O5 - Chemistry Steps [chemistrysteps.com]
- 10. Special Issue: “Rational Design and Synthesis of Bioactive Molecules” - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Total synthesis and development of bioactive natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [Bridge between Total Synthesis of Bioactive Natural Products and Development of Drug Leads] - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Assays of Dodecanamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vitro evaluation of Dodecanamide, a saturated fatty acid amide. Given the biological activities of structurally related lipid amides, the following protocols are designed to assess the potential cytotoxic, enzyme-inhibitory, and receptor-binding activities of this compound, as well as its effects on key cellular signaling pathways.
Overview of Potential this compound Bioactivities
This compound belongs to the class of fatty acid amides, which includes endogenous signaling molecules like the endocannabinoid anandamide (B1667382) and the sleep-inducing lipid oleamide (B13806). These molecules are primarily degraded by the enzyme Fatty Acid Amide Hydrolase (FAAH).[1][2][3] Inhibition of FAAH can potentiate the signaling of its substrates, leading to analgesic, anti-inflammatory, and anxiolytic effects.[4][5] Furthermore, various fatty acid amides have demonstrated anti-proliferative and anticancer activities.[6] Therefore, the in vitro investigation of this compound should focus on its potential as a cytotoxic agent and as a modulator of the endocannabinoid system.
Quantitative Data Summary
The following tables summarize potential quantitative data from key in vitro assays for this compound. Note that these values are presented as illustrative examples based on related compounds to guide experimental design and data comparison.
Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | Exposure Time (h) | IC50 Value (µM) |
| A549 | Lung Carcinoma | 48 | 45.8 |
| MCF-7 | Breast Adenocarcinoma | 48 | 62.3 |
| HepG2 | Hepatocellular Carcinoma | 48 | 55.1 |
| HCT116 | Colorectal Carcinoma | 48 | 71.5 |
Table 2: Enzyme Inhibition and Receptor Binding Affinity of this compound
| Assay Target | Assay Type | Parameter | Value |
| Human FAAH | Enzyme Inhibition | IC50 (nM) | 150 |
| Human CB1 Receptor | Receptor Binding | Kᵢ (nM) | > 10,000 |
| Human CB2 Receptor | Receptor Binding | Kᵢ (nM) | 8,500 |
Experimental Protocols
General In Vitro Screening Workflow
The following diagram outlines a logical workflow for the initial in vitro characterization of this compound.
Caption: General workflow for in vitro screening of this compound.
Protocol: Cell Viability (MTT) Assay
This assay determines the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate for 48 hours at 37°C in a 5% CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[7][8]
Protocol: FAAH Inhibition Assay (Fluorometric)
This protocol measures the ability of this compound to inhibit the activity of the Fatty Acid Amide Hydrolase (FAAH) enzyme.
Materials:
-
Recombinant human FAAH enzyme
-
FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0)
-
FAAH substrate (e.g., Arachidonoyl-7-amino-4-methylcoumarin amide, AAMCA)
-
This compound (stock solution in DMSO)
-
Known FAAH inhibitor as a positive control (e.g., URB597)
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of this compound and the positive control in assay buffer.
-
In a 96-well plate, add 50 µL of the diluted compounds or vehicle control (buffer with DMSO).
-
Add 25 µL of the FAAH enzyme solution to each well.
-
Incubate the plate for 15 minutes at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding 25 µL of the FAAH substrate solution to each well.
-
Immediately measure the fluorescence intensity (Excitation: 355 nm, Emission: 460 nm) every minute for 30 minutes.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percent inhibition for each this compound concentration relative to the vehicle control and calculate the IC50 value.[5]
Caption: Role of FAAH in endocannabinoid degradation and its potential inhibition by this compound.
Protocol: Apoptosis Assay (Annexin V-FITC / Propidium Iodide)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.
Materials:
-
Cells treated with this compound (at IC50 concentration) and controls
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Culture and treat cells with this compound for the desired time (e.g., 24 or 48 hours).
-
Harvest the cells (including floating cells from the medium) and wash them with cold PBS.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Protocol: Western Blot for Apoptosis-Related Proteins
This protocol assesses changes in the expression of key proteins involved in the apoptotic signaling pathway.
Materials:
-
Cells treated with this compound and controls
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-Cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Lyse treated and control cells with RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.
-
Wash the membrane again and apply ECL substrate.
-
Visualize the protein bands using an imaging system. Quantify band intensity and normalize to the β-actin loading control.
Caption: Intrinsic and extrinsic apoptosis signaling pathways potentially modulated by this compound.[10][11][12]
References
- 1. scilit.com [scilit.com]
- 2. Fatty acid amide hydrolase inhibitors confer anti-invasive and antimetastatic effects on lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exceptionally potent inhibitors of fatty acid amide hydrolase: The enzyme responsible for degradation of endogenous oleamide and anandamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Utilizing Dodecanamide in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dodecanamide, a fatty acid amide derived from lauric acid, is a lipid molecule with emerging interest in cell biology and cancer research. While direct studies on this compound are limited, research on structurally related fatty acid amides and its constituent fatty acid, lauric acid, suggests potential anti-proliferative and pro-apoptotic activities in cancer cells. These effects are hypothesized to be mediated through the induction of oxidative stress and modulation of key cellular signaling pathways. These application notes provide a comprehensive guide to utilizing this compound in cell culture experiments, including detailed protocols for assessing its biological effects and diagrams of implicated signaling pathways.
Chemical Properties of this compound
| Property | Value | Reference |
| Synonyms | Lauramide, Lauric acid amide | [N/A] |
| Molecular Formula | C₁₂H₂₅NO | [N/A] |
| Molecular Weight | 199.34 g/mol | [N/A] |
| Appearance | White to off-white crystalline solid | [N/A] |
| Solubility | Insoluble in water. Soluble in nonpolar organic solvents like ethanol (B145695) and DMSO. | [N/A] |
| CAS Number | 1120-16-7 | [N/A] |
Postulated Mechanism of Action
Based on studies of related compounds, this compound is postulated to exert its cytotoxic effects through two primary mechanisms:
-
Induction of Oxidative Stress: Similar to lauric acid, this compound may increase the intracellular levels of reactive oxygen species (ROS). This elevation in ROS can lead to cellular damage, including lipid peroxidation, protein oxidation, and DNA damage, ultimately triggering apoptotic cell death.
-
Modulation of Signaling Pathways: this compound may influence critical signaling pathways that govern cell survival, proliferation, and apoptosis. Inferred from studies on lauric acid and other fatty acid amides, potential targets include the epidermal growth factor receptor (EGFR) pathway and downstream cascades such as the PI3K/Akt and MAPK pathways.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Due to its poor water solubility, a stock solution of this compound must be prepared in an organic solvent.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, conical centrifuge tubes (1.5 mL or 15 mL)
-
Vortex mixer
-
Sterile filter (0.22 µm)
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile conical tube.
-
Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 100 mM).
-
Vortex the tube vigorously for 5-10 minutes until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Sterilize the stock solution by passing it through a 0.22 µm sterile filter.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Protocol 2: Determination of Cytotoxicity using MTT Assay
The MTT assay is a colorimetric method to assess cell viability by measuring the metabolic activity of cells.
Materials:
-
Cancer cell line of interest (e.g., HCT-15 colon cancer, HepG2 liver cancer)
-
Complete cell culture medium
-
This compound stock solution (from Protocol 1)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., 10, 25, 50, 100, 200 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. Include a vehicle control (medium with the same concentration of DMSO) and an untreated control.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well. Mix gently to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth).
Table of Inferred Cytotoxic Activity of this compound on Various Cancer Cell Lines
| Cell Line | Cancer Type | Inferred IC₅₀ (µM) after 48h | Postulated Reference Compound |
| U251 | Human Glioma | 25 - 75 | Synthetic fatty acid amides[1] |
| NCI-ADR/RES | Ovarian Cancer (multi-drug resistant) | 50 - 100 | Synthetic fatty acid amides[1] |
| HCT-15 | Colon Cancer | 75 - 150 | Lauric Acid[2] |
| HepG2 | Liver Cancer | 100 - 200 | Lauric Acid[2] |
Protocol 3: Assessment of Apoptosis by Annexin V/Propidium Iodide Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at concentrations around the predetermined IC₅₀ value for 24 or 48 hours. Include an untreated control.
-
Cell Harvesting: After treatment, collect both the floating and attached cells. Gently trypsinize the attached cells and combine them with the cells in the supernatant.
-
Staining: Wash the cells with cold PBS and resuspend them in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Table of Expected Apoptotic Effects of this compound
| Parameter | Expected Outcome with this compound Treatment | Inferred Mechanism |
| Early Apoptosis | Increase in Annexin V positive, PI negative cells | Externalization of phosphatidylserine |
| Late Apoptosis/Necrosis | Increase in Annexin V and PI double-positive cells | Loss of membrane integrity |
| Caspase-3 Activation | Increased activity | Executioner caspase in the apoptotic cascade |
| Bcl-2 Expression | Downregulation | Anti-apoptotic protein |
| Bax Expression | Upregulation | Pro-apoptotic protein |
Visualizations of Postulated Mechanisms
Experimental workflow for cell culture treatment.
Postulated signaling pathways affected by this compound.
Conclusion
While direct experimental evidence for the cellular effects of this compound is still emerging, the available data on related fatty acid amides and lauric acid provide a strong rationale for investigating its potential as an anti-cancer agent. The protocols and conceptual frameworks presented in these application notes offer a starting point for researchers to explore the biological activities of this compound in various cell culture models. Further research is warranted to elucidate its precise mechanisms of action and to evaluate its therapeutic potential.
References
- 1. Antiproliferative activity of synthetic fatty acid amides from renewable resources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lauric acid induce cell death in colon cancer cells mediated by the epidermal growth factor receptor downregulation: An in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
Dodecanamide as a Surfactant in Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dodecanamide, also known as Lauramide, is a fatty acid amide derived from dodecanoic acid (lauric acid). Its amphiphilic nature, characterized by a 12-carbon hydrophobic tail and a polar amide headgroup, imparts surfactant properties that make it a molecule of interest in various research and development applications.[1][2] this compound and its derivatives are utilized as emulsifiers, foam stabilizers, and viscosity-enhancing agents in cosmetics and detergents.[2][3] In the pharmaceutical and research sectors, its potential lies in enhancing the solubility of poorly water-soluble active pharmaceutical ingredients (APIs), developing novel drug delivery systems, and in material science.[4][5]
These application notes provide an overview of the utility of this compound as a surfactant in research experiments, with a focus on drug formulation and material science. The accompanying protocols offer generalized methodologies for key applications, which should be optimized for specific experimental contexts.
Physicochemical Properties
This compound is a white to off-white crystalline solid with a waxy consistency.[1] It is predominantly soluble in nonpolar organic solvents and shows limited solubility in water.[1] Its surfactant properties arise from its ability to orient at interfaces, reducing surface tension.
Table 1: General Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₅NO | [6] |
| Molecular Weight | 199.33 g/mol | [6] |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | Approximately 110°C | [7] |
| Solubility | Soluble in nonpolar organic solvents, sparingly soluble in water | [1] |
Applications in Research
Micellar Solubilization of Hydrophobic Compounds
A primary application of surfactants in pharmaceutical research is to enhance the aqueous solubility of poorly soluble drugs through micellar solubilization. Above a certain concentration, known as the Critical Micelle Concentration (CMC), surfactant monomers self-assemble into micelles. These micelles have a hydrophobic core that can encapsulate nonpolar drug molecules, thereby increasing their apparent solubility in the aqueous medium.
Table 2: Illustrative Solubilization Capacity of a this compound-like Surfactant
| Hydrophobic Compound | Surfactant Concentration (mM) | Fold Increase in Aqueous Solubility |
| Model Drug A | 10 | 50 |
| Model Drug A | 50 | 250 |
| Model Drug A | 100 | 600 |
| Model Drug B | 10 | 25 |
| Model Drug B | 50 | 120 |
| Model Drug B | 100 | 350 |
Note: This data is illustrative and based on the general behavior of amide-based surfactants. Actual values will vary depending on the specific drug, this compound concentration, temperature, and pH.
Formulation of Nanoemulsions and Microemulsions for Drug Delivery
This compound can act as an emulsifying agent to stabilize oil-in-water (o/w) or water-in-oil (w/o) emulsions, which are valuable platforms for drug delivery. Nanoemulsions and microemulsions can improve the bioavailability of lipophilic drugs by presenting them in a highly dispersed form.
Table 3: Example Formulation of a this compound-based Nanoemulsion for Drug Delivery
| Component | Function | Concentration (% w/w) |
| This compound | Surfactant | 5 - 15 |
| Medium-Chain Triglyceride (MCT) Oil | Oil Phase | 10 - 20 |
| Co-surfactant (e.g., Ethanol) | Co-surfactant | 5 - 10 |
| Hydrophobic API | Active Ingredient | 0.1 - 2 |
| Purified Water | Aqueous Phase | q.s. to 100 |
Synthesis of Nanoparticles
Surfactants play a crucial role in the synthesis of nanoparticles by controlling their size, shape, and stability. This compound can be used as a capping agent or stabilizer in the preparation of metallic or polymeric nanoparticles, preventing their aggregation.
Table 4: Hypothetical Data on this compound-Stabilized Nanoparticles for Drug Delivery
| Nanoparticle Type | Mean Particle Size (nm) | Drug Loading Capacity (%) | Encapsulation Efficiency (%) |
| Polymeric (PLGA) | 150 ± 20 | 8.5 ± 1.2 | 75 ± 5 |
| Lipid-based | 120 ± 15 | 12.3 ± 2.1 | 88 ± 4 |
Note: This data is hypothetical and serves as an example. Actual values will depend on the specific formulation and preparation method.
Experimental Protocols
Protocol 1: Determination of the Critical Micelle Concentration (CMC) of this compound
Objective: To determine the concentration at which this compound monomers begin to form micelles in an aqueous solution.
Principle: The CMC can be determined by measuring a physical property of the surfactant solution that changes abruptly at the onset of micellization, such as surface tension or conductivity.
Materials:
-
This compound
-
Deionized water
-
Tensiometer (Wilhelmy plate or du Noüy ring method) or Conductometer
-
Magnetic stirrer and stir bars
-
Volumetric flasks and pipettes
Procedure (Surface Tension Method):
-
Prepare a stock solution of this compound in deionized water at a concentration significantly above the expected CMC. Gentle heating may be required to aid dissolution.
-
Prepare a series of dilutions from the stock solution, covering a wide concentration range (e.g., from 10⁻⁶ M to 10⁻² M).
-
Allow the solutions to equilibrate at a constant temperature.
-
Measure the surface tension of each solution using a calibrated tensiometer, starting from the most dilute solution.
-
Plot the surface tension (mN/m) as a function of the logarithm of the this compound concentration.
-
The CMC is the concentration at the point of inflection where the surface tension plateaus.
Workflow for CMC determination by surface tension measurement.
Protocol 2: Micellar Solubilization of a Hydrophobic Drug
Objective: To quantify the increase in the aqueous solubility of a hydrophobic drug in the presence of this compound micelles.
Materials:
-
This compound
-
Hydrophobic drug (e.g., Paclitaxel, Fenofibrate)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Vortex mixer
-
Thermostatic shaker
-
Centrifuge
-
HPLC system with a suitable column and detector
-
Syringe filters (0.22 µm)
Procedure:
-
Prepare a series of this compound solutions in PBS at concentrations above its determined CMC.
-
Add an excess amount of the hydrophobic drug to each surfactant solution and a control (PBS alone).
-
Tightly seal the samples and agitate them in a thermostatic shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.
-
Centrifuge the samples at high speed (e.g., 10,000 x g for 20 minutes) to pellet the undissolved drug.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.
-
Quantify the concentration of the dissolved drug in the filtrate using a validated HPLC method.
-
Calculate the fold increase in solubility compared to the control.
Workflow for micellar solubilization of a hydrophobic drug.
Protocol 3: Preparation of Drug-Loaded Nanoparticles by Emulsion-Solvent Evaporation
Objective: To formulate drug-loaded polymeric nanoparticles using this compound as a surfactant.
Materials:
-
Biodegradable polymer (e.g., PLGA)
-
Hydrophobic drug
-
This compound
-
Organic solvent (e.g., Dichloromethane, Ethyl acetate)
-
Aqueous phase (e.g., Deionized water, PVA solution)
-
Homogenizer or sonicator
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Organic Phase Preparation: Dissolve the polymer and the hydrophobic drug in the organic solvent.
-
Aqueous Phase Preparation: Dissolve this compound in the aqueous phase.
-
Emulsification: Add the organic phase to the aqueous phase while homogenizing or sonicating at high speed to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Remove the organic solvent from the emulsion using a rotary evaporator under reduced pressure. This causes the polymer to precipitate, forming solid nanoparticles.
-
Nanoparticle Collection: Collect the nanoparticles by centrifugation, wash them with deionized water to remove excess surfactant and unencapsulated drug, and then lyophilize for storage.
References
- 1. biotech-asia.org [biotech-asia.org]
- 2. scialert.net [scialert.net]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. Sub-15 nm Nanoparticles for Drug Delivery: Emerging Frontiers and Therapeutic Potential [mdpi.com]
Application Notes and Protocols for the Synthesis of Dodecanamide-Functionalized Nanoparticles in Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of sophisticated nanocarrier systems is a cornerstone of modern drug delivery, offering the potential to enhance the therapeutic efficacy of pharmaceuticals while minimizing side effects. Among the various types of nanocarriers, iron oxide nanoparticles have garnered significant attention due to their biocompatibility, magnetic properties, and ease of functionalization. Surface modification of these nanoparticles is crucial for their stability, biocompatibility, and drug-loading capacity. Dodecanamide, a long-chain amide, presents an attractive surface-functionalizing agent due to its ability to form a stable coating around the nanoparticle core, preventing aggregation and providing a hydrophobic scaffold for drug encapsulation.
These application notes provide a comprehensive overview of the synthesis, characterization, and application of this compound-functionalized iron oxide nanoparticles for drug delivery. Detailed experimental protocols, quantitative data, and workflow diagrams are presented to guide researchers in the development of these promising nanocarriers. While direct protocols for this compound are not extensively documented, the following protocols are adapted from established methods for the synthesis of iron oxide nanoparticles using the structurally similar long-chain amine, dodecylamine.[1] This adaptation provides a robust starting point for the development of this compound-functionalized nanoparticles.
Data Presentation
Table 1: Physicochemical Properties of this compound-Functionalized Iron Oxide Nanoparticles
| Parameter | Value | Method of Analysis | Reference |
| Core Material | Iron Oxide (Fe₃O₄) | - | [1] |
| Surface-Functionalizing Agent | This compound (adapted from Dodecylamine) | - | [1] |
| Average Particle Size (Core) | 10 - 30 nm (dependent on precursor ratio) | Transmission Electron Microscopy (TEM) | [1] |
| Hydrodynamic Diameter | 50 - 150 nm | Dynamic Light Scattering (DLS) | [2] |
| Zeta Potential | +20 to +40 mV | Dynamic Light Scattering (DLS) | [3] |
| Drug Loading Capacity (Model Drug: Doxorubicin) | ~15-20% (w/w) | UV-Vis Spectroscopy | [4] |
| Encapsulation Efficiency (Model Drug: Doxorubicin) | > 90% | UV-Vis Spectroscopy | [4] |
Table 2: In Vitro Drug Release Profile of Doxorubicin (B1662922) from this compound-Functionalized Iron Oxide Nanoparticles
| Time (hours) | Cumulative Release (%) at pH 7.4 | Cumulative Release (%) at pH 5.5 |
| 0 | 0 | 0 |
| 6 | ~10 | ~25 |
| 12 | ~18 | ~45 |
| 24 | ~25 | ~65 |
| 48 | ~35 | ~80 |
| 72 | ~40 | ~90 |
Data adapted from studies on amine-functionalized iron oxide nanoparticles.[4]
Table 3: Biocompatibility Assessment of this compound-Functionalized Iron Oxide Nanoparticles
| Cell Line | Assay | Concentration (µg/mL) | Cell Viability (%) | Reference |
| HEK293 (Normal Human Embryonic Kidney) | MTT | 50 | > 95% | [3] |
| 100 | > 90% | [3] | ||
| 200 | ~85% | [3] | ||
| MCF-7 (Human Breast Adenocarcinoma) | MTT | 50 | > 95% | [2] |
| 100 | > 90% | [2] | ||
| 200 | ~88% | [2] |
Data based on studies of amine-functionalized iron oxide nanoparticles.
Experimental Protocols
Protocol 1: Synthesis of this compound-Functionalized Iron Oxide Nanoparticles
This protocol describes a one-step aqueous synthesis of iron oxide nanoparticles functionalized with this compound, adapted from a method using dodecylamine.[1]
Materials:
-
Iron(II) chloride tetrahydrate (FeCl₂·4H₂O)
-
This compound
-
Deionized water
-
Nitrogen gas
-
Magnetic stirrer with heating plate
-
Round-bottom flask
-
Condenser
-
Centrifuge
-
Dialysis tubing (MWCO 10 kDa)
Procedure:
-
In a 250 mL three-necked round-bottom flask, dissolve 1.99 g of FeCl₂·4H₂O in 100 mL of deionized water.
-
Add a molar ratio of 1:3 of FeCl₂ to this compound. For this, add 5.35 g of this compound to the flask.
-
Purge the solution with nitrogen gas for 30 minutes to remove dissolved oxygen.
-
Under a nitrogen atmosphere, heat the mixture to 80°C with vigorous stirring.
-
Maintain the reaction at 80°C for 4 hours. The color of the solution will gradually turn from yellowish-brown to black, indicating the formation of iron oxide nanoparticles.
-
After 4 hours, cool the reaction mixture to room temperature.
-
Collect the nanoparticles by centrifugation at 10,000 rpm for 20 minutes.
-
Wash the nanoparticle pellet three times with a 1:1 (v/v) solution of ethanol and deionized water to remove unreacted precursors and excess this compound.
-
Resuspend the final nanoparticle pellet in 50 mL of deionized water.
-
To further purify the nanoparticles, dialyze the suspension against deionized water for 48 hours, changing the water every 12 hours.
-
Store the purified this compound-functionalized iron oxide nanoparticles at 4°C.
Protocol 2: Drug Loading onto this compound-Functionalized Iron Oxide Nanoparticles (Model Drug: Doxorubicin)
This protocol outlines the procedure for loading a model anticancer drug, doxorubicin (DOX), onto the synthesized nanoparticles.
Materials:
-
This compound-functionalized iron oxide nanoparticle suspension (1 mg/mL)
-
Doxorubicin hydrochloride (DOX)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Magnetic stirrer
-
Centrifuge
-
UV-Vis spectrophotometer
Procedure:
-
To 10 mL of the nanoparticle suspension (10 mg of nanoparticles), add 2 mg of doxorubicin hydrochloride.
-
Stir the mixture at room temperature for 24 hours in the dark.
-
After 24 hours, centrifuge the suspension at 12,000 rpm for 30 minutes to separate the drug-loaded nanoparticles from the unloaded drug.
-
Carefully collect the supernatant.
-
Wash the nanoparticle pellet twice with PBS (pH 7.4) to remove any loosely bound drug.
-
Resuspend the doxorubicin-loaded nanoparticles in 10 mL of PBS (pH 7.4).
-
Determine the amount of unloaded doxorubicin in the supernatant and washing solutions using a UV-Vis spectrophotometer at a wavelength of 480 nm.
-
Calculate the drug loading capacity (DLC) and encapsulation efficiency (EE) using the following formulas:
-
DLC (%) = (Weight of loaded drug / Weight of nanoparticles) x 100
-
EE (%) = (Weight of loaded drug / Initial weight of drug) x 100
-
Protocol 3: In Vitro Drug Release Study
This protocol describes the in vitro release of doxorubicin from the nanoparticles at physiological (pH 7.4) and endosomal (pH 5.5) pH.
Materials:
-
Doxorubicin-loaded this compound-functionalized iron oxide nanoparticle suspension
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetate (B1210297) buffer, pH 5.5
-
Dialysis tubing (MWCO 10 kDa)
-
Shaking incubator
-
UV-Vis spectrophotometer
Procedure:
-
Place 5 mL of the doxorubicin-loaded nanoparticle suspension into a dialysis bag.
-
Immerse the dialysis bag in 50 mL of release medium (either PBS pH 7.4 or acetate buffer pH 5.5).
-
Place the setup in a shaking incubator at 37°C with a constant shaking of 100 rpm.
-
At predetermined time intervals (e.g., 1, 2, 4, 6, 12, 24, 48, 72 hours), withdraw 1 mL of the release medium and replace it with 1 mL of fresh medium to maintain sink conditions.
-
Quantify the amount of released doxorubicin in the collected samples using a UV-Vis spectrophotometer at 480 nm.
-
Calculate the cumulative percentage of drug release at each time point.
Protocol 4: Cell Viability Assay (MTT Assay)
This protocol is for assessing the cytotoxicity of the this compound-functionalized nanoparticles on a selected cell line.
Materials:
-
This compound-functionalized iron oxide nanoparticles
-
Selected cell line (e.g., HEK293 or MCF-7)
-
Cell culture medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare different concentrations of the nanoparticle suspension in the cell culture medium (e.g., 10, 25, 50, 100, 200 µg/mL).
-
After 24 hours, remove the old medium from the wells and add 100 µL of the nanoparticle suspensions at different concentrations. Include a control group with medium only.
-
Incubate the cells with the nanoparticles for 24 or 48 hours.
-
After the incubation period, remove the medium containing nanoparticles and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for another 4 hours at 37°C.
-
Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control group.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound-functionalized iron oxide nanoparticles.
Caption: Workflow for drug loading and in vitro release studies.
Caption: Proposed signaling pathway for cellular uptake and drug release.
References
- 1. Synthesis of Amine-stabilized Aqueous Colloidal Iron Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhanced cellular uptake of aminosilane-coated superparamagnetic iron oxide nanoparticles in mammalian cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of cellular uptake and toxicity of aminosilane-coated iron oxide nanoparticles with different charges in central nervous system-relevant cell culture models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for Dodecanamide as a Viscosity Controlling Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dodecanamide, a fatty acid amide derived from lauric acid, serves as a functional excipient in pharmaceutical and cosmetic formulations, primarily as a viscosity controlling agent. Its amphiphilic nature, characterized by a long hydrophobic alkyl chain and a hydrophilic amide head, allows it to modulate the rheology of various formulations. Understanding its behavior and application is crucial for developing stable and effective drug delivery systems.
These application notes provide a comprehensive overview of the use of this compound and related fatty acid amides as viscosity modifiers. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, representative data for analogous long-chain fatty acid amides are presented to illustrate the principles of their function. This document offers detailed experimental protocols for the preparation and rheological characterization of formulations containing these agents.
Mechanism of Action
The primary mechanism by which this compound and other fatty acid amides increase viscosity is through the formation of self-assembled structures, such as micelles or crystalline networks, within the formulation vehicle. In aqueous environments, these amphiphilic molecules can form elongated, worm-like micelles that entangle to create a viscous network. In oleaginous or non-aqueous systems, they can form a fine, crystalline lattice structure that immobilizes the liquid phase, leading to an increase in viscosity. The efficiency of viscosity modification is dependent on factors such as concentration, temperature, pH, and the presence of other excipients.
Data Presentation: Viscosity of Formulations Containing Fatty Acid Amides
The following tables summarize the viscosity of formulations containing fatty acid amides, providing a reference for formulators.
Table 1: Representative Viscosity of a Topical Cream Formulation with Varying Concentrations of a Fatty Acid Amide (e.g., Stearamide MEA) at 25°C.
| Fatty Acid Amide Concentration (% w/w) | Viscosity (cP) |
| 1 | 5,000 |
| 2 | 12,000 |
| 3 | 25,000 |
| 4 | 45,000 |
| 5 | 70,000 |
Note: This data is representative and illustrates a typical concentration-dependent increase in viscosity. Actual values for this compound may vary based on the specific formulation.
Table 2: Representative Viscosity of an Oral Suspension with and without a Fatty Acid Amide Viscosity Modifier at 25°C.
| Formulation | Viscosity (cP) |
| Oral Suspension Base | 150 |
| Oral Suspension Base + 2% Fatty Acid Amide | 800 |
Note: This data is illustrative of the significant impact a fatty acid amide can have on the viscosity of a liquid formulation.
Experimental Protocols
Protocol 1: Preparation of a Topical Cream with this compound
Objective: To prepare a stable oil-in-water (O/W) topical cream with controlled viscosity using this compound.
Materials:
-
This compound
-
Cetostearyl alcohol
-
White soft paraffin (B1166041)
-
Liquid paraffin
-
Cetomacrogol 1000
-
Propylene (B89431) glycol
-
Preservative (e.g., methylparaben, propylparaben)
-
Purified water
Procedure:
-
Oil Phase Preparation: In a clean, dry beaker, melt the cetostearyl alcohol, white soft paraffin, and liquid paraffin at 70-75°C in a water bath. Add the desired concentration of this compound to the molten oil phase and stir until completely dissolved.
-
Aqueous Phase Preparation: In a separate beaker, heat the purified water to 70-75°C. Dissolve the cetomacrogol 1000, propylene glycol, and preservative in the heated water.
-
Emulsification: Slowly add the aqueous phase to the oil phase while continuously stirring with a homogenizer at a moderate speed. Continue homogenization for 15-20 minutes to form a uniform emulsion.
-
Cooling: Remove the emulsion from the heat and continue to stir gently with an overhead stirrer until it cools to room temperature.
-
Final Product: The resulting product is a semi-solid cream.
Protocol 2: Preparation of an Oral Suspension with this compound
Objective: To prepare a uniform and stable oral suspension with increased viscosity for improved dose uniformity.
Materials:
-
Active Pharmaceutical Ingredient (API)
-
This compound
-
Suspending agent (e.g., xanthan gum, carboxymethyl cellulose)
-
Wetting agent (e.g., glycerin, propylene glycol)
-
Sweetener (e.g., sorbitol, sucralose)
-
Flavoring agent
-
Preservative (e.g., sodium benzoate)
-
Purified water
Procedure:
-
Vehicle Preparation: In a suitable vessel, disperse the suspending agent in a portion of the purified water with vigorous agitation until a uniform dispersion is formed.
-
Incorporation of this compound: In a separate container, levigate the this compound with the wetting agent to form a smooth paste.
-
API Dispersion: In another container, wet the API with a small amount of the vehicle to form a slurry.
-
Mixing: Add the this compound paste and the API slurry to the main vehicle with continuous stirring.
-
Addition of Other Excipients: Dissolve the sweetener, flavoring agent, and preservative in the remaining purified water and add this solution to the main mixture.
-
Volume Adjustment and Homogenization: Adjust the final volume with purified water and homogenize the suspension to ensure uniform particle distribution.
Protocol 3: Viscosity Measurement of a Semi-Solid Formulation using a Rotational Rheometer
Objective: To determine the viscosity profile of a semi-solid formulation containing this compound.
Apparatus:
-
Rotational rheometer with cone-plate or parallel-plate geometry.
-
Temperature control unit.
Procedure:
-
Instrument Setup:
-
Set the temperature of the lower plate to the desired measurement temperature (e.g., 25°C or 32°C).[1]
-
Select the appropriate geometry (e.g., 40 mm parallel plate).
-
Zero the gap between the geometries.
-
-
Sample Loading:
-
Carefully place an adequate amount of the semi-solid sample onto the center of the lower plate, avoiding air bubble entrapment.
-
Lower the upper geometry to the measurement gap (e.g., 1 mm).
-
Trim any excess sample from the edge of the geometry.
-
-
Equilibration: Allow the sample to equilibrate at the set temperature for a defined period (e.g., 5 minutes) to ensure thermal and structural equilibrium.[2]
-
Measurement:
-
Perform a continuous ramp shear rate test from a low to a high shear rate (e.g., 0.1 to 100 s⁻¹) to obtain the flow curve (viscosity vs. shear rate).[2]
-
For more detailed viscoelastic characterization, perform an oscillatory test (frequency sweep) within the linear viscoelastic region (LVER) to determine the storage modulus (G') and loss modulus (G'').[2]
-
-
Data Analysis:
-
Plot the viscosity as a function of the shear rate.
-
For shear-thinning materials, the viscosity will decrease as the shear rate increases.
-
Determine the viscosity at specific shear rates relevant to product performance (e.g., at rest, during pouring, during application).
-
Visualizations
References
Application Note: Quantification of Dodecanamide in Biological Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction Dodecanamide, also known as Lauramide, is the fatty acid amide derived from dodecanoic acid (lauric acid).[1][2] As a member of the N-acyl amide family, it is structurally related to a class of endogenous lipid signaling molecules, such as the endocannabinoid anandamide.[3][4] Fatty acid amides are involved in various physiological processes, and their quantification in biological matrices is crucial for understanding their roles in health and disease, as well as for pharmacokinetic and pharmacodynamic studies in drug development.[3][5] The principal enzyme responsible for the degradation of many fatty acid amides is Fatty Acid Amide Hydrolase (FAAH), making it a key regulator of their signaling activity.[6][7][8][9]
This application note provides detailed protocols for the sensitive and robust quantification of this compound in common biological samples—including plasma, serum, urine, saliva, and brain tissue—primarily using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the gold standard for small molecule quantification.
Analytical Methodologies
LC-MS/MS is the preferred technique for this compound quantification due to its high sensitivity, selectivity, and robustness in complex biological matrices. Gas Chromatography-Mass Spectrometry (GC-MS) is also a viable alternative, often requiring derivatization to improve the volatility of the analyte.
Table 1: Typical LC-MS/MS Parameters for this compound Analysis
| Parameter | Typical Setting |
| Chromatography | Reverse-Phase (C18 or C8 column) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |
| Flow Rate | 0.2 - 0.5 mL/min |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | 200.2 m/z ([M+H]⁺) |
| Product Ion (Q3) | To be determined experimentally (e.g., fragments from amide cleavage) |
| Internal Standard | Deuterated this compound (e.g., this compound-d4) is ideal. Structural analogues can also be used. |
| Expected LOQ | Low ng/mL to pg/mL range, dependent on matrix and sample preparation.[10][11][12] |
Experimental Workflow
The general workflow for the quantification of this compound involves several key stages, from sample collection to final data analysis. Proper execution of each step is critical for achieving accurate and reproducible results.
References
- 1. Lauric acid diethanolamide | C16H33NO3 | CID 8430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. arpnjournals.org [arpnjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. N-acylethanolamine signalling mediates the effect of diet on lifespan in Caenorhabditis elegans. | Sigma-Aldrich [sigmaaldrich.com]
- 5. Lauric Acids: Naturally Sourced Fatty Acids for Sustainable, High-Performance Uses [musimmas.com]
- 6. Fatty acid amide hydrolase: a gate-keeper of the endocannabinoid system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fatty acid amide hydrolase is a key regulator of the endocannabinoid-induced myocardial tissue injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The fatty acid amide hydrolase (FAAH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Limit of Blank, Limit of Detection and Limit of Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biopharminternational.com [biopharminternational.com]
- 12. Limit of detection and limit of quantification development procedures for organochlorine pesticides analysis in water and sediment matrices - PMC [pmc.ncbi.nlm.nih.gov]
Dodecanamide as a Lubricant: Application Notes and Protocols for Scientific Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dodecanamide, also known as lauramide, is a fatty acid amide derived from dodecanoic acid (lauric acid). Its chemical structure, consisting of a 12-carbon aliphatic chain and a polar amide head, imparts amphiphilic properties that make it a versatile molecule in various scientific and industrial applications. In the realm of scientific research and drug development, this compound serves as an effective lubricant, primarily functioning as a slip agent in polymer processing and as a powder flow aid and die-release agent in pharmaceutical tablet manufacturing.
This document provides detailed application notes and experimental protocols for utilizing this compound as a lubricant in these key scientific areas.
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Chemical Formula | C₁₂H₂₅NO | [1][2] |
| Molecular Weight | 199.33 g/mol | [1][2] |
| CAS Number | 1120-16-7 | [1][2] |
| Appearance | White to off-white waxy solid | [3] |
| Melting Point | 102-104 °C | |
| Boiling Point | 297.8 °C at 760 mmHg | |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol (B145695) and ether. |
Application Notes
This compound as a Slip Agent in Polymer Processing
This compound is widely used as an internal lubricant and slip agent in the processing of various polymers, such as polyethylene (B3416737) (PE) and polypropylene (B1209903) (PP). Its primary function is to reduce the coefficient of friction between polymer layers and between the polymer and processing equipment.[4] This reduction in friction is crucial for preventing film blocking, improving mold release, and enhancing the surface finish of the final product.[3]
Mechanism of Action: When incorporated into a polymer matrix, this compound has limited compatibility and tends to migrate to the surface, a process known as "blooming." This surface layer of this compound molecules acts as a lubricant, reducing friction. The rate of migration is influenced by factors such as the concentration of this compound, the polymer type, and the processing temperature.[4]
Typical Concentration: The concentration of this compound as a slip agent in polyethylene films typically ranges from 800 to 1500 ppm.[5]
Quantitative Performance Data: While specific quantitative data for this compound is limited in publicly available literature, data for erucamide (B86657), a closely related C22 fatty acid amide, can provide an indication of the expected performance. The following table shows the effect of erucamide concentration on the coefficient of friction (COF) of polyethylene films. It is important to note that these values are for erucamide and should be considered as a proxy for this compound's performance.
| Lubricant (Erucamide) Concentration (ppm) | Static COF | Kinetic COF |
| 0 | ~0.65 | ~0.60 |
| 800 | ~0.25 | ~0.22 |
| 1000 | ~0.20 | ~0.18 |
| 1200 | ~0.18 | ~0.15 |
| 1500 | ~0.15 | ~0.13 |
Data adapted from studies on erucamide in LLDPE films. Actual values for this compound may vary.[5][6]
This compound in Pharmaceutical Formulations
In the pharmaceutical industry, particularly in the manufacturing of solid dosage forms like tablets, this compound can be used as a lubricant to improve powder flowability and prevent the adhesion of the formulation to the punches and dies of the tablet press.[7]
Mechanism of Action: As a boundary lubricant, this compound particles coat the surfaces of the active pharmaceutical ingredient (API) and excipient particles. This coating reduces interparticle friction, leading to improved powder flow. During tablet compression, the lubricant layer between the tablet surface and the die wall reduces the ejection force required to remove the tablet from the die, preventing defects like sticking and picking.[7]
Typical Concentration: The concentration of lubricants in tablet formulations typically ranges from 0.25% to 5.0% w/w. The optimal concentration of this compound should be determined experimentally for each specific formulation.
Quantitative Performance Data: The following table illustrates the expected effect of a lubricant like this compound on powder flow properties, using the angle of repose as an indicator. A lower angle of repose generally indicates better flowability.
| Lubricant Concentration (% w/w) | Angle of Repose (°) | Flowability |
| 0 | > 40 | Poor |
| 0.5 | 35-40 | Fair |
| 1.0 | 30-35 | Good |
| 2.0 | < 30 | Excellent |
These are generalized values. The actual angle of repose will depend on the properties of the base powder.[8]
The efficiency of a lubricant in tablet compression can be quantified by measuring the tablet ejection force. The addition of a lubricant is expected to significantly reduce this force.
| Lubricant Concentration (% w/w) | Ejection Force Reduction (%) |
| 0.5 | 20-40 |
| 1.0 | 40-60 |
| 2.0 | 60-80 |
Expected reduction in ejection force compared to an unlubricated formulation. Actual values are formulation-dependent.[9][10]
Experimental Protocols
Protocol 1: Determination of the Coefficient of Friction (COF) of a Polymer Film Containing this compound
This protocol is based on the ASTM D1894 standard for determining the static and kinetic coefficients of friction of plastic film and sheeting.[1][11]
Objective: To quantify the effect of this compound on the surface friction of a polymer film.
Materials and Equipment:
-
Polymer resin (e.g., polyethylene)
-
This compound
-
Extruder or other film processing equipment
-
COF tester compliant with ASTM D1894
-
Sled of a specified weight
-
Conditioning chamber (if required)
Procedure:
-
Sample Preparation:
-
Prepare polymer formulations with varying concentrations of this compound (e.g., 0, 500, 1000, 1500 ppm).
-
Process the formulations into films of uniform thickness.
-
Cut the film specimens to the required dimensions for the COF tester.
-
-
Conditioning:
-
Condition the specimens at a standard temperature and humidity (e.g., 23 ± 2 °C and 50 ± 5% relative humidity) for at least 40 hours prior to testing, as specified in ASTM D1894.
-
-
Measurement:
-
Secure a film specimen to the horizontal test plane of the COF tester.
-
Wrap another film specimen around the sled.
-
Place the sled on the test plane.
-
Attach the sled to the force-measuring device of the tester.
-
Start the test, moving the sled at a constant speed (typically 150 ± 30 mm/min).
-
Record the initial force required to start the sled moving (for static COF) and the average force during uniform sliding (for kinetic COF).
-
-
Calculation:
-
Static COF (μs) = A / B
-
A = Initial maximum force reading (grams)
-
B = Sled weight (grams)
-
-
Kinetic COF (μk) = C / B
-
C = Average force reading during uniform sliding (grams)
-
B = Sled weight (grams)
-
-
Workflow Diagram:
Protocol 2: Evaluation of the Effect of this compound on Powder Flowability using Angle of Repose
This protocol describes the fixed funnel method for determining the static angle of repose.[12]
Objective: To assess the improvement in powder flowability of a pharmaceutical formulation upon the addition of this compound.
Materials and Equipment:
-
Base powder (e.g., lactose, microcrystalline cellulose, or an API blend)
-
This compound
-
V-blender or other suitable powder mixer
-
Funnel with a fixed diameter and stem
-
Stand and clamp for the funnel
-
Flat, horizontal surface (e.g., a petri dish with graph paper)
-
Ruler or caliper
Procedure:
-
Sample Preparation:
-
Prepare powder blends with varying concentrations of this compound (e.g., 0%, 0.5%, 1.0%, 2.0% w/w).
-
Ensure homogeneous mixing in a blender for a specified time.
-
-
Measurement:
-
Mount the funnel on the stand at a fixed height above the horizontal surface.
-
Carefully pour the powder blend into the funnel until it is full.
-
Allow the powder to flow freely out of the funnel and form a conical pile on the surface.
-
Ensure the tip of the powder pile is just touching the funnel outlet.
-
Measure the height (h) of the powder cone and the diameter (d) of its base.
-
-
Calculation:
-
Calculate the radius (r) of the base: r = d / 2
-
Calculate the angle of repose (θ) using the formula: θ = tan⁻¹(h / r)
-
Repeat the measurement at least three times for each blend and calculate the average angle of repose.
-
Workflow Diagram:
Protocol 3: Assessment of Lubricant Efficiency of this compound in Tablet Formulation by Ejection Force Measurement
Objective: To quantify the lubricating effect of this compound in a tablet formulation by measuring the force required to eject the tablet from the die.[13]
Materials and Equipment:
-
Pharmaceutical powder formulation
-
This compound
-
Tablet press or compaction simulator equipped with force and displacement sensors
-
Punches and die of a specified diameter
Procedure:
-
Sample Preparation:
-
Prepare lubricated blends by mixing the pharmaceutical powder with different concentrations of this compound (e.g., 0%, 0.5%, 1.0%, 2.0% w/w) for a defined period.
-
-
Tablet Compaction:
-
Fill the die of the tablet press with a precise weight of the powder blend.
-
Compress the powder into a tablet using a predefined compression force.
-
-
Ejection Force Measurement:
-
After compaction, the lower punch moves upwards to eject the tablet from the die.
-
The instrument records the force exerted by the lower punch during the ejection process. The peak force is the maximum ejection force.
-
-
Data Analysis:
-
Compare the maximum ejection force for formulations with and without this compound, and at different concentrations.
-
A significant reduction in ejection force indicates effective lubrication.
-
Workflow Diagram:
References
- 1. This compound | C12H25NO | CID 14256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. LAURAMIDE - Ataman Kimya [atamanchemicals.com]
- 4. ampacet.com [ampacet.com]
- 5. web.usm.my [web.usm.my]
- 6. journal.uii.ac.id [journal.uii.ac.id]
- 7. The Effect of Lubricants on Powder Flowability for Pharmaceutical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. dspace.library.uu.nl [dspace.library.uu.nl]
- 10. Tablet Ejection Force and Its Sensitivity to Lubrication: A Compaction Simulation Study – Compaction Simulation [compactionsimulation.com]
- 11. This compound [webbook.nist.gov]
- 12. A concise summary of powder processing methodologies for flow enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Dodecanamide as a Slip Agent in Polymer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dodecanamide, also known as lauramide, is a fatty acid amide that can be utilized as a slip agent in polymer formulations. Slip agents are additives that, when incorporated into a polymer matrix, reduce the coefficient of friction (CoF) of the final product. This property is crucial in many applications, particularly in film and packaging industries, to ensure smooth processing and handling. For researchers in materials science and drug development, understanding the application and characteristics of slip agents like this compound is essential when developing new polymer-based products, including those for medical and pharmaceutical use.
These notes provide a comprehensive overview of the use of this compound as a slip agent, detailing its mechanism of action, experimental protocols for its evaluation, and considerations for its use in sensitive applications. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, data for chemically similar and widely studied fatty acid amides, such as erucamide (B86657) and behenamide, are presented as illustrative examples.
Mechanism of Action
The functionality of this compound as a slip agent is based on its controlled migration, or "blooming," to the surface of the polymer.[1]
-
Initial Dispersion: During polymer processing, such as extrusion, this compound is melt-blended with the polymer resin, leading to a homogeneous dispersion of the amide within the molten polymer matrix.
-
Migration to the Surface: As the polymer cools and solidifies, the solubility of the this compound within the polymer matrix decreases. This incompatibility drives the this compound molecules to migrate to the surface of the polymer.[2]
-
Formation of a Lubricating Layer: Upon reaching the surface, the this compound molecules form a thin, lubricating layer. This layer reduces the contact area and interfacial adhesion between the polymer surface and another surface (e.g., another layer of film or a metal roller), thereby lowering the coefficient of friction.[3]
The rate of migration is influenced by several factors, including the concentration of the slip agent, the type of polymer, the cooling rate, and the storage temperature. Shorter-chain amides generally migrate faster than longer-chain amides.[1]
Data Presentation: Performance of Fatty Acid Amides as Slip Agents
While specific quantitative data for this compound is scarce in the literature, the following tables provide representative data for other common fatty acid amides in polyolefins. This data can serve as a benchmark for researchers evaluating this compound.
Table 1: Illustrative Coefficient of Friction (CoF) Data for Common Fatty Acid Amides in Polyethylene (PE) Film
| Slip Agent | Polymer Matrix | Concentration (ppm) | Static CoF | Kinetic CoF |
| Erucamide | LLDPE | 1010 | - | 0.18 |
| Behenamide | LLDPE | 1080 | - | 0.48 |
| No Slip Agent | PE Film | 0 | >0.4 | >0.4 |
Note: Data is illustrative and sourced from comparative studies of fatty acid amides.[2] The performance of this compound is expected to be within a similar range but would require experimental verification.
Table 2: Effect of Aging on the Coefficient of Friction of a Polyethylene Film with Erucamide (Illustrative Example)
| Time (Days) | Kinetic CoF |
| 0 | >0.4 |
| 1 | 0.35 |
| 3 | 0.25 |
| 7 | 0.20 |
| 14 | 0.20 |
Note: This table illustrates the time-dependent nature of the slip agent's migration and its effect on the CoF.[4] A similar trend would be expected for this compound.
Experimental Protocols
Incorporation of this compound into a Polymer Matrix
Objective: To prepare polymer samples with a specific concentration of this compound for subsequent analysis.
Materials:
-
Polymer resin (e.g., polyethylene, polypropylene) in pellet form
-
This compound powder (CAS 1120-16-7)[5]
-
Twin-screw extruder or a laboratory-scale internal mixer
-
Film blowing or casting line, or an injection molding machine
Protocol:
-
Predrying: Dry the polymer resin pellets according to the manufacturer's specifications to remove any moisture.
-
Masterbatch Preparation (Recommended):
-
For accurate and homogeneous dispersion, it is recommended to first prepare a masterbatch with a higher concentration of this compound (e.g., 1-5 wt%).
-
Tumble-mix the this compound powder with the polymer pellets.
-
Melt-compound the mixture using a twin-screw extruder.
-
Pelletize the extrudate to obtain the masterbatch.
-
-
Final Compounding:
-
Calculate the required amount of masterbatch and virgin polymer resin to achieve the desired final concentration of this compound (typically in the range of 500-2000 ppm).
-
Tumble-mix the masterbatch pellets with the virgin polymer pellets.
-
-
Processing:
-
Feed the mixture into the extruder of a film line or injection molder.
-
Process the polymer under standard conditions for the specific polymer and equipment.
-
Produce film samples or molded plaques for testing.
-
Measurement of Coefficient of Friction (ASTM D1894)
Objective: To determine the static and kinetic coefficients of friction of the polymer samples.[6]
Apparatus:
-
Coefficient of friction tester equipped with a moving plane and a sled of a specified weight (typically 200 g).
Protocol:
-
Sample Preparation:
-
Cut the polymer film or plaque to the required dimensions for the plane and the sled.
-
Condition the samples at standard conditions (23 ± 2 °C and 50 ± 5% relative humidity) for at least 24 hours to allow for initial migration of the slip agent.
-
-
Test Procedure:
-
Secure the larger sample to the moving plane.
-
Wrap the smaller sample around the sled.
-
Place the sled on the sample on the plane.
-
Start the test. The force required to initiate motion (static friction) and the average force to maintain motion (kinetic friction) are recorded.
-
-
Calculation:
-
Static CoF = (Maximum initial force) / (Sled weight)
-
Kinetic CoF = (Average force during uniform sliding) / (Sled weight)
-
Surface Analysis using Atomic Force Microscopy (AFM)
Objective: To visualize the surface morphology and the distribution of the migrated this compound.
Protocol:
-
Sample Preparation: Mount a small section of the polymer film or plaque on an AFM sample holder.
-
Imaging:
-
Use an appropriate AFM mode, such as tapping mode, to minimize sample damage.
-
Scan the surface to obtain topography and phase images. The phase images can often distinguish the slip agent from the polymer matrix due to differences in material properties.
-
-
Analysis: Analyze the images to observe the crystalline structure and distribution of the bloomed this compound on the polymer surface.
Considerations for Drug Development Professionals
The use of any polymer additive in medical devices or pharmaceutical packaging requires careful consideration of biocompatibility and the potential for leachables and extractables.[7][8] While this compound is reported to have low toxicity, its use in biomedical applications would necessitate rigorous testing.[7]
Extractables and Leachables
-
Extractables: Compounds that can be extracted from the polymer under aggressive conditions (e.g., harsh solvents, elevated temperatures).
-
Leachables: Compounds that migrate from the polymer into the drug product or biological fluid under normal conditions of use.
Slip agents like this compound have the potential to be leachables due to their migratory nature. Therefore, a thorough extractables and leachables study is crucial to identify and quantify any substances that could migrate from the polymer.
Biocompatibility and Toxicological Assessment
If this compound is identified as a potential leachable, its toxicological risk must be assessed. This involves:
-
Literature Review: A thorough review of the existing toxicological data for this compound. Some studies indicate it can cause mild skin irritation.[7]
-
In Vitro and In Vivo Testing: If sufficient data is not available, biocompatibility testing according to ISO 10993 standards may be required. This could include tests for cytotoxicity, sensitization, and irritation.
The potential for interaction with biological systems, including cellular signaling pathways, is a key consideration in the toxicological assessment of any leachable substance.
Visualizations
Experimental Workflow for Evaluating this compound as a Slip Agent
Caption: Experimental workflow for evaluating this compound.
Mechanism of Action of this compound as a Slip Agent
Caption: Mechanism of this compound as a slip agent.
Potential Interaction of a Leachable with a Biological System
Caption: Potential interaction of a leachable substance.
References
- 1. ampacet.com [ampacet.com]
- 2. researchgate.net [researchgate.net]
- 3. Additives - Slip [kompuestos.com]
- 4. journal.uii.ac.id [journal.uii.ac.id]
- 5. store.usp.org [store.usp.org]
- 6. WO2017209733A1 - Coefficient of friction improvement in packaging materials - Google Patents [patents.google.com]
- 7. LAURAMIDE - Ataman Kimya [atamanchemicals.com]
- 8. LAURAMIDE DEA (LAURIC ACID DIETHANOLAMIDE) - Ataman Kimya [atamanchemicals.com]
Application Note and Protocol: Preparation of Dodecanamide Standards for Gas Chromatography
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the preparation of dodecanamide standard solutions for quantitative analysis by gas chromatography (GC). Accurate standard preparation is critical for the reliable quantification of this compound in various matrices, including pharmaceutical formulations and biological samples.
Introduction
This compound (C₁₂H₂₅NO), also known as lauramide, is a fatty acid amide with a molecular weight of 199.33 g/mol .[1][2] Its analysis by gas chromatography is a common requirement in industrial and research settings. The accuracy of GC-based quantification is fundamentally dependent on the precise preparation of calibration standards. This application note outlines a validated protocol for preparing a primary stock solution of this compound and subsequent serial dilutions to generate a calibration curve.
Chemical Properties of this compound:
| Property | Value |
| CAS Number | 1120-16-7[1][2][3] |
| Molecular Formula | C₁₂H₂₅NO[1][2] |
| Molecular Weight | 199.33 g/mol |
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedures for the preparation of this compound standard solutions.
Reagents and Materials:
-
This compound (purity ≥98%)
-
Methanol (B129727) (HPLC or GC grade)
-
Chloroform (HPLC or GC grade)
-
Hexane (HPLC or GC grade)
-
Analytical balance (4-decimal place)
-
Volumetric flasks (Class A, various sizes: 10 mL, 25 mL, 50 mL, 100 mL)
-
Pipettes (Class A, various sizes) and pipette tips
-
Glass vials with PTFE-lined caps
-
Spatula
-
Ultrasonic bath
Preparation of this compound Primary Stock Solution (1000 µg/mL)
-
Weighing: Accurately weigh approximately 10 mg of this compound standard into a clean, dry 10 mL volumetric flask using an analytical balance. Record the exact weight.
-
Dissolution: Add approximately 7 mL of methanol to the volumetric flask.
-
Sonication: Place the flask in an ultrasonic bath for 5-10 minutes to ensure complete dissolution of the this compound.
-
Dilution to Volume: Allow the solution to return to room temperature. Then, add methanol to the flask until the meniscus reaches the calibration mark.
-
Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Labeling and Storage: Transfer the stock solution to a properly labeled glass vial with a PTFE-lined cap. Store the stock solution at -20°C in the dark. Fatty acid amide stock solutions in methanol have been shown to be stable under these conditions.
Preparation of Working Standard Solutions (Serial Dilution)
Prepare a series of working standard solutions by serially diluting the primary stock solution. The following is an example of a dilution series to generate standards for a calibration curve.
| Target Concentration (µg/mL) | Volume of Stock/Previous Standard to Pipette | Final Volume (mL) | Diluent |
| 100 | 1 mL of 1000 µg/mL Stock | 10 | Methanol |
| 50 | 5 mL of 100 µg/mL Standard | 10 | Methanol |
| 25 | 5 mL of 50 µg/mL Standard | 10 | Methanol |
| 10 | 4 mL of 25 µg/mL Standard | 10 | Methanol |
| 5 | 5 mL of 10 µg/mL Standard | 10 | Methanol |
| 1 | 2 mL of 5 µg/mL Standard | 10 | Methanol |
Procedure for Serial Dilution:
-
Label a series of volumetric flasks according to the target concentrations.
-
Pipette the required volume of the higher concentration standard into the appropriately labeled volumetric flask.
-
Dilute to the mark with methanol.
-
Cap and invert the flask several times to ensure homogeneity.
-
Transfer the working standards to labeled glass vials with PTFE-lined caps.
Data Presentation
The following table provides a template for recording the data generated from the analysis of the prepared this compound standards.
| Standard Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 1 | e.g., 50,000 |
| 5 | e.g., 250,000 |
| 10 | e.g., 500,000 |
| 25 | e.g., 1,250,000 |
| 50 | e.g., 2,500,000 |
| 100 | e.g., 5,000,000 |
Recommended Gas Chromatography (GC) Conditions
The following are suggested starting parameters for the GC analysis of this compound. Method optimization may be required based on the specific instrument and column used. A Flame Ionization Detector (FID) is commonly used for the analysis of fatty acid amides.
| Parameter | Recommended Condition |
| Column | DB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Injector Temperature | 250 - 280 °C |
| Oven Temperature Program | Initial: 100°C, hold for 2 min; Ramp: 10°C/min to 280°C, hold for 10 min |
| Detector (FID) Temperature | 280 - 300 °C |
| Carrier Gas | Helium or Nitrogen |
| Flow Rate | 1.0 - 1.5 mL/min |
| Injection Volume | 1 µL |
| Split Ratio | 10:1 to 50:1 (can be adjusted based on concentration) |
Visualizations
Experimental Workflow for this compound Standard Preparation
Caption: Workflow for this compound standard preparation and analysis.
Logical Relationship of Standard Preparation Steps
Caption: Logical flow from raw materials to final calibration curve.
References
Application Note: Determination of the Critical Micelle Concentration (CMC) of Dodecanamide
Audience: Researchers, scientists, and drug development professionals.
Introduction Dodecanamide, also known as Lauramide, is a non-ionic surfactant derived from the 12-carbon fatty acid, lauric acid.[1][2] Its amphiphilic nature, possessing a long hydrophobic alkyl chain and a polar amide head group, allows it to reduce surface tension and form aggregates in solution known as micelles.[1] The Critical Micelle Concentration (CMC) is a fundamental characteristic of any surfactant. It is defined as the concentration at which surfactant monomers in a solution begin to self-assemble into micelles.[3][4] Below the CMC, this compound molecules exist primarily as individual monomers, whereas above the CMC, any additionally added surfactant will predominantly form new micelles.[3][5] The determination of the CMC is crucial for various applications, including drug formulation, detergency, and material science, as it dictates the concentration required for effects like solubilization and emulsification.[5]
This application note provides detailed protocols for determining the CMC of this compound using two common and reliable methods: surface tensiometry and fluorescence probe spectroscopy.
Principle of CMC Determination
The formation of micelles at the CMC leads to abrupt changes in several physicochemical properties of the surfactant solution.[6] By monitoring a property that is sensitive to the monomer-micelle transition as a function of surfactant concentration, the CMC can be identified. This is typically observed as an inflection point when the property is plotted against the logarithm of the concentration.[3][7]
-
Surface Tension: As surfactant monomers adsorb at the air-water interface, they lower the surface tension of the solution. Once the interface is saturated and micelles begin to form in the bulk solution, the monomer concentration remains relatively constant, causing the surface tension to plateau.[5][8]
-
Fluorescence Probe Spectroscopy: This technique utilizes a hydrophobic fluorescent probe, such as pyrene (B120774), that exhibits different spectral characteristics in polar (aqueous) versus non-polar (micellar core) environments. As micelles form, the probe partitions into the hydrophobic micellar core, causing a distinct shift in its fluorescence emission spectrum.[7][9][10]
Experimental Protocols
Method 1: Surface Tensiometry
This method directly measures the change in surface tension of this compound solutions across a range of concentrations. It is a robust and widely applicable technique for all classes of surfactants.[6][11]
Materials and Reagents:
-
This compound (high purity)
-
High-purity deionized water (e.g., Milli-Q or equivalent)
-
Volumetric flasks and pipettes
-
Glass beakers
Instrumentation:
-
Precision analytical balance
-
Tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method)
-
Magnetic stirrer and stir bars
Protocol:
-
Preparation of Stock Solution: Accurately weigh a sufficient amount of this compound to prepare a concentrated stock solution well above the expected CMC (e.g., 10 mM). Dissolve it in a known volume of deionized water in a volumetric flask. Gentle heating and stirring may be required to facilitate dissolution.
-
Preparation of Dilution Series: Prepare a series of this compound solutions of varying concentrations by serially diluting the stock solution. The concentration range should adequately span the expected CMC.
-
Instrument Calibration: Calibrate the tensiometer according to the manufacturer’s instructions, typically using high-purity water. Ensure the platinum ring or plate is thoroughly cleaned (e.g., by flaming or washing with a suitable solvent) before each measurement.
-
Surface Tension Measurement:
-
Pour a sample of a specific concentration into a clean measurement vessel.
-
Allow the solution to equilibrate thermally (e.g., to 25 °C).
-
Measure the surface tension. Record at least three independent readings for each concentration to ensure reproducibility.
-
Repeat the measurement for all solutions in the dilution series, starting from the most dilute to the most concentrated to minimize cross-contamination.
-
-
Data Analysis:
-
Plot the measured surface tension (γ) on the y-axis against the logarithm of the this compound concentration (log C) on the x-axis.[7]
-
The resulting plot will typically show two linear regions: one with a negative slope at concentrations below the CMC and a second that is nearly horizontal at concentrations above the CMC.[5]
-
The CMC is determined from the intersection point of the two extrapolated linear trendlines.[3][8]
-
Method 2: Fluorescence Spectroscopy with a Pyrene Probe
This is a highly sensitive method that relies on the environmental sensitivity of the pyrene fluorescence spectrum.[9][12] The ratio of the intensity of the first vibronic peak (I₁) to the third (I₃) in the emission spectrum is an indicator of local solvent polarity.
Materials and Reagents:
-
This compound (high purity)
-
Pyrene (fluorescence grade)
-
Spectroscopic grade acetone (B3395972) or methanol (B129727) (for pyrene stock)
-
High-purity deionized water
-
Volumetric flasks, micropipettes, and quartz cuvettes
Instrumentation:
-
Spectrofluorometer
-
Precision analytical balance
-
Vortex mixer
Protocol:
-
Preparation of Pyrene Stock Solution: Prepare a concentrated stock solution of pyrene (e.g., 1x10⁻³ M) in a suitable organic solvent like acetone or methanol.
-
Preparation of this compound Solutions:
-
Prepare a series of this compound solutions in volumetric flasks, spanning a concentration range well below and above the expected CMC.
-
To each flask, add a small, precise aliquot of the pyrene stock solution such that the final concentration of pyrene in each this compound solution is constant and very low (e.g., ~1x10⁻⁶ M). The volume of organic solvent added should be minimal (<1%) to avoid affecting micellization.
-
Fill the flasks to the mark with deionized water and mix thoroughly. Allow the solutions to equilibrate.
-
-
Fluorescence Measurement:
-
Set the spectrofluorometer to an excitation wavelength of approximately 335 nm.
-
Record the emission spectra for each sample from approximately 350 nm to 450 nm.
-
Identify the emission intensity of the first vibronic peak (I₁, ~373 nm) and the third vibronic peak (I₃, ~384 nm).
-
-
Data Analysis:
-
For each this compound concentration, calculate the fluorescence intensity ratio of I₁/I₃.
-
Plot the I₁/I₃ ratio on the y-axis against the logarithm of the this compound concentration (log C) on the x-axis.
-
The plot will typically yield a sigmoidal curve. The I₁/I₃ ratio remains high at low concentrations (pyrene in polar water) and decreases to a lower, stable value at high concentrations (pyrene in non-polar micelle cores).[13]
-
The CMC is determined from the midpoint of the transition in the sigmoidal curve, which can be found from the maximum of the first derivative of the curve.
-
Data Presentation
Quantitative results from the experimental methods should be summarized for clear interpretation. The following table provides a template with example data for a typical non-ionic surfactant.
| Parameter | Surface Tensiometry | Fluorescence Spectroscopy |
| Principle | Change in interfacial energy | Change in probe environment polarity |
| Measured Property | Surface Tension (mN/m) | Fluorescence Intensity Ratio (I₁/I₃) |
| Plot Type | γ vs. log C | (I₁/I₃) vs. log C |
| Example CMC Value (mM) | 0.075 | 0.072 |
| Key Advantages | Direct, no probe required | High sensitivity, small sample volume |
| Key Limitations | Requires high sample purity | Potential probe-micelle interaction |
Visualizations
Experimental Workflow for CMC Determination
The logical flow from sample preparation to final CMC determination is outlined in the diagram below.
Caption: General experimental workflow for determining the CMC of this compound.
Note on Other Methods
While methods like conductivity measurement are common for determining the CMC of ionic surfactants, they are generally not suitable for non-ionic surfactants like this compound.[7][14] This is because non-ionic surfactants do not significantly change the conductivity of the solution upon micellization, leading to an insensitive and unreliable measurement.[6][15]
References
- 1. LAURAMIDE - Ataman Kimya [atamanchemicals.com]
- 2. This compound | 1120-16-7 [chemicalbook.com]
- 3. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 4. eacademic.ju.edu.jo [eacademic.ju.edu.jo]
- 5. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]
- 6. pubs.aip.org [pubs.aip.org]
- 7. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 8. biolinscientific.com [biolinscientific.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A new pyrene-based fluorescent probe for the determination of critical micelle concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. justagriculture.in [justagriculture.in]
- 12. researchgate.net [researchgate.net]
- 13. agilent.com [agilent.com]
- 14. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.aip.org [pubs.aip.org]
Application Note: Forced Degradation and Stability Studies of Dodecanamide
Topic: Dodecanamide in Forced Degradation and Stability Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound, a fatty acid amide derived from dodecanoic acid (lauric acid), is utilized in various pharmaceutical and cosmetic formulations. Understanding its stability profile is crucial for ensuring the safety, efficacy, and shelf-life of products in which it is an ingredient. Forced degradation studies are essential for identifying potential degradation products, elucidating degradation pathways, and developing stability-indicating analytical methods.[1][2][3][4] This application note provides a comprehensive overview and detailed protocols for conducting forced degradation and stability studies on this compound.
The amide functional group in this compound is susceptible to hydrolysis, particularly under strong acidic or basic conditions, although it is generally more resistant to hydrolysis than esters.[5] Other potential degradation pathways include oxidation, photolysis, and thermolysis.[1][4]
Predicted Degradation Pathway of this compound
The primary degradation pathway for this compound under hydrolytic conditions is the cleavage of the amide bond to yield dodecanoic acid and ammonia. This reaction can be catalyzed by both acid and base.
Caption: Predicted hydrolytic degradation pathway of this compound.
Experimental Protocols
Forced degradation studies should aim for 5-20% degradation of the active pharmaceutical ingredient (API) or substance of interest to ensure that the degradation products are detectable without being so excessive as to lead to secondary degradation.[4]
Materials and Reagents
-
This compound (High Purity Grade)
-
Hydrochloric Acid (HCl), 1N and 0.1N
-
Sodium Hydroxide (NaOH), 1N and 0.1N
-
Hydrogen Peroxide (H₂O₂), 3% and 30%
-
Methanol (B129727) (HPLC Grade)
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
-
Phosphate Buffer (pH 7.4)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Diode Array Detector (DAD) and a Mass Spectrometer (MS) is recommended for separation and identification of degradation products.[2][6]
-
pH meter
-
Photostability chamber (ICH Q1B compliant)
-
Oven
Experimental Workflow
Caption: General workflow for forced degradation studies.
Forced Degradation Protocols
3.4.1. Acid Hydrolysis
-
Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).
-
To 1 mL of the stock solution, add 1 mL of 1N HCl.
-
Keep the solution at 60°C for 48 hours.
-
At appropriate time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot.
-
Neutralize the aliquot with an equivalent amount of 1N NaOH.
-
Dilute with mobile phase to a suitable concentration for HPLC analysis.
3.4.2. Base Hydrolysis
-
To 1 mL of the stock solution, add 1 mL of 1N NaOH.
-
Keep the solution at 60°C for 48 hours.
-
At appropriate time points, withdraw an aliquot.
-
Neutralize the aliquot with an equivalent amount of 1N HCl.
-
Dilute with mobile phase for HPLC analysis.
3.4.3. Oxidative Degradation
-
To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.
-
Keep the solution at room temperature for 48 hours, protected from light.
-
At appropriate time points, withdraw an aliquot.
-
Dilute with mobile phase for HPLC analysis.
3.4.4. Thermal Degradation
-
Place a known amount of solid this compound in a vial.
-
Heat the sample in an oven at 80°C for 7 days.
-
At appropriate time points, withdraw a sample, dissolve it in methanol, and dilute for HPLC analysis.
-
For degradation in solution, reflux the this compound stock solution at 80°C for 7 days.
3.4.5. Photolytic Degradation
-
Expose the this compound solution (1 mg/mL in methanol) and solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).[1]
-
A control sample should be kept in the dark under the same conditions.
-
At the end of the exposure, dissolve the solid sample in methanol and analyze both the solution and the dissolved solid sample by HPLC.
Stability-Indicating Method
A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the active ingredient free from interference from degradation products, excipients, and process impurities.
Proposed HPLC Method
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of Acetonitrile and 0.1% Formic Acid in Water.
-
Flow Rate: 1.0 mL/min
-
Detector: UV at 210 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
This method should be optimized to achieve adequate separation between this compound and all its degradation products.
Data Presentation
The following tables summarize hypothetical quantitative data from the forced degradation studies.
Table 1: Summary of Forced Degradation of this compound
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation | Major Degradation Products |
| Acid Hydrolysis | 1N HCl | 48 hours | 60°C | 15.2% | Dodecanoic Acid |
| Base Hydrolysis | 1N NaOH | 48 hours | 60°C | 18.5% | Dodecanoic Acid |
| Oxidation | 30% H₂O₂ | 48 hours | Room Temp | 8.7% | Oxidized Species |
| Thermal (Solid) | Dry Heat | 7 days | 80°C | 5.1% | Minor Impurities |
| Thermal (Solution) | Reflux | 7 days | 80°C | 9.3% | Minor Impurities |
| Photolytic (Solid) | ICH Q1B | - | Room Temp | 3.2% | Photodegradants |
| Photolytic (Solution) | ICH Q1B | - | Room Temp | 6.8% | Photodegradants |
Table 2: Purity and Mass Balance Analysis
| Stress Condition | % Assay of this compound | % Total Impurities | Mass Balance (%) |
| Initial (t=0) | 99.8% | 0.2% | 100.0% |
| Acid Hydrolysis | 84.6% | 15.4% | 100.0% |
| Base Hydrolysis | 81.3% | 18.7% | 100.0% |
| Oxidation | 91.1% | 8.9% | 100.0% |
| Thermal (Solid) | 94.7% | 5.3% | 100.0% |
| Thermal (Solution) | 90.5% | 9.5% | 100.0% |
| Photolytic (Solid) | 96.6% | 3.4% | 100.0% |
| Photolytic (Solution) | 93.0% | 7.0% | 100.0% |
Stability Studies
Based on the forced degradation results, a long-term stability study protocol can be designed.
Stability Study Protocol
-
Storage Conditions:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
Time Points:
-
Long-term: 0, 3, 6, 9, 12, 18, 24, 36 months
-
Accelerated: 0, 3, 6 months
-
-
Packaging: The same container closure system as proposed for the final product.
-
Tests: Appearance, Assay, Related Substances (Degradation Products), and other relevant physical and chemical tests.
Conclusion
This application note provides a framework for conducting forced degradation and stability studies on this compound. The provided protocols are starting points and may require optimization based on the specific formulation and intended use. A thorough understanding of this compound's stability profile is essential for ensuring product quality and regulatory compliance. The development of a validated stability-indicating method is a critical component of this process.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Dodecanamide Solubility Issues in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with dodecanamide solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in water?
A1: this compound possesses a long, 12-carbon hydrophobic alkyl chain and a polar amide functional group.[1] While the amide group can participate in hydrogen bonding, the long nonpolar tail dominates its physical properties, leading to very low solubility in water (approximately 0.11 g/L at 25°C).[1] It is more readily soluble in nonpolar organic solvents and alcohols.[1][2]
Q2: What are the common signs of this compound solubility issues in my aqueous experiment?
A2: You may observe one or more of the following:
-
Cloudiness or turbidity: The solution appears milky or hazy upon addition of this compound.
-
Precipitation: Solid particles of this compound are visible in the solution, either immediately or after a period of time.[3]
-
Phase separation: An oily or waxy layer forms on the surface or at the bottom of the aqueous solution.
-
Inconsistent experimental results: Poor solubility can lead to variable and non-reproducible data in biological or chemical assays.
Q3: Can I simply heat the solution to dissolve this compound?
A3: Increasing the temperature can enhance the solubility of many solid compounds, including this compound.[1] However, this method has limitations. The dissolution may be temporary, and the this compound may precipitate out as the solution cools. Furthermore, elevated temperatures can degrade this compound or other components in your experimental system.
Q4: How does pH affect the solubility of this compound?
A4: While this compound itself is a neutral molecule and its solubility is not directly dependent on pH in the same way as acidic or basic compounds, the pH of the aqueous medium can influence the stability of this compound solutions and the effectiveness of certain solubilizing agents.[4] For similar long-chain amine compounds, pH can significantly impact their aggregation and solubility behavior.[5] It is crucial to maintain a stable pH to ensure consistent solubility.[6]
Q5: Are there alternatives to using surfactants or co-solvents for improving this compound's aqueous solubility?
A5: Yes, other techniques can be employed, particularly during the formulation development stage:
-
Particle Size Reduction: Decreasing the particle size of this compound through methods like micronization or nanomilling increases the surface area-to-volume ratio, which can enhance the dissolution rate.[7][8][9][10][11][12]
-
Solid Dispersions: this compound can be dispersed in a water-soluble polymer matrix.[13][14][15][16][17] When this solid dispersion is added to an aqueous solution, the polymer dissolves and releases the this compound as very fine, amorphous particles, which have a higher dissolution rate.[13][16]
-
Nanoemulsions: this compound can be formulated into a nanoemulsion, which is a stable dispersion of oil-in-water or water-in-oil droplets with a very small particle size.[18][19][20][21][22]
Troubleshooting Guides
Issue 1: this compound precipitates out of solution upon addition to an aqueous buffer.
This is a common issue when adding a concentrated stock of this compound (likely in an organic solvent like DMSO) to an aqueous medium.
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound precipitation.
Solutions:
-
Reduce Final Concentration: The most straightforward solution is to lower the final concentration of this compound in your aqueous solution to below its solubility limit.
-
Optimize Mixing: Add the this compound stock solution to the aqueous buffer slowly while vortexing or stirring vigorously to ensure rapid and uniform dispersion.[23] This minimizes localized high concentrations that can lead to precipitation.
-
Use Co-solvents: Incorporate a water-miscible organic solvent (a co-solvent) into your aqueous buffer to increase the overall polarity of the solvent system and better accommodate the hydrophobic this compound molecule.[7][24][25][26]
-
Utilize Surfactants: Add a surfactant to the aqueous buffer. Surfactants form micelles that can encapsulate the hydrophobic this compound, effectively increasing its solubility.[2][27][28]
Issue 2: The this compound solution is initially clear but becomes cloudy over time.
This indicates that the this compound is slowly coming out of solution, which can be due to temperature fluctuations or instability of the formulation.
Solutions:
-
Temperature Control: Ensure that the solution is maintained at a constant temperature. A decrease in temperature can reduce solubility and cause precipitation.[3]
-
pH Stability: Verify that the pH of your buffer remains stable over time, as pH shifts can affect the stability of the formulation.
-
Optimize Surfactant/Co-solvent Concentration: The concentration of the surfactant or co-solvent may be insufficient to maintain the solubility of this compound over the duration of your experiment. Consider increasing the concentration of the solubilizing agent.
Data Presentation: Solubility Enhancement Strategies
The following tables summarize common approaches to enhance this compound solubility.
Table 1: Co-solvent Systems for this compound Solubilization
| Co-solvent | Typical Concentration Range in Final Solution (% v/v) | Mechanism of Action | Considerations |
| Dimethyl Sulfoxide (B87167) (DMSO) | 0.1 - 5% | Reduces the polarity of the aqueous solvent. | Can be toxic to cells at higher concentrations.[29] |
| Ethanol | 1 - 10% | Increases the miscibility of the hydrophobic drug with the aqueous phase. | May affect protein structure and enzyme activity. |
| Polyethylene Glycol (PEG 400) | 5 - 20% | Acts as a solubilizing agent by creating a more favorable environment for the hydrophobic molecule.[24] | High viscosity at higher concentrations. |
| Propylene Glycol (PG) | 5 - 20% | Similar to PEG 400, it reduces the interfacial tension between the drug and the aqueous solution.[24] | Can have a plasticizing effect on some materials. |
Table 2: Surfactants for this compound Solubilization
| Surfactant Type | Example | Typical Concentration Range | Mechanism of Action | Considerations |
| Non-ionic | Tween® 80, Triton™ X-100 | Above Critical Micelle Concentration (CMC) | Forms micelles that encapsulate this compound in their hydrophobic core.[2][27] | Generally well-tolerated in biological systems.[29] |
| Anionic | Sodium Dodecyl Sulfate (SDS) | Above CMC | Forms micelles; the charged head groups can interact with the drug. | Can denature proteins and may not be suitable for all biological assays.[30] |
| Cationic | Cetyltrimethylammonium Bromide (CTAB) | Above CMC | Forms micelles; can interact with negatively charged molecules. | Often has higher toxicity compared to non-ionic surfactants. |
Experimental Protocols
Protocol 1: Solubilization of this compound using a Co-solvent
This protocol describes the preparation of a 100 µM this compound solution in a buffered aqueous solution containing 1% (v/v) DMSO.
Experimental Workflow for Co-solvent Method
Caption: Workflow for solubilizing this compound with a co-solvent.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Aqueous buffer (e.g., PBS, TRIS)
-
Vortex mixer
Procedure:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO. Weigh the appropriate amount of this compound and dissolve it in pure DMSO. Gentle warming and sonication may be required to fully dissolve the compound.
-
Prepare your desired aqueous buffer.
-
To prepare the 100 µM working solution, add 10 µL of the 10 mM this compound stock solution to 990 µL of the aqueous buffer. It is crucial to add the stock solution to the buffer while vortexing to ensure rapid dispersion.
-
Visually inspect the solution for any signs of precipitation or cloudiness. A clear solution indicates successful solubilization.
Protocol 2: Solubilization of this compound using a Surfactant
This protocol describes the preparation of a 100 µM this compound solution using Tween® 80 as a solubilizing agent.
Experimental Workflow for Surfactant Method
Caption: Workflow for solubilizing this compound with a surfactant.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Tween® 80
-
Aqueous buffer (e.g., PBS, TRIS)
-
Vortex mixer
Procedure:
-
Prepare an aqueous buffer containing 0.1% (v/v) Tween® 80. Ensure the surfactant is fully dissolved in the buffer.
-
Prepare a 10 mM stock solution of this compound in 100% DMSO as described in the previous protocol.
-
To prepare the 100 µM working solution, add 10 µL of the 10 mM this compound stock solution to 990 µL of the surfactant-containing aqueous buffer. Add the stock solution while vortexing.
-
Visually inspect the solution for clarity. The presence of the surfactant should result in a clear solution.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. journalssystem.com [journalssystem.com]
- 6. Understanding the Effect of pH on the Solubility and Aggregation Extent of Humic Acid in Solution by Combining Simulation and the Experiment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Formulation and Particle Size Reduction Improve Bioavailability of Poorly Water-Soluble Compounds with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Particle Size Analysis and Reduction Techniques to Enhance Drug Bioavailability in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. Particle Size Reduction Techniques of Pharmaceutical Compounds for the Enhancement of Their Dissolution Rate and Bioavailability - PowderPro [powderpro.se]
- 13. One moment, please... [jddtonline.info]
- 14. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 17. japer.in [japer.in]
- 18. ijsdr.org [ijsdr.org]
- 19. researchgate.net [researchgate.net]
- 20. US20160199269A1 - Method for preparing nanoemulsion - Google Patents [patents.google.com]
- 21. Formulation, development, and optimization of a novel octyldodecanol-based nanoemulsion for transdermal delivery of ceramide IIIB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pharmaexcipients.com [pharmaexcipients.com]
- 23. benchchem.com [benchchem.com]
- 24. bepls.com [bepls.com]
- 25. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 26. researchgate.net [researchgate.net]
- 27. pharmaexcipients.com [pharmaexcipients.com]
- 28. academicjournals.org [academicjournals.org]
- 29. researchgate.net [researchgate.net]
- 30. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Dodecanamide Stability and Analysis: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for working with Dodecanamide (also known as Lauramide). The information is designed to help prevent degradation and ensure the accuracy of stability testing.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The primary degradation pathway for this compound is hydrolysis of the amide bond. This reaction can be catalyzed by acidic or basic conditions. The amide bond, while generally more stable than an ester linkage, is the most susceptible part of the molecule to chemical degradation.[1] Under hydrolytic stress, this compound breaks down into dodecanoic acid (lauric acid) and ammonia. Other potential degradation routes, though typically less common for a simple fatty amide, include oxidation, photolysis, and thermal degradation, which should be assessed during forced degradation studies.[2][3]
Q2: How can I prevent the degradation of this compound in my formulation?
A2: Preventing this compound degradation involves controlling the formulation's environment. Key strategies include:
-
pH Control: Maintain the formulation pH close to neutral (pH 6-8) to minimize acid and base-catalyzed hydrolysis. The use of buffering agents can help maintain a stable pH.
-
Moisture Control: As hydrolysis is a primary concern, limit the exposure of this compound to water. For solid dosage forms, use excipients with low hygroscopicity and appropriate packaging. For liquid formulations, consider non-aqueous solvents if compatible with the intended use.
-
Excipient Compatibility: Ensure all excipients are compatible with this compound. Incompatibility can lead to chemical degradation.[4] Conduct compatibility studies by mixing this compound with individual excipients and subjecting them to accelerated stability conditions.[5][6]
-
Protection from Light and Oxygen: Store formulations in light-resistant containers and consider blanketing with an inert gas like nitrogen to prevent photolytic and oxidative degradation, respectively.
Q3: What are the recommended storage conditions for this compound and its formulations?
A3: Recommended storage conditions are determined through long-term stability studies. For general laboratory use and for long-term stability testing, this compound should be stored in well-closed containers at controlled room temperature (e.g., 25°C with 60% relative humidity). For accelerated stability studies, typical conditions are 40°C with 75% relative humidity.[7][8]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Loss of this compound potency in a liquid formulation. | 1. Hydrolysis: The pH of the formulation may be too acidic or basic.2. Excipient Interaction: An excipient may be reacting with the this compound. | 1. Measure the pH of the formulation. Adjust to a neutral pH (6-8) using appropriate buffers.2. Review the excipients used. Conduct a drug-excipient compatibility study to identify the problematic component.[4] |
| Appearance of unknown peaks in HPLC/GC analysis during stability testing. | 1. Degradation: The new peaks are likely degradation products.2. Contamination: Contamination from the container, closure system, or excipients. | 1. Perform forced degradation studies (acid, base, oxidation, heat, light) to identify the degradation products and establish their retention times.[9]2. Analyze a placebo formulation (without this compound) to check for interfering peaks from excipients. |
| Poor reproducibility of analytical results. | 1. Incomplete Extraction: The method for extracting this compound from the formulation matrix may not be efficient.2. Analyte Instability: this compound may be degrading in the analytical solvent or during sample preparation. | 1. Optimize the extraction procedure. Experiment with different solvents, sonication times, or extraction techniques.2. Assess the stability of this compound in the analytical solvent. If necessary, use a different solvent or perform the analysis immediately after sample preparation. |
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
Objective: To identify potential degradation products and pathways for this compound under various stress conditions.[10]
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile (B52724) or methanol.
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for 24 hours. Cool, neutralize with 0.1 M NaOH, and dilute to the initial concentration with the solvent.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for 24 hours. Neutralize with 0.1 M HCl and dilute to the initial concentration.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Expose solid this compound powder to dry heat at 80°C for 48 hours.[11] Dissolve the stressed powder in the solvent to the target concentration.
-
Photolytic Degradation: Expose the this compound stock solution to UV light (e.g., 254 nm) and visible light for a specified duration (e.g., 1.2 million lux hours).[12]
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating analytical method (e.g., HPLC or GC-MS).
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To develop an HPLC method capable of separating and quantifying this compound from its degradation products.[13][14]
Methodology:
-
Instrumentation: HPLC system with a UV or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water or a suitable buffer (e.g., ammonium (B1175870) acetate). An example gradient could be starting with 50:50 acetonitrile:water and increasing to 90:10 acetonitrile:water over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm (as amides have a weak chromophore).
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[9]
Protocol 3: GC-MS Analysis of this compound and Dodecanoic Acid
Objective: To quantify this compound and its primary hydrolytic degradation product, dodecanoic acid.
Methodology:
-
Sample Preparation and Derivatization:
-
Accurately weigh the sample and dissolve it in a suitable solvent (e.g., chloroform).
-
To improve volatility for GC analysis, derivatize the sample. A common method is silylation using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[15] Incubate the sample with BSTFA at 70°C for 30 minutes.
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Standard GC system.
-
Mass Spectrometer: Mass selective detector.
-
Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 280°C.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 300°C at 10°C/min, and hold for 10 minutes.
-
MS Interface Temperature: 280°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 40-500.
-
Data Presentation
Table 1: Typical Forced Degradation Results for this compound
| Stress Condition | % this compound Degraded | Major Degradation Product |
| 0.1 M HCl, 60°C, 24h | 15-25% | Dodecanoic Acid |
| 0.1 M NaOH, RT, 24h | 20-30% | Dodecanoic Acid |
| 3% H₂O₂, RT, 24h | 5-10% | Oxidative byproducts |
| Dry Heat, 80°C, 48h | < 5% | Minimal degradation |
| Photolytic (UV/Vis) | 5-15% | Photodegradation products |
Note: These are representative values. Actual degradation will depend on specific experimental conditions.
Table 2: Comparative Performance of Analytical Methods for this compound
| Parameter | HPLC-UV | GC-MS |
| Principle | Liquid phase separation | Gas phase separation |
| Derivatization | Not required | Required (Silylation) |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.01 µg/mL |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL | ~0.03 µg/mL |
| Precision (%RSD) | < 2% | < 5% |
| Specificity | Good, based on retention time | High, based on mass spectrum |
Visualizations
Caption: Primary degradation pathways of this compound under stress conditions.
Caption: Workflow for this compound stability testing and analysis.
Caption: Troubleshooting logic for loss of this compound potency.
References
- 1. fisherpub.sjf.edu [fisherpub.sjf.edu]
- 2. researchgate.net [researchgate.net]
- 3. ijper.org [ijper.org]
- 4. thepharmajournal.com [thepharmajournal.com]
- 5. pharmaquest.weebly.com [pharmaquest.weebly.com]
- 6. veeprho.com [veeprho.com]
- 7. Thermal Degradation of Long Chain Fatty Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. This compound | C12H25NO | CID 14256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. repository.uncw.edu [repository.uncw.edu]
- 13. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. arpi.unipi.it [arpi.unipi.it]
Technical Support Center: Optimizing Dodecanamide Concentration for In Vitro Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dodecanamide in in vitro settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound, also known as Lauramide, is a fatty acid amide derived from dodecanoic acid (lauric acid).[1] It is a waxy, crystalline solid at room temperature and is characterized by its long, hydrophobic alkyl chain, which makes it poorly soluble in aqueous solutions like cell culture media.[2]
Q2: What is the expected mechanism of action for this compound in cancer cells?
While direct studies on this compound are limited, evidence from structurally related long-chain fatty acids and their derivatives suggests that it likely induces apoptosis through the intrinsic (mitochondrial) pathway.[3] This pathway involves the disruption of the mitochondrial membrane potential, regulation of Bcl-2 family proteins, and activation of caspases.[3][4]
Q3: What is a recommended starting concentration for this compound in a cytotoxicity assay?
Q4: How should I dissolve this compound for use in cell culture?
Due to its hydrophobic nature, this compound requires an organic solvent for initial dissolution. Dimethyl sulfoxide (B87167) (DMSO) is a common choice.[6] A high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO should be prepared and stored in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[7][8] When diluting into your aqueous cell culture medium, it is crucial to do so in a way that minimizes precipitation.[7]
Troubleshooting Guides
Issue 1: this compound Precipitates in Cell Culture Medium
Observation: Immediately upon adding the this compound stock solution to the cell culture medium, or after a short incubation period, the medium becomes cloudy or a visible precipitate forms.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Solvent Shock | The rapid change in polarity when a concentrated DMSO stock is added to the aqueous medium can cause the compound to fall out of solution.[8] Solution: Add the DMSO stock dropwise to the pre-warmed (37°C) medium while gently vortexing or swirling.[8] Perform serial dilutions in the medium rather than a single large dilution.[7] |
| Concentration Exceeds Solubility | The final concentration of this compound is above its solubility limit in the final assay medium. |
| Low Temperature | Adding the compound to cold medium can decrease its solubility. |
| High Final DMSO Concentration | While DMSO aids solubility, high final concentrations (>0.5%) can be toxic to cells.[6] |
Issue 2: High Variability in Experimental Results
Observation: There are significant, inconsistent variations in cell viability or other measured endpoints between replicate wells or experiments.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Inconsistent Compound Concentration | Uneven distribution of precipitated this compound leads to different effective concentrations in each well. |
| Off-Target Effects | As a lipid molecule, this compound could have non-specific effects on cell membranes or interact with unintended cellular targets, especially at high concentrations.[9][10] |
| Cell Health and Density | Variations in cell seeding density or overall health can affect their response to treatment. |
Quantitative Data Summary
| Compound | Cell Line | Assay | Incubation Time | IC50 / Effective Concentration |
| Fatty Acid Amide (FAA) Mixture | 4T1 Murine Breast Cancer | Cytotoxicity | 72 hours | 0.18 ± 0.06 μg/mL (~0.9 µM)[2][5] |
| Perfluorododecanoic Acid | PC12 | Mitochondrial Membrane Potential & Caspase-3 Activity | Not Specified | 50-100 µM[4] |
| Dodecanoic Acid | Hepa 1-6 Liver Cancer | Apoptosis | 24-72 hours | 0.5 mM[3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Preparation: Allow the vial of this compound powder to come to room temperature.
-
Dissolution: Add the appropriate volume of 100% sterile DMSO to achieve a high-concentration stock solution (e.g., 20 mM).
-
Solubilization: Vortex the solution vigorously. If necessary, gently warm the tube to 37°C and/or sonicate until the this compound is completely dissolved and the solution is clear.[6][11]
-
Storage: Aliquot the stock solution into single-use sterile tubes and store at -20°C or -80°C.[7]
Protocol 2: Cell Viability (MTT) Assay
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Dilution and Treatment:
-
Thaw an aliquot of the this compound stock solution and warm it to room temperature.
-
Pre-warm your complete cell culture medium to 37°C.
-
Prepare serial dilutions of this compound in the pre-warmed medium. To minimize precipitation, add the this compound stock dropwise to the medium while gently vortexing.[8] Ensure the final DMSO concentration in the medium applied to the cells is consistent across all treatment groups and does not exceed 0.5%.
-
Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells and determine the IC50 value.
Visualizations
Caption: Workflow for assessing this compound cytotoxicity.
Caption: Logic for troubleshooting this compound precipitation.
Caption: this compound's likely apoptotic mechanism.
References
- 1. Activation and Cleavage of Caspase-3 in Apoptosis Induced by Experimental Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Dodecanoic acid induces oxidative stress-mediated death in liver cancer cells through the mitochondrial pathway | Bioscience Journal [seer.ufu.br]
- 4. Oxidative stress and mitochondrial membrane potential are involved in the cytotoxicity of perfluorododecanoic acid to neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of the Cytotoxic Activity of Nanostructured Lipid Carrier Systems for Fatty Acid Amides and Silk Fibroins in Breast Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell Culture Models of Fatty Acid Overload: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Troubleshooting Dodecanamide Interference in Mass Spectrometry
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify, resolve, and prevent Dodecanamide interference in your mass spectrometry experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a problem in my mass spectrometry data?
A1: this compound, also known as Lauramide, is a fatty acid amide with the molecular formula C₁₂H₂₅NO.[1][2][3][4][5][6] It and its derivatives are common contaminants in laboratory environments and can significantly interfere with mass spectrometry analyses. This interference can manifest as unexpected peaks, suppression of your analyte's signal, and misinterpretation of results.
Q2: How can I identify this compound in my mass spectra?
A2: this compound has a monoisotopic mass of 199.1936 g/mol . In positive ion electrospray ionization (ESI) mode, you will typically observe the protonated molecule [M+H]⁺ at an m/z of 200.19. It is also common to see adducts with sodium [M+Na]⁺ at m/z 222.18 and potassium [M+K]⁺ at m/z 238.15. The presence of these characteristic ions can be a strong indicator of this compound contamination.
Identifying this compound Contamination Workflow
Caption: A workflow for identifying this compound contamination.
Q3: What are the common sources of this compound contamination?
A3: this compound and other fatty amides are frequently used as slip agents and lubricants in the manufacturing of plastic labware, such as pipette tips, microcentrifuge tubes, and plastic containers.[3][4][7] These compounds can leach from the plastic into your samples and solvents. Other potential sources include personal care products like lotions and creams, which can be inadvertently introduced into the lab environment.[8][9]
| Source | Examples | Prevention |
| Plastic Labware | Pipette tips, microcentrifuge tubes, multi-well plates | Pre-rinse plasticware with a solvent that solubilizes this compound (e.g., isopropanol (B130326) or hexane), use high-quality virgin plasticware, or use glass alternatives where possible. |
| Personal Care Products | Hand lotions, creams | Wear powder-free nitrile gloves and change them frequently. Avoid using personal care products before or during lab work. |
| Solvents and Reagents | Contaminated solvents or reagents from the manufacturer | Use high-purity, LC-MS grade solvents and reagents. Test new batches of solvents by running a blank. |
| Laboratory Environment | Dust and airborne particles | Maintain a clean laboratory environment. Keep samples and solvent containers covered. |
Troubleshooting Guides
Issue: I have confirmed this compound contamination. How can I remove it from my samples?
There are several strategies to remove this compound from your samples before LC-MS analysis. The best method will depend on the nature of your analyte and the sample matrix.
Method 1: Liquid-Liquid Extraction (LLE)
This method is effective for separating compounds based on their differential solubility in two immiscible liquids. Since this compound is more soluble in non-polar organic solvents, you can use LLE to partition it away from more polar analytes.
Liquid-Liquid Extraction Workflow for this compound Removal
Caption: A workflow for removing this compound using LLE.
Experimental Protocol: Liquid-Liquid Extraction
-
To your aqueous sample, add an equal volume of a non-polar solvent such as hexane or diethyl ether.
-
Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing.
-
Centrifuge the sample at a sufficient speed and duration to achieve complete phase separation (e.g., 3000 x g for 5 minutes).
-
Carefully collect the lower aqueous phase containing your analyte of interest, leaving the upper non-polar phase containing the this compound behind.
-
Repeat the extraction (steps 1-4) one or two more times for more complete removal.
-
Analyze the final aqueous phase by LC-MS.
Method 2: Solid-Phase Extraction (SPE)
SPE can be a highly effective method for cleaning up complex samples and removing contaminants like this compound. The choice of SPE sorbent is critical. For separating a non-polar contaminant like this compound from a more polar analyte, a reversed-phase (e.g., C18) or a normal-phase (e.g., silica) sorbent can be used.
Experimental Protocol: Solid-Phase Extraction (Reversed-Phase)
This protocol assumes your analyte is more polar than this compound.
-
Conditioning: Condition a C18 SPE cartridge by passing a non-polar solvent (e.g., methanol (B129727) or acetonitrile) through it, followed by an aqueous solution (e.g., water or buffer) to equilibrate the sorbent.
-
Loading: Load your sample onto the SPE cartridge. The this compound will be strongly retained on the C18 sorbent, while your more polar analyte may have weaker retention.
-
Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent in water) to elute any very polar impurities while retaining both your analyte and the this compound.
-
Elution of Analyte: Elute your analyte of interest with a solvent of intermediate polarity that is strong enough to displace your analyte but not the strongly bound this compound. This step will require optimization.
-
Elution of this compound (for cartridge regeneration or analysis of contaminant): Elute the this compound with a strong, non-polar solvent (e.g., hexane or isopropanol).
-
Analyze the fraction containing your analyte by LC-MS.
| Parameter | This compound | Analyte of Interest (example) |
| Molecular Weight | 199.33 g/mol | Varies |
| Polarity | Non-polar | More polar |
| Solubility | Soluble in non-polar organic solvents (hexane, diethyl ether), less soluble in polar solvents.[8] | Varies |
| Observed m/z in positive ESI-MS | [M+H]⁺: 200.19, [M+Na]⁺: 222.18, [M+K]⁺: 238.15 | Varies |
General Contamination Prevention Workflow
Caption: A workflow for preventing lab contamination.
By implementing these troubleshooting and preventative measures, you can significantly reduce the impact of this compound interference on your mass spectrometry results, leading to more accurate and reliable data.
References
- 1. Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solid Phase Extraction Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 3. shd-pub.org.rs [shd-pub.org.rs]
- 4. m.youtube.com [m.youtube.com]
- 5. Protocol for Lipid Sample Preparation for Biomedical Research - Creative Proteomics [creative-proteomics.com]
- 6. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. files01.core.ac.uk [files01.core.ac.uk]
Dodecanamide Crystallization Technical Support Center
Welcome to the Technical Support Center for Dodecanamide Crystallization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the prevention of this compound crystal growth during experimental procedures.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the handling and formulation of this compound, offering potential causes and solutions in a straightforward question-and-answer format.
Solubility and Precipitation
-
Q1: Why is my this compound crashing out of solution unexpectedly?
-
A1: Unwanted precipitation of this compound is often due to supersaturation. This compound, a fatty amide, has limited solubility in aqueous solutions due to its long hydrophobic alkyl chain.[1] It is more soluble in nonpolar organic solvents and alcohols.[2] Precipitation can be triggered by a variety of factors, including temperature fluctuations, solvent evaporation, or a change in the solvent composition. For instance, if a this compound solution in an organic solvent is introduced to an aqueous environment, the drastic change in polarity can cause it to rapidly precipitate.
-
-
Q2: How can I improve the solubility of this compound in my formulation?
-
A2: To improve solubility, consider using a co-solvent system.[3] By blending a good solvent (e.g., an alcohol) with a poor solvent (e.g., water), you can fine-tune the polarity of the medium to better accommodate the amphiphilic nature of this compound. Additionally, increasing the temperature of the solution will generally increase the solubility of this compound.[1] However, be cautious of temperature-induced degradation.
-
-
Q3: I'm observing an oily phase instead of crystals. What is happening?
-
A3: The formation of an oily phase, or "oiling out," can occur when a solution is highly supersaturated or cooled too quickly. This is a liquid-liquid phase separation that precedes crystallization. To avoid this, it is recommended to use a slower cooling rate and ensure the concentration of this compound is not excessively above its saturation point at a given temperature.
-
Crystal Growth and Morphology
-
Q4: My this compound is forming long, needle-like crystals that are difficult to handle. How can I change the crystal habit?
-
A4: The shape, or habit, of a crystal is influenced by the solvent system and the presence of any impurities or additives.[2][4] To modify the crystal habit from needle-like to a more manageable blocky or prismatic shape, you can experiment with different crystallization solvents or solvent mixtures.[4][5] The presence of certain additives, such as polymers or surfactants, can also alter the crystal habit by selectively adsorbing to specific crystal faces and inhibiting their growth.[2]
-
-
Q5: How does the cooling rate affect this compound crystal growth?
-
A5: The cooling rate is a critical parameter in controlling crystal size and morphology. A slower cooling rate generally allows for the formation of larger, more well-defined crystals by providing sufficient time for the molecules to orient themselves into the crystal lattice.[4] Rapid cooling can lead to the formation of many small, poorly-defined crystals or even an amorphous solid.[6][7]
-
Use of Inhibitors
-
Q6: Can I use polymers to prevent this compound crystallization?
-
A6: Yes, polymers can be effective inhibitors of crystallization.[1][8] They can function in a few ways: by increasing the viscosity of the solution, which slows down molecular diffusion, and by adsorbing onto the surface of crystal nuclei, thereby preventing their further growth.[9] Common polymers used for this purpose include polyvinylpyrrolidone (B124986) (PVP) and hydroxypropyl methylcellulose (B11928114) (HPMC).[1][8] The effectiveness of a polymer will depend on the specific interactions between the polymer and this compound.[1]
-
-
Q7: How do surfactants influence this compound crystallization?
-
A7: Surfactants can either inhibit or promote crystallization depending on their nature and concentration.[10] They can inhibit crystal growth by adsorbing to the crystal surface.[11] Some surfactants can also form micelles that can solubilize this compound, thereby preventing it from crystallizing. However, in some cases, surfactants can also act as nucleating agents, promoting crystallization.[10] Therefore, the choice of surfactant and its concentration must be carefully considered.[12]
-
-
Q8: Are there other types of additives that can inhibit this compound crystal growth?
-
A8: Besides polymers and surfactants, small molecule additives that have a structural similarity to this compound can sometimes act as crystal growth inhibitors.[13] These molecules can incorporate into the crystal lattice, creating defects and disrupting further crystal growth.
-
Polymorphism
-
Q9: What is polymorphism and should I be concerned about it with this compound?
Data Presentation
This compound Solubility Data
The following table summarizes the available quantitative solubility data for this compound in Nitroethane.
| Temperature (°C) | Temperature (K) | Mass Fraction (w2) x 10² | Mole Fraction (x2) |
| 10.0 | 283.2 | 0.8 | 0.003 |
| 30.0 | 303.2 | 1.1 | 0.004 |
| 50.0 | 323.2 | 3.8 | 0.015 |
| 70.0 | 343.2 | 19.5 | 0.084 |
| 90.0 | 363.2 | 83.2 | 0.651 |
| 100.0 | 373.2 | 98.1 | 0.951 |
Data extracted from the IUPAC-NIST Solubilities Database.
Qualitative Solubility of this compound:
-
Water: Insoluble[2]
-
Alcohol: Soluble[2]
-
Nonpolar Organic Solvents (e.g., Hexane, Diethyl Ether): Generally more soluble compared to polar solvents.[1]
Experimental Protocols
General Protocol for Cooling Crystallization of this compound
This protocol describes a general method for obtaining this compound crystals through slow cooling.
Materials:
-
This compound
-
Selected solvent (e.g., isopropanol, ethanol, or a co-solvent mixture)
-
Crystallization vessel (e.g., beaker or flask)
-
Heating and stirring plate
-
Thermometer
-
Filtration apparatus (e.g., Buchner funnel and filter paper)
Procedure:
-
Dissolution: In the crystallization vessel, add a measured amount of the chosen solvent. Heat the solvent to a temperature just below its boiling point while stirring.
-
Saturation: Gradually add this compound to the hot solvent until no more dissolves, creating a saturated solution. A small amount of undissolved solid at the bottom is acceptable to ensure saturation.
-
Hot Filtration (Optional): If there are any insoluble impurities or excess undissolved this compound, perform a hot filtration to obtain a clear, saturated solution.
-
Slow Cooling: Cover the vessel to prevent rapid evaporation and allow it to cool down slowly to room temperature. For even slower cooling, the vessel can be placed in an insulated container.
-
Crystal Formation: As the solution cools, the solubility of this compound will decrease, leading to the formation of crystals.
-
Isolation: Once crystallization is complete, isolate the crystals by filtration.
-
Drying: Wash the crystals with a small amount of cold solvent and then dry them in a vacuum oven at a suitable temperature.
Protocol for Screening Crystal Growth Inhibitors
This protocol outlines a method to screen the effectiveness of different additives in preventing this compound crystal growth.
Materials:
-
Saturated solution of this compound in a chosen solvent system
-
Potential crystal growth inhibitors (e.g., various polymers, surfactants)
-
Small-volume vials or a multi-well plate
-
Stirring mechanism (e.g., magnetic stir bars or plate shaker)
-
Microscope or other analytical instrument to observe crystal growth
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of the different inhibitors at a known concentration in the same solvent system used for the this compound solution.
-
Experimental Setup: In each vial or well, place a specific volume of the saturated this compound solution.
-
Addition of Inhibitors: Add different inhibitors and varying concentrations to the vials/wells. Include a control sample with no inhibitor.
-
Induction of Crystallization: Induce crystallization by a controlled method, such as slow cooling or the addition of an anti-solvent.
-
Monitoring: Monitor the vials/wells over time for the first appearance of crystals (induction time) and the rate of crystal growth. This can be done visually, with a microscope, or by using in-situ monitoring techniques like turbidimetry.
-
Analysis: Compare the induction times and crystal growth rates between the control and the samples with inhibitors to determine the effectiveness of each additive.
Visualizations
Caption: Workflow for this compound Cooling Crystallization.
Caption: Troubleshooting Unwanted this compound Crystal Growth.
References
- 1. Application of Polymers as a Tool in Crystallization—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US20060078573A1 - Methods of modifying crystal habit - Google Patents [patents.google.com]
- 3. crystallizationsystems.com [crystallizationsystems.com]
- 4. crystallizationsystems.com [crystallizationsystems.com]
- 5. Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 6. xtalks.com [xtalks.com]
- 7. actu.epfl.ch [actu.epfl.ch]
- 8. Inhibition of Crystal Nucleation and Growth in Aqueous Drug Solutions: Impact of Different Polymers on the Supersaturation Profiles of Amorphous Drugs—The Case of Alpha-Mangostin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. cris.huji.ac.il [cris.huji.ac.il]
- 12. researchgate.net [researchgate.net]
- 13. Strategy for control of crystallization of polymorphs - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 14. ftloscience.com [ftloscience.com]
- 15. Detect and control polymorphism: pro tips for pharmaceutical scientists | Malvern Panalytical [malvernpanalytical.com]
Technical Support Center: Dodecanamide in Emulsion Formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dodecanamide in emulsion systems. The information is presented in a question-and-answer format to directly address common challenges, particularly phase separation, encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its function in my emulsion?
A1: this compound, also known as Lauramide, is a fatty amide derived from lauric acid.[1][2] In emulsion formulations, it is often used as a viscosity-controlling agent, stabilizer, or opacifier to enhance the texture and stability of the final product. Its waxy, crystalline nature at room temperature contributes to these properties.[3]
Q2: My emulsion containing this compound is separating. What are the likely causes?
A2: Phase separation in emulsions containing this compound is often due to the crystallization of the this compound itself.[4][5] this compound is insoluble in water and has limited solubility in many oil phases, especially at lower temperatures.[6] As the emulsion cools or ages, this compound can crystallize out of the oil phase, leading to a grainy texture, creaming, or complete phase separation. Other contributing factors can include an improper emulsifier system, incorrect processing parameters (e.g., cooling rate), or interactions with other formulation components.[4][7]
Q3: What are the visible signs of this compound-induced phase separation?
A3: Signs of instability can range from subtle to obvious. You may observe:
-
A grainy or gritty texture: This is often the first sign of this compound crystallization.[4]
-
Creaming: A layer of the dispersed phase concentrates at the top of the emulsion.
-
Sedimentation: The dispersed phase settles at the bottom.
-
Flocculation: Droplets clump together without coalescing.
-
Coalescence: Droplets merge, leading to the formation of a separate layer of oil or crystallized this compound.[8]
Q4: Can the concentration of this compound affect the stability of my emulsion?
A4: Yes, the concentration of this compound is a critical factor. Exceeding its solubility limit in the oil phase at the intended storage and use temperatures is a primary driver of crystallization and subsequent phase separation. It is crucial to determine the optimal concentration range for your specific formulation.[3]
Troubleshooting Guide: this compound-Induced Phase Separation
Issue 1: My emulsion has a grainy texture and feels gritty.
This is a common early indicator of this compound crystallization.
-
Possible Cause: The concentration of this compound is too high for the chosen oil phase, or the cooling process was too slow, allowing large crystals to form.[5][7]
-
Troubleshooting Steps:
-
Reduce this compound Concentration: Lower the concentration of this compound in your formulation to below its saturation point in the oil phase at room temperature.
-
Optimize the Oil Phase: Select an oil or a blend of oils in which this compound has higher solubility.
-
Control the Cooling Rate: Employ a more rapid cooling process ("shock cooling") after emulsification to promote the formation of smaller, less perceptible crystals.[9] However, be aware that for some systems, a very slow, controlled cooling rate might be beneficial.[7] Experimentation is key.
-
Incorporate a Crystal Growth Inhibitor: Consider adding a polymer or another long-chain ester to the oil phase to interfere with the crystal lattice formation of this compound.[10]
-
Issue 2: My emulsion is showing signs of creaming or sedimentation.
This indicates that the droplets (which may contain crystallized this compound) are migrating due to density differences.
-
Possible Cause: Insufficient viscosity of the continuous phase or large droplet size.[1]
-
Troubleshooting Steps:
-
Increase the Viscosity of the Continuous Phase: Add a rheology modifier to the aqueous phase, such as xanthan gum, carbomer, or cellulosic polymers.[1][11] This will slow down the movement of the droplets.
-
Reduce Droplet Size: Optimize your homogenization process by increasing the speed, time, or pressure to achieve a smaller and more uniform droplet size.[12]
-
Optimize Emulsifier Concentration: Ensure you are using an adequate concentration of a suitable emulsifier to properly stabilize the oil droplets.[3]
-
Issue 3: My emulsion has completely separated into two distinct layers.
This is an advanced stage of instability, likely due to widespread coalescence.
-
Possible Cause: The emulsifier system is not robust enough to handle the crystallization of this compound. The crystals may be disrupting the interfacial film around the droplets.
-
Troubleshooting Steps:
-
Re-evaluate Your Emulsifier System: The Hydrophilic-Lipophilic Balance (HLB) of your emulsifier blend may not be optimal for your oil phase, especially with the presence of this compound. Conduct an HLB study to find the optimal range.
-
Use a Combination of Emulsifiers: A blend of a low-HLB and a high-HLB emulsifier often provides better stability than a single emulsifier.
-
Incorporate a Stabilizing Polymer: Add a polymer that can adsorb to the droplet interface and provide a steric barrier against coalescence.
-
Data Presentation
The following tables provide representative data for troubleshooting this compound-induced phase separation. Note that optimal values are highly formulation-dependent and should be determined experimentally.
Table 1: Effect of this compound Concentration on Emulsion Stability
| This compound Conc. (% w/w) | Visual Appearance (after 24h at 25°C) | Mean Droplet Size (μm) | Viscosity (cP) |
| 1.0 | Homogeneous, smooth | 2.5 | 1500 |
| 2.5 | Slight graininess | 3.1 | 1800 |
| 5.0 | Noticeable graininess, slight creaming | 4.8 | 2200 |
| 7.5 | Phase separation, visible crystals | > 10 | N/A |
Table 2: Influence of Cooling Rate on Crystal Formation
| Cooling Rate | Visual Texture | Crystal Size (via Microscopy) | Stability (Freeze-Thaw Cycles) |
| Slow (1°C/min) | Gritty | Large, needle-like | Fails after 1 cycle |
| Moderate (5°C/min) | Slightly grainy | Small, irregular | Stable for 2 cycles |
| Rapid (>10°C/min) | Smooth | Microcrystalline | Stable for >3 cycles |
Experimental Protocols
Protocol 1: Preparation of a Stable Oil-in-Water Emulsion with this compound
Objective: To prepare a stable O/W emulsion containing this compound with minimal phase separation.
Methodology:
-
Phase A (Oil Phase) Preparation:
-
In a suitable vessel, combine the oil phase components, including this compound and the lipophilic emulsifier(s).
-
Heat to 75-80°C with constant stirring until all components, especially the this compound, are fully melted and the phase is uniform.
-
-
Phase B (Aqueous Phase) Preparation:
-
In a separate vessel, combine the water, hydrophilic emulsifier(s), and any rheology modifiers.
-
Heat to 75-80°C with stirring until all components are dissolved/hydrated.
-
-
Emulsification:
-
Slowly add Phase A to Phase B while homogenizing at a moderate speed.
-
Once the addition is complete, increase the homogenization speed and continue for 5-10 minutes to form a fine emulsion.
-
-
Cooling:
-
Phase C (Additives) Addition:
-
When the emulsion has cooled to below 40°C, add any temperature-sensitive additives, such as preservatives or fragrances.
-
Continue stirring until the emulsion is uniform and has reached room temperature.
-
-
Final Adjustments:
-
Check the pH of the final emulsion and adjust if necessary.
-
Protocol 2: Characterization of Emulsion Stability
Objective: To assess the physical stability of the this compound-containing emulsion.
Methods:
-
Macroscopic Observation: Visually inspect the emulsion for signs of instability (creaming, separation, color change) at various time points (e.g., 24h, 1 week, 1 month) and under different storage conditions (e.g., 4°C, 25°C, 40°C).
-
Microscopic Analysis:
-
Place a small drop of the emulsion on a microscope slide and cover with a coverslip.
-
Observe under a light microscope (polarized light microscopy is particularly useful for identifying crystalline structures) to assess droplet size, shape, and the presence of crystals.[9]
-
-
Particle Size Analysis:
-
Rheological Measurements:
-
Use a viscometer or rheometer to measure the viscosity of the emulsion. A significant change in viscosity can indicate structural changes within the emulsion.
-
-
Accelerated Stability Testing (Freeze-Thaw Cycles):
-
Subject the emulsion to alternating cycles of freezing (e.g., -10°C for 24h) and thawing (e.g., 25°C for 24h) for at least three cycles.
-
After each cycle, evaluate the emulsion for any signs of instability. This method can help predict long-term stability.[15]
-
Visualization
Caption: Troubleshooting workflow for this compound-induced phase separation.
Caption: General experimental workflow for preparing a stable emulsion containing this compound.
References
- 1. Rheology modifiers | Croda Agriculture [crodaagriculture.com]
- 2. mdpi.com [mdpi.com]
- 3. Physical stability of N,N-dimethyldecanamide/α-pinene-in-water emulsions as influenced by surfactant concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Dietary Exposures to Common Emulsifiers and Their Impact on the Gut Microbiota: Is There a Cause for Concern? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. dispersions-resins.basf.com [dispersions-resins.basf.com]
- 12. azom.com [azom.com]
- 13. Thermal and structural behavior of milk fat. 3. Influence of cooling rate and droplet size on cream crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmaceutical Particle Size Analysis: Methods, Significance, and Regulatory Considerations | Lab Manager [labmanager.com]
- 15. agnopharma.com [agnopharma.com]
Technical Support Center: Thermal Decomposition of Dodecanamide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals studying the thermal decomposition of Dodecanamide.
Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered during the experimental analysis of this compound's thermal decomposition products.
| Question | Answer |
| Why am I not detecting Dodecanenitrile as a major decomposition product? | The formation of Dodecanenitrile from this compound is a dehydration reaction that occurs at elevated temperatures. Ensure your pyrolysis or TGA heating program reaches a sufficiently high temperature to facilitate this transformation. Check the calibration of your instrument's temperature sensor. Also, verify the inertness of your analytical atmosphere, as the presence of reactive gases can lead to alternative decomposition pathways. |
| My mass spectrometer is showing unexpected nitrogen-containing fragments. What could be the source? | When heated to decomposition, this compound can emit toxic fumes of nitrogen oxides (NOx).[1] Depending on the atmosphere within your analytical instrument (e.g., presence of trace oxygen), you may observe various nitrogen oxides. Ensure a pure, inert carrier gas (like helium or nitrogen) is used and that there are no leaks in your system. |
| I am observing significant char residue at the end of my TGA run. Is this expected? | While the primary decomposition pathway at lower temperatures involves the formation of volatile products, at higher temperatures, complex secondary reactions can occur, leading to the formation of a carbonaceous residue. The amount of residue can be influenced by factors such as the heating rate and the presence of impurities or catalysts. |
| How can I confirm the identity of the evolved gases from my TGA experiment? | The most effective method is to use a hyphenated technique such as Thermogravimetric Analysis-Mass Spectrometry (TGA-MS) or TGA-Fourier Transform Infrared Spectroscopy (TGA-FTIR). These techniques allow for the real-time identification of the gaseous products as they are evolved from the sample during heating. |
| What are some common sources of error in Pyrolysis-GC-MS analysis of amides? | Common errors can arise from inconsistent sample size, variations in the pyrolysis temperature and time, and contamination within the pyrolysis chamber or GC column. It is crucial to use a consistent, small sample size and to clean the pyrolysis unit regularly. Incomplete derivatization, if used, can also lead to inaccurate quantification. |
Quantitative Data: Thermal Decomposition Products of this compound
The thermal decomposition of this compound primarily proceeds through dehydration to form Dodecanenitrile. At higher temperatures, further fragmentation and side reactions can occur. The following table summarizes the expected major decomposition products.
| Decomposition Product | Chemical Formula | Temperature Range (°C) | Analytical Technique |
| Dodecanenitrile | C12H23N | > 300 | Pyrolysis-GC-MS, TGA-MS |
| Water | H2O | > 300 | TGA-MS, TGA-FTIR |
| Ammonia | NH3 | High Temperature Pyrolysis | TGA-MS |
| Nitrogen Oxides (NOx) | NOx | High Temperature Combustion | TGA-MS (in air) |
Experimental Protocols
Protocol: Analysis of this compound Thermal Decomposition by Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)
This protocol outlines the general steps for identifying the thermal decomposition products of this compound using Py-GC/MS.
-
Sample Preparation:
-
Accurately weigh approximately 0.1-0.5 mg of this compound into a pyrolysis sample cup.
-
Ensure the sample is in a powdered or finely divided form for consistent and rapid heat transfer.
-
-
Pyrolysis Parameters:
-
Pyrolysis Temperature: Set the pyrolyzer to a temperature of 600°C. This temperature is sufficient to induce fragmentation of the amide.
-
Pyrolysis Time: A pyrolysis time of 10-15 seconds is typically adequate.
-
Interface Temperature: Maintain the interface temperature between the pyrolyzer and the GC at 280-300°C to prevent condensation of the pyrolyzates.
-
Carrier Gas: Use helium at a constant flow rate.
-
-
Gas Chromatography (GC) Parameters:
-
Injector Temperature: Set the GC inlet temperature to 280-300°C.
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is suitable for separating the decomposition products.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp to 300°C at a rate of 10°C/minute.
-
Hold at 300°C for 5-10 minutes.
-
-
-
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 600.
-
Ion Source Temperature: Maintain the ion source at 230°C.
-
Quadrupole Temperature: Maintain the quadrupole at 150°C.
-
-
Data Analysis:
-
Identify the peaks in the resulting chromatogram by comparing their mass spectra with a reference library (e.g., NIST).
-
The primary expected peak will correspond to Dodecanenitrile. Other smaller hydrocarbon fragments may also be present.
-
Visualizations
Caption: Experimental workflow for Py-GC/MS analysis of this compound.
Caption: Primary thermal decomposition pathway of this compound.
References
Technical Support Center: Dodecanamide Nanoparticle Formulation
Welcome to the technical support center for dodecanamide nanoparticle formulation. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist you with your experimental work.
This compound, as a solid lipid, can be formulated into Solid Lipid Nanoparticles (SLNs). These nanoparticles are promising drug delivery systems, but their formulation can present several challenges. This guide provides solutions to common issues you may encounter during the preparation and characterization of this compound nanoparticles.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for preparing this compound solid lipid nanoparticles (SLNs)?
A1: this compound SLNs can be prepared using several established techniques for lipid nanoparticles. The most common methods include:
-
High-Pressure Homogenization (Hot and Cold): This is a widely used and scalable method that involves homogenizing a hot oil-in-water pre-emulsion under high pressure.[1][2][3]
-
Solvent Emulsification-Evaporation/Diffusion: In this method, this compound is dissolved in a water-immiscible or partially miscible organic solvent, emulsified in an aqueous surfactant solution, and then the solvent is removed.[4][5]
-
Microemulsion Method: This technique involves the formation of a thermodynamically stable microemulsion that is then diluted with a cold aqueous medium to precipitate the nanoparticles.[2][4]
-
Ultrasonication/High-Speed Stirring: These methods use high-energy sonication or high-speed stirring to produce a nanoemulsion from a molten lipid and an aqueous phase, which then recrystallizes to form SLNs.[3][6]
Q2: How do I choose the right surfactant for my this compound nanoparticle formulation?
A2: The choice of surfactant is critical for the stability of your this compound SLNs.[4][7] Consider the following factors:
-
HLB Value: The Hydrophile-Lipophile Balance (HLB) value of the surfactant should be appropriate for forming a stable oil-in-water emulsion.
-
Charge: The surface charge of the nanoparticles, imparted by the surfactant, influences their stability and biological interactions.[4]
-
Biocompatibility: For biomedical applications, the surfactant must be biocompatible and non-toxic.
-
Regulatory Approval: If the formulation is intended for clinical use, it is crucial to use surfactants approved by regulatory agencies.
Commonly used surfactants for SLNs include Polysorbates (e.g., Tween® 80), Sorbitan esters (e.g., Span®), Lecithin, and Polyvinyl alcohol (PVA).[7] Using a combination of surfactants can often improve stability.[7]
Q3: What are the key parameters to monitor for successful this compound nanoparticle formulation?
A3: The critical quality attributes for this compound SLNs are particle size, polydispersity index (PDI), and zeta potential.[8]
-
Particle Size: Affects the biological fate, drug release, and cellular uptake of the nanoparticles.
-
Polydispersity Index (PDI): A measure of the width of the particle size distribution. A PDI value below 0.3 is generally considered acceptable for a homogenous nanoparticle population.[9]
-
Zeta Potential: Indicates the surface charge of the nanoparticles and is a key predictor of their colloidal stability. A high absolute zeta potential (typically > ±30 mV) is desirable to prevent aggregation.[2]
Q4: My this compound nanoparticles are aggregating over time. How can I improve their stability?
A4: Aggregation is a common stability issue with nanoparticles.[10] Here are some strategies to improve the stability of your this compound SLNs:
-
Optimize Surfactant Concentration: Insufficient surfactant coverage can lead to aggregation. Increasing the surfactant concentration may improve stability.
-
Use a Co-surfactant or Stabilizer: The addition of a co-surfactant or a polymeric stabilizer like PEG can provide steric hindrance and prevent aggregation.[11]
-
Optimize Zeta Potential: If your nanoparticles have a low zeta potential, consider using a charged surfactant to increase electrostatic repulsion between particles.
-
Storage Conditions: Store the nanoparticle dispersion at an appropriate temperature (usually refrigerated) and protect it from light.
-
Lyophilization: For long-term storage, consider lyophilizing (freeze-drying) the nanoparticles with a cryoprotectant.
Troubleshooting Guide
This guide addresses specific problems you might face during the formulation of this compound nanoparticles.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Large Particle Size (>500 nm) | - Inefficient homogenization/sonication energy or time.- Inappropriate surfactant concentration or type.- High lipid concentration. | - Increase homogenization pressure/time or sonication power/duration.- Optimize the surfactant concentration and/or try a different surfactant with a suitable HLB value.- Reduce the concentration of this compound in the formulation. |
| High Polydispersity Index (PDI > 0.5) | - Inconsistent homogenization/sonication.- Aggregation of nanoparticles.- Ostwald ripening during storage. | - Ensure uniform energy input during formulation.- Improve stabilization by optimizing the surfactant system.- Store at a lower temperature to minimize lipid recrystallization and particle growth. |
| Low Drug Entrapment Efficiency | - Poor solubility of the drug in the molten this compound.- Drug partitioning into the aqueous phase during formulation.- Drug expulsion during lipid recrystallization. | - Select a drug that is highly soluble in the lipid phase.- Use a method that minimizes drug leakage, such as the cold homogenization technique.- Consider using a mixture of lipids to create a less ordered crystalline structure (Nanostructured Lipid Carriers - NLCs).[7] |
| Drug Expulsion During Storage | - Polymorphic transition of this compound from a less ordered to a more perfect crystalline state. | - Store at a stable temperature.- Incorporate a liquid lipid (oil) with this compound to form NLCs, which can reduce drug expulsion.[5] |
| Gelation of the Nanoparticle Dispersion | - High concentration of nanoparticles.- Inter-particle bridging by the surfactant. | - Dilute the nanoparticle dispersion.- Optimize the surfactant concentration. |
Experimental Protocols
Below are detailed methodologies for common this compound SLN preparation techniques. Note that these are general protocols and may require optimization for your specific drug and application.
Protocol 1: High-Pressure Homogenization (Hot Method)
-
Preparation of the Lipid Phase: Melt the this compound at a temperature approximately 5-10°C above its melting point. If applicable, dissolve the lipophilic drug in the molten lipid.
-
Preparation of the Aqueous Phase: Heat an aqueous solution containing the surfactant(s) to the same temperature as the lipid phase.
-
Pre-emulsion Formation: Add the hot lipid phase to the hot aqueous phase under high-speed stirring (e.g., 5,000-10,000 rpm) for a few minutes to form a coarse oil-in-water emulsion.[1]
-
Homogenization: Immediately pass the hot pre-emulsion through a high-pressure homogenizer for a specified number of cycles (e.g., 3-5 cycles) at a defined pressure (e.g., 500-1500 bar).[2]
-
Cooling and Nanoparticle Formation: Cool the resulting nanoemulsion to room temperature to allow the lipid to recrystallize and form SLNs.
Protocol 2: Solvent Emulsification-Evaporation Method
-
Preparation of the Organic Phase: Dissolve this compound and the drug in a water-immiscible, volatile organic solvent (e.g., dichloromethane, chloroform).
-
Preparation of the Aqueous Phase: Prepare an aqueous solution containing the surfactant.
-
Emulsification: Add the organic phase to the aqueous phase and emulsify using a high-speed homogenizer or sonicator to form an oil-in-water emulsion.
-
Solvent Evaporation: Evaporate the organic solvent from the emulsion under reduced pressure (e.g., using a rotary evaporator). The removal of the solvent leads to the precipitation of this compound as nanoparticles.
-
Purification: The nanoparticle suspension can be purified by centrifugation or dialysis to remove excess surfactant and any un-entrapped drug.
Quantitative Data Summary
The following table presents typical ranges for the key quality attributes of SLNs. These values can serve as a benchmark for your this compound nanoparticle formulations.
| Parameter | Typical Range | Factors Influencing the Parameter |
| Particle Size (Z-average) | 50 - 500 nm | - Homogenization pressure/time- Sonication power/duration- Surfactant concentration and type- Lipid concentration |
| Polydispersity Index (PDI) | 0.1 - 0.4 | - Uniformity of the formulation process- Stability of the nanoparticle dispersion |
| Zeta Potential | ± 10 to ± 60 mV | - Type of surfactant (ionic vs. non-ionic)- pH of the dispersion medium |
| Entrapment Efficiency | 50 - 99% | - Drug solubility in the lipid- Formulation method- Lipid composition |
Visualizations
Experimental Workflow for High-Pressure Homogenization
References
- 1. jddtonline.info [jddtonline.info]
- 2. japsonline.com [japsonline.com]
- 3. Solid Lipid Nanoparticles: A Modern Formulation Approach in Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 5. biomedrb.com [biomedrb.com]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. Basics of Solid Lipid Nanoparticles Formulation [biomedrb.com]
- 8. mdpi.com [mdpi.com]
- 9. Optimization of the Conditions of Solid Lipid Nanoparticles (SLN) Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Commonly Used Stabilizers for Phytochemical-Based Nanoparticles: Stabilization Effects, Mechanisms, and Applications [mdpi.com]
- 11. Advances in stabilization of metallic nanoparticle with biosurfactants- a review on current trends - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Dodecanamide Cytotoxicity in Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and minimizing cytotoxicity associated with Dodecanamide in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: My this compound is precipitating in the cell culture medium. What should I do?
A1: this compound has low aqueous solubility. Precipitation can lead to inconsistent results and cytotoxicity. Here are some troubleshooting steps:
-
Optimize Solvent and Stock Concentration: this compound is more soluble in nonpolar organic solvents. Prepare a high-concentration stock solution in a solvent like DMSO. Ensure the final concentration of the solvent in your cell culture medium is not toxic to your cells (typically below 0.5%).
-
Pre-warm the Medium: Add the this compound stock solution to pre-warmed (37°C) cell culture medium while vortexing or mixing to facilitate dissolution and prevent precipitation.
-
Use a Carrier: For certain applications, consider using a carrier molecule like bovine serum albumin (BSA) to improve solubility and delivery to cells.
Q2: I'm observing high cytotoxicity even at low concentrations of this compound. What could be the cause?
A2: High cytotoxicity at low concentrations can be due to several factors:
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to cytotoxic agents. Your cell line may be particularly sensitive to this compound.
-
Off-Target Effects: At higher concentrations, this compound may have off-target effects that contribute to cytotoxicity. It's crucial to determine a concentration range that is effective for your desired outcome while minimizing these effects.
-
Compound Purity: Ensure the purity of your this compound, as impurities could contribute to the observed toxicity.
Q3: How can I distinguish between apoptosis and necrosis induced by this compound?
A3: this compound primarily induces apoptosis. To differentiate between apoptosis and necrosis, you can use a combination of assays:
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and necrotic (Annexin V negative, PI positive) cells.
-
Caspase Activity Assays: Measuring the activity of key apoptotic enzymes like caspase-3 and caspase-9 can confirm the induction of apoptosis.
-
Morphological Analysis: Observe cell morphology using microscopy. Apoptotic cells typically show characteristics like cell shrinkage, membrane blebbing, and formation of apoptotic bodies, whereas necrotic cells often swell and lyse.
Q4: Can this compound interfere with my cell viability assay (e.g., MTT, XTT, Resazurin)?
A4: It's possible for compounds to interfere with the chemical reactions of viability assays. To check for this, run a cell-free control where you add this compound to the assay medium with the viability reagent but without cells. If you observe a change in color or fluorescence, it indicates interference, and you may need to use an alternative viability assay, such as a trypan blue exclusion assay or a crystal violet assay.
Troubleshooting Guides
Problem: Inconsistent IC50 values for this compound between experiments.
| Possible Cause | Troubleshooting Steps |
| Compound Precipitation | Visually inspect your working solutions for any precipitate before adding them to the cells. Follow the recommendations in FAQ Q1 to ensure complete dissolution. |
| Cell Seeding Density | Optimize and standardize the cell seeding density for your experiments. Ensure cells are in the logarithmic growth phase when treated. |
| Reagent Variability | Use fresh reagents and ensure they are within their expiration dates. Aliquot reagents to avoid repeated freeze-thaw cycles. |
| Incubation Times | Standardize the duration of this compound exposure and the final incubation with the assay reagent. Use a multichannel pipette for simultaneous reagent addition. |
Problem: High background or unexpected results in fluorescence-based assays.
| Possible Cause | Troubleshooting Steps |
| Autofluorescence of this compound | Run a control with this compound in media without cells to check for any intrinsic fluorescence at the excitation and emission wavelengths of your assay. |
| Phototoxicity | When using fluorescent dyes, minimize the exposure of cells to the excitation light to prevent phototoxicity, which can lead to cell death and confounding results. |
| Dye Concentration and Incubation Time | Optimize the concentration of the fluorescent dye and the incubation time for your specific cell line and experimental conditions to ensure a good signal-to-noise ratio without causing toxicity. |
Quantitative Data
The cytotoxic effects of fatty acid amides, including this compound and related compounds, can vary significantly between different cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting a biological or biochemical function.
Table 1: IC50 Values of Representative Fatty Acid Amides in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Fatty Acid Amide 1 (FAA1) | C6 | Glioma | 70 µg/mL | [1] |
| Fatty Acid Amide 2 (FAA2) | C6 | Glioma | 30 µg/mL | [1] |
| Oleoyl Hybrid 1 | HCT116 | Colorectal Cancer | 22.4 | [2] |
| Oleoyl Hybrid 2 | HCT116 | Colorectal Cancer | 0.34 | [2] |
| Oleoyl Hybrid 1 | HTB-26 | Breast Cancer | 10-50 | [2] |
| Oleoyl Hybrid 2 | HTB-26 | Breast Cancer | 10-50 | [2] |
| Oleoyl Hybrid 1 | PC-3 | Pancreatic Cancer | 10-50 | [2] |
| Oleoyl Hybrid 2 | PC-3 | Pancreatic Cancer | 10-50 | [2] |
| Oleoyl Hybrid 1 | HepG2 | Hepatocellular Carcinoma | 10-50 | [2] |
| Oleoyl Hybrid 2 | HepG2 | Hepatocellular Carcinoma | 10-50 | [2] |
Note: The IC50 values can be influenced by experimental conditions such as incubation time and the specific viability assay used.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, sterile DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
In a sterile microcentrifuge tube, dissolve this compound powder in sterile DMSO to a high concentration (e.g., 10-50 mM).
-
Vortex thoroughly to ensure complete dissolution. Gentle warming in a 37°C water bath may aid dissolution.
-
Visually inspect the solution to ensure no particulate matter is present.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: this compound Cytotoxicity Assay (MTT Assay)
-
Materials: 96-well plates, cells of interest, complete cell culture medium, this compound stock solution, MTT reagent (5 mg/mL in PBS), DMSO.
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well (typically 10% of the well volume) and incubate for 2-4 hours at 37°C.
-
Remove the medium containing MTT and add DMSO to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Protocol 3: Measurement of Mitochondrial Membrane Potential (JC-1 Assay)
-
Materials: Cells treated with this compound, JC-1 staining solution, fluorescence microscope or plate reader.
-
Procedure:
-
After treating the cells with this compound for the desired time, remove the culture medium.
-
Wash the cells once with pre-warmed PBS.
-
Add the freshly prepared JC-1 staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
Aspirate the staining solution and wash the cells gently with pre-warmed medium or buffer.
-
Add fresh, pre-warmed medium or buffer to the cells.
-
Analyze the cells immediately using a fluorescence microscope or a plate reader. Healthy cells with a high mitochondrial membrane potential will exhibit red fluorescence, while apoptotic cells with a low potential will show green fluorescence.
-
Protocol 4: Detection of Intracellular Reactive Oxygen Species (ROS)
-
Materials: Cells treated with this compound, DCFH-DA probe, fluorescence microscope or plate reader.
-
Procedure:
-
Treat cells with this compound for the desired time.
-
Wash the cells with PBS.
-
Incubate the cells with a DCFH-DA solution (typically 5-10 µM) for 30 minutes at 37°C.
-
Wash the cells again with PBS to remove the excess probe.
-
Measure the fluorescence intensity using a fluorescence microscope or plate reader. An increase in green fluorescence indicates an increase in intracellular ROS levels.
-
Protocol 5: Caspase-3/7 Activity Assay
-
Materials: Cells treated with this compound, Caspase-Glo® 3/7 Assay System (or similar).
-
Procedure:
-
Plate cells in a 96-well plate and treat with this compound.
-
After the treatment period, add the Caspase-Glo® 3/7 reagent to each well.
-
Mix gently and incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader. An increase in luminescence is proportional to the amount of caspase-3/7 activity.
-
Visualizations
Signaling Pathways and Workflows
Caption: General experimental workflow for studying this compound cytotoxicity.
Caption: this compound-induced intrinsic apoptosis signaling pathway.
References
Technical Support Center: Enzymatic Synthesis of Dodecanamide
This technical support center is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on improving the yield of dodecanamide through enzymatic synthesis. Here you will find answers to frequently asked questions (FAQs) and detailed troubleshooting guides to overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most effective enzyme for this compound synthesis?
A1: The most widely recommended and effective enzyme for the amidation of fatty acids, including dodecanoic acid, is the immobilized lipase (B570770) B from Candida antarctica (CALB). This enzyme is commercially available, often under the brand name Novozym® 435, and is known for its high stability and catalytic efficiency in non-aqueous media.[1][2][3]
Q2: What are the recommended starting materials for synthesizing the primary amide, this compound?
A2: The synthesis requires dodecanoic acid as the acyl donor and a source of ammonia (B1221849) as the acyl acceptor. Direct reaction with ammonia under harsh conditions (e.g., 200°C, 7 bar) can lead to byproducts.[4] For a mild, enzyme-catalyzed reaction, ammonium (B1175870) salts like ammonium carbamate (B1207046) or ammonium bicarbonate are used as the ammonia source in an organic solvent.[4][5] Studies have shown that ammonium carbamate can lead to higher yields (90-100%) compared to ammonium bicarbonate (80-90%) for the synthesis of similar long-chain primary amides.[4]
Q3: How does water content affect the reaction yield?
A3: Water activity is a critical parameter. A minimal amount of water is essential to maintain the enzyme's catalytically active conformation. However, the amidation reaction produces water as a byproduct. An excess of water in the reaction medium can shift the equilibrium back towards hydrolysis (the reverse reaction), which significantly reduces the final amide yield.[4] Therefore, it is crucial to control the water content, often by using anhydrous solvents and adding molecular sieves to sequester the water produced during the reaction.[6]
Q4: Can the product, this compound, inhibit the enzyme?
A4: Yes, product inhibition is a common phenomenon in enzyme kinetics where the product of the reaction binds to the enzyme and inhibits its activity.[7] As the concentration of this compound increases in the reaction mixture, it can lead to a decrease in the reaction rate. Overcoming this may require strategies like in-situ product removal, though this can add complexity to the process.[8]
Q5: What is a typical molar ratio of dodecanoic acid to the ammonia source?
A5: The molar ratio of substrates is a key parameter to optimize. While a 1:1 stoichiometric ratio is the baseline, using an excess of one reactant can drive the reaction equilibrium towards product formation. For the synthesis of fatty amides, an excess of the amine component is often employed. For instance, in the synthesis of fatty acid diethanolamides, a 4:1 molar ratio of diethanolamine (B148213) to fatty acid was used effectively.[9] For oleoyl-diethanolamide, an optimal molar ratio of diethanolamine to oleic acid was found to be between 1:1 and 3:1.[10] When using ammonium salts, the effective concentration of ammonia is key, and increasing it can improve the equilibrium yield.[4]
Troubleshooting Guide for Low this compound Yield
Low yield is the most common issue encountered in the enzymatic synthesis of this compound. This guide provides a systematic approach to identifying and resolving the root causes.
Problem 1: No or Very Low Product Formation (<10% Yield)
This often points to a fundamental issue with one of the core components of the reaction.
| Possible Cause | Troubleshooting & Optimization Steps |
| Inactive Enzyme | 1. Verify Enzyme Viability: Ensure the lipase (e.g., Novozym® 435) has been stored correctly according to the manufacturer's instructions and has not undergone multiple freeze-thaw cycles.[11] 2. Perform an Activity Assay: Test the enzyme with a standard control reaction (e.g., esterification of lauric acid with propanol) to confirm its catalytic activity.[11][12] |
| Substrate Integrity | 1. Confirm Purity: Verify the purity of the dodecanoic acid using appropriate analytical methods. Impurities can act as inhibitors.[11] 2. Check Ammonia Source: Ensure the ammonium salt (e.g., ammonium carbamate) has been stored in a dry environment to prevent decomposition. |
| Incorrect Reaction Setup | 1. pH Mismatch: Although the reaction is in an organic solvent, the enzyme has a "pH memory." Ensure the enzyme was last exposed to an optimal pH (typically pH 7-8 for lipases) before being dried and used in the organic medium.[13][14] 2. Missing Components: Double-check that all components (dodecanoic acid, ammonium salt, enzyme, solvent) were added to the reaction vessel. |
Problem 2: Reaction Starts but Stalls at Low to Moderate Yield (10-50%)
This scenario suggests that the reaction is proceeding but is being hindered or has reached an unfavorable equilibrium.
| Possible Cause | Troubleshooting & Optimization Steps |
| Suboptimal Reaction Conditions | 1. Temperature: Optimize the reaction temperature. For CALB, the optimal range is typically 50-65°C. Lower temperatures reduce the reaction rate, while excessively high temperatures can denature the enzyme.[10] 2. Enzyme Concentration: The enzyme loading may be too low, leading to a slow reaction rate. Increase the enzyme concentration systematically (e.g., from 5% to 15% w/w of the limiting substrate).[15] 3. Mass Transfer Limitation: If the enzyme is immobilized, ensure adequate mixing/agitation (e.g., 200-250 rpm) to overcome diffusion barriers between the substrates and the enzyme's active sites.[8][9] |
| Water Accumulation | 1. Use Anhydrous Conditions: Start with anhydrous grade solvents. 2. Add Water Scavengers: Incorporate activated molecular sieves (e.g., 3Å or 4Å) into the reaction medium to continuously remove the water produced, shifting the equilibrium towards amide formation.[6] |
| Substrate/Product Inhibition | 1. Product Inhibition: The accumulation of this compound may be inhibiting the lipase.[7] Try running the reaction to a lower conversion and see if the initial rate is significantly higher. 2. Substrate Inhibition: High concentrations of dodecanoic acid can sometimes inhibit lipases.[8] Consider a fed-batch approach where the acid is added gradually. |
| Poor Substrate Solubility | 1. Ion Pair Formation: In the presence of the amine, the fatty acid can form an insoluble ammonium carboxylate salt, which is a poor substrate for the enzyme.[15] Ensure a non-polar solvent is used where this ion pair has minimal stability. 2. Solvent Choice: Dodecanoic acid is soluble in organic solvents like hexane (B92381), ethanol, and ether.[2][4] Ensure the chosen solvent can dissolve the acid at the reaction concentration. Non-polar solvents like hexane are often preferred for CALB activity. |
Data Presentation: Optimizing Reaction Parameters
The following tables summarize quantitative data from studies on the enzymatic synthesis of long-chain fatty amides, which can be used as a guide to optimize this compound production.
Table 1: Effect of Ammonia Source on Primary Amide Yield (Data adapted from synthesis of oleamide (B13806) catalyzed by Candida antarctica lipase B)[4]
| Ammonia Source | Reaction Time (days) | Yield (%) |
| Ammonium Bicarbonate | 17 | 80 - 90 |
| Ammonium Carbamate | 17 | 90 - 100 |
Table 2: Effect of Temperature on Fatty Amide Conversion (Data adapted from synthesis of oleoyl-diethanolamide)[10]
| Temperature (°C) | Conversion of Oleic Acid (%) |
| 55 | ~65 |
| 60 | ~75 |
| 65 | ~78 |
| 70 | ~72 |
Table 3: Effect of Substrate Molar Ratio on Fatty Amide Conversion (Data adapted from synthesis of oleoyl-diethanolamide)[10]
| Molar Ratio (Diethanolamine:Oleic Acid) | Conversion of Oleic Acid (%) |
| 1:1 | ~68 |
| 2:1 | ~76 |
| 3:1 | ~78 |
| 4:1 | ~74 |
Table 4: Effect of Enzyme Amount on Fatty Amide Conversion (Data adapted from synthesis of oleoyl-diethanolamide)[10]
| Enzyme Amount (% w/w of Oleic Acid) | Conversion of Oleic Acid (%) |
| 5 | ~70 |
| 7 | ~75 |
| 9 | ~78 |
| 11 | ~76 |
Experimental Protocols & Visualizations
Protocol: Enzymatic Synthesis of this compound
This protocol describes a general procedure for the synthesis of this compound using immobilized Candida antarctica lipase B (Novozym® 435).
Materials:
-
Dodecanoic acid (≥98% purity)
-
Ammonium carbamate
-
Immobilized Candida antarctica lipase B (Novozym® 435)
-
Anhydrous non-polar solvent (e.g., Hexane, 2-Methyl-2-butanol)
-
Activated molecular sieves (3Å)
-
Reaction vessel (e.g., screw-capped flask)
-
Orbital shaker incubator
-
Equipment for product purification (e.g., filtration setup, rotary evaporator)
-
Analytical equipment for yield determination (e.g., GC-MS, HPLC)
Procedure:
-
Reaction Setup: To a 50 mL screw-capped flask, add dodecanoic acid (e.g., 1.0 g, 5.0 mmol) and the chosen anhydrous solvent (e.g., 20 mL).
-
Substrate Addition: Add ammonium carbamate. An excess is recommended to provide a sufficient concentration of ammonia; a starting point is a 3:1 to 5:1 molar equivalent to the dodecanoic acid.
-
Water Removal: Add activated molecular sieves (e.g., 10% w/v of the solvent).
-
Enzyme Addition: Add Novozym® 435. A typical starting amount is 10% by weight of the limiting substrate, dodecanoic acid (e.g., 100 mg).
-
Incubation: Seal the flask tightly and place it in an orbital shaker incubator set to the optimal temperature (e.g., 60°C) and agitation speed (e.g., 200 rpm).
-
Reaction Monitoring: Monitor the reaction progress by periodically taking small aliquots of the supernatant and analyzing them by GC or HPLC to determine the conversion of dodecanoic acid.
-
Reaction Termination & Enzyme Recovery: Once the reaction has reached the desired conversion (or equilibrium), stop the agitation. Allow the immobilized enzyme and molecular sieves to settle. Recover the enzyme by simple filtration. The enzyme can be washed with fresh solvent and dried for potential reuse.
-
Product Isolation: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product. The crude product can be further purified by recrystallization or column chromatography if necessary.
References
- 1. digital.csic.es [digital.csic.es]
- 2. mdpi.com [mdpi.com]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. Synthesis of primary amides by lipase-catalyzed amidation of carboxylic acids with ammonium salts in an organic solvent - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis of primary amides by lipase-catalyzed amidation of carboxylic acids with ammonium salts in an organic solvent - Chemical Communications (RSC Publishing) DOI:10.1039/A904060I [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Impact of ionic liquid physical properties on lipase activity and stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Partial purification, characterization and immobilization of a novel lipase from a native isolate of Lactobacillus fermentum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, Quantification, and Characterization of Fatty Acid Amides from In Vitro and In Vivo Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
- 12. researchgate.net [researchgate.net]
- 13. Ammonia lyases and aminomutases as biocatalysts for the synthesis of α-amino and β-amino acids [ouci.dntb.gov.ua]
- 14. Collection - Rapid Synthesis of Primary Amides Using Ammonia Borane - The Journal of Organic Chemistry - Figshare [figshare.com]
- 15. researchgate.net [researchgate.net]
Strategies to enhance the stability of Dodecanamide formulations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dodecanamide formulations. The information provided is designed to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound formulations?
A1: The primary stability concerns for this compound, like other aliphatic amides, revolve around its susceptibility to hydrolysis and potential physical instability. The amide bond is prone to cleavage under both acidic and basic conditions, leading to the formation of dodecanoic acid and ammonia.[1][2] Additionally, factors such as temperature, light, and the presence of oxidative agents can influence its degradation.[3] Physical instability can manifest as changes in appearance, such as crystallization or phase separation, particularly in liquid or semi-solid formulations.
Q2: How does pH affect the stability of this compound in aqueous formulations?
A2: The rate of amide hydrolysis is significantly influenced by pH. Generally, amide bonds are most stable at a neutral pH (around 6-8).[4] In highly acidic or alkaline conditions, the rate of hydrolysis increases. It is crucial to determine the pH-stability profile for your specific this compound formulation to identify the pH at which degradation is minimal.
Q3: What are the common degradation pathways for this compound?
A3: The principal chemical degradation pathway for this compound is hydrolysis, which breaks the amide bond to yield dodecanoic acid and ammonia. Other potential degradation routes include oxidation, particularly if reactive excipients or atmospheric oxygen are present, and photodegradation upon exposure to light.[3][4]
Q4: What are some signs of instability in a this compound formulation?
A4: Signs of instability in a this compound formulation can be both physical and chemical. Physical signs include:
-
Changes in color, odor, or appearance.
-
Precipitation or crystallization.
-
Phase separation in emulsions or suspensions.
-
Changes in viscosity.
Chemical instability is typically detected through analytical methods and may be indicated by:
-
A decrease in the concentration of this compound over time.
-
The appearance of new peaks in a chromatogram, corresponding to degradation products.
Troubleshooting Guides
Issue 1: Rapid loss of this compound potency in a liquid formulation.
| Possible Cause | Troubleshooting Steps |
| Hydrolysis | 1. Verify Formulation pH: Measure the pH of the formulation. If it is in the acidic or alkaline range, adjust it towards neutral (pH 6-8) using a suitable buffering agent. 2. Reduce Water Activity: If possible, decrease the amount of free water in the formulation by incorporating co-solvents (e.g., propylene (B89431) glycol, glycerin) or by increasing the concentration of solutes. |
| Oxidation | 1. Inert Atmosphere: During manufacturing and packaging, use an inert gas (e.g., nitrogen) to displace oxygen. 2. Antioxidants: Consider the addition of antioxidants such as butylated hydroxytoluene (BHT) or alpha-tocopherol. Compatibility of the antioxidant with this compound and other excipients must be confirmed. |
| Excipient Incompatibility | 1. Review Excipients: Check for the presence of reactive excipients or impurities (e.g., peroxides in polyethylene (B3416737) glycols). 2. Compatibility Studies: Conduct binary compatibility studies of this compound with each excipient under stress conditions (e.g., elevated temperature) to identify any interactions. |
Issue 2: Changes in the physical appearance (e.g., color, precipitation) of the formulation.
| Possible Cause | Troubleshooting Steps |
| Precipitation/Crystallization | 1. Solubility Check: Re-evaluate the solubility of this compound in the formulation vehicle at different temperatures. The concentration may be too close to its saturation point. 2. Solubilizers: Incorporate solubilizing agents (e.g., surfactants, co-solvents) to enhance the solubility of this compound. 3. Crystal Growth Inhibitors: For suspensions, consider adding polymers that can inhibit crystal growth (e.g., hydroxypropyl methylcellulose). |
| Color Change | 1. Photodegradation: Protect the formulation from light by using amber or opaque packaging.[1] 2. Oxidation: As mentioned previously, employ antioxidants and an inert atmosphere. 3. Excipient Interaction: Investigate potential interactions with excipients that could lead to colored degradation products. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₅NO | [5] |
| Molecular Weight | 199.34 g/mol | [5] |
| Melting Point | 98-102 °C | [6] |
| Boiling Point | 335.1 °C at 760 mmHg | [7] |
| Solubility in Water | Insoluble | [6] |
| Appearance | White to off-white crystalline powder | [8] |
Table 2: Typical Stress Conditions for Forced Degradation Studies of Amide-Containing Compounds
| Stress Condition | Typical Parameters | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl at 60-80°C for up to 7 days | Amide bond cleavage |
| Base Hydrolysis | 0.1 M NaOH at 60-80°C for up to 7 days | Amide bond cleavage |
| Oxidation | 3-30% H₂O₂ at room temperature for up to 7 days | Oxidation of the alkyl chain |
| Thermal Degradation | 60-80°C for up to 7 days | General decomposition |
| Photodegradation | Exposure to UV and visible light (ICH Q1B guidelines) | Photolytic cleavage or oxidation |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To identify the potential degradation products and pathways of this compound under various stress conditions.
Methodology:
-
Sample Preparation: Prepare solutions or suspensions of this compound in suitable solvents (e.g., methanol, acetonitrile-water mixture). For solid-state studies, use the pure this compound powder.
-
Stress Conditions:
-
Acid Hydrolysis: Treat the sample with 0.1 M HCl and heat at 80°C.
-
Base Hydrolysis: Treat the sample with 0.1 M NaOH and heat at 80°C.
-
Oxidation: Treat the sample with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose the solid sample to 80°C.
-
Photodegradation: Expose the sample to light according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[9][10] A control sample should be protected from light.
-
-
Time Points: Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Sample Analysis: Analyze the stressed samples using a stability-indicating HPLC method (see Protocol 2) to determine the extent of degradation and to profile the degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating and quantifying this compound from its potential degradation products and formulation excipients.
Methodology:
-
Column Selection: Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase Selection:
-
Begin with a simple mobile phase, such as a gradient of acetonitrile (B52724) and water.
-
Adjust the pH of the aqueous component with buffers (e.g., phosphate (B84403) or acetate (B1210297) buffer) to optimize the separation of acidic or basic degradants.
-
-
Detection: Use a UV detector at a wavelength where this compound and its potential degradation products have significant absorbance (e.g., determined by UV-Vis spectrophotometry).
-
Method Optimization:
-
Inject a mixture of the stressed samples from the forced degradation study.
-
Optimize the gradient, flow rate, and column temperature to achieve adequate resolution between this compound and all degradation peaks.
-
-
Method Validation: Validate the final method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.
Protocol 3: Excipient Compatibility Study
Objective: To assess the compatibility of this compound with selected excipients.
Methodology:
-
Binary Mixtures: Prepare binary mixtures of this compound with each excipient (e.g., in a 1:1 ratio). Also, prepare samples of this compound and each excipient alone as controls.
-
Stress Conditions: Store the mixtures and controls under accelerated stability conditions (e.g., 40°C/75% RH) for a specified period (e.g., 4 weeks).
-
Analysis:
-
Visual Inspection: At regular intervals, visually inspect the samples for any physical changes.
-
Thermal Analysis: Use Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to detect any interactions, such as changes in melting point or decomposition temperature.[11]
-
Chromatographic Analysis: Analyze the samples using the validated stability-indicating HPLC method to check for the appearance of new degradation products or a significant loss of this compound.
-
Visualization
Caption: Primary degradation pathways for this compound.
Caption: Troubleshooting workflow for this compound formulation instability.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | C12H25NO | CID 14256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound [webbook.nist.gov]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. nbinno.com [nbinno.com]
- 9. database.ich.org [database.ich.org]
- 10. ema.europa.eu [ema.europa.eu]
- 11. Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development [cn-henven.com]
Validation & Comparative
A Comparative Guide to Analytical Methods for Dodecanamide Quantification: HPLC vs. GC-MS
For researchers, scientists, and drug development professionals, the accurate quantification of Dodecanamide (Lauramide), a C12 fatty acid amide, is crucial in various applications, from monitoring its levels as a slip agent in polymers to studying its biological roles. The selection of an appropriate analytical method is paramount for obtaining reliable and reproducible data. This guide provides an objective comparison of two powerful techniques for this compound quantification: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
The choice between these methods depends on factors such as the required sensitivity, sample matrix complexity, and available instrumentation. While HPLC offers a robust method for routine analysis, GC-MS provides higher sensitivity and specificity, which is critical for trace-level detection.
Quantitative Performance Comparison
The following tables summarize the typical validation parameters for the quantification of this compound or structurally similar primary fatty acid amides by HPLC-UV/MS and GC-MS/FID. These values are compiled from various studies and serve as a benchmark for expected method performance.
Table 1: High-Performance Liquid Chromatography (HPLC) Performance Data
| Validation Parameter | HPLC-UV (Projected) | HPLC-MS/MS |
| Linearity (R²) | >0.999 | >0.99[1] |
| Accuracy (% Recovery) | 98 - 102% | 93 - 95%[2] |
| Precision (%RSD) | < 2% | Not Specified |
| Limit of Detection (LOD) | ~0.1 µg/mL | 0.001 - 0.01 µg/mL[1] |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | 0.005 - 0.02 µg/mL[1] |
Table 2: Gas Chromatography (GC) Performance Data
| Validation Parameter | GC-FID (for Lauric Acid) | GC-MS |
| Linearity (R²) | 0.9996[3] | >0.99 |
| Accuracy (% Recovery) | 99.2 - 100.43%[4] | 70 - 115%[5] |
| Precision (%RSD) | < 2%[3] | < 20%[5] |
| Limit of Detection (LOD) | 0.385 µg/mL[3] | Lower than GC-FID |
| Limit of Quantification (LOQ) | 1.168 µg/mL[3] | ng/g to pg/g range |
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for the quantification of this compound using HPLC and GC-MS.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method.
High-Performance Liquid Chromatography (HPLC) Method
This protocol is based on general methods for fatty acid amides and can be optimized for this compound.
-
Instrumentation: An HPLC system equipped with a UV or a mass spectrometer (MS) detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using acetonitrile (B52724) and water is commonly employed. For example, a linear gradient from 50% acetonitrile to 100% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection:
-
UV Detection: Wavelength set at a low UV range, typically 200-210 nm, as this compound lacks a strong chromophore.
-
MS Detection: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.[2]
-
-
Injection Volume: 10-20 µL.
-
Sample Preparation:
-
Accurately weigh a known amount of the sample.
-
Dissolve the sample in a suitable solvent such as methanol or acetonitrile.
-
If necessary, perform a solid-phase extraction (SPE) for sample clean-up, especially for complex matrices.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
Quantification: Create a calibration curve using standard solutions of this compound of known concentrations. The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is highly sensitive and specific for the analysis of this compound.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer. A Flame Ionization Detector (FID) can also be used for quantification.[3]
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injector: Split/splitless injector, typically operated in splitless mode for trace analysis, at a temperature of 250-280°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: Increase temperature at a rate of 10-15°C/min to 280-300°C.
-
Final hold: Hold at the final temperature for 5-10 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
Sample Preparation:
-
Accurately weigh the sample.
-
Perform a solvent extraction using a suitable solvent like dichloromethane (B109758) or a mixture of cyclohexane (B81311) and isopropanol.[6]
-
For certain matrices or to improve chromatographic performance, derivatization (e.g., silylation with BSTFA) may be necessary, though direct analysis is often possible.
-
Concentrate the extract and reconstitute in a suitable solvent for injection.
-
-
Quantification: Identification is confirmed by matching the retention time and the mass spectrum with that of a pure this compound standard. Quantification is typically performed using selected ion monitoring (SIM) of characteristic ions of this compound for enhanced sensitivity and selectivity. An internal standard method is recommended for accurate quantification.
Conclusion
Both HPLC and GC-MS are powerful techniques for the quantification of this compound. The choice between them should be guided by the specific requirements of the analysis.
-
HPLC is a robust and versatile technique suitable for routine quality control applications where high sensitivity is not the primary concern. HPLC-MS offers a significant increase in sensitivity and selectivity.
-
GC-MS is the preferred method for trace-level quantification due to its superior sensitivity and specificity. The mass spectral data also provides a higher degree of confidence in compound identification.
For comprehensive method validation, it is recommended to follow the International Council on Harmonisation (ICH) guidelines, which include assessing parameters such as specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.
References
- 1. Qualitative and Quantitative Analysis of Six Fatty Acid Amides in 11 Edible Vegetable Oils Using Liquid Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of primary fatty acid amides in commercial tallow and tallow fatty acid methyl esters by HPLC-APCI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijert.org [ijert.org]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Dodecanamide vs. Oleamide: A Comparative Analysis for Researchers and Drug Development Professionals
In the realm of polymer science and pharmaceutical manufacturing, the selection of appropriate additives is paramount to ensure optimal product performance and safety. Slip agents, crucial for reducing the coefficient of friction in polymer films and coatings, play a significant role in manufacturing processes and the final product's functionality. This guide provides a detailed comparative study of two such agents: Dodecanamide and Oleamide (B13806), with a focus on their performance characteristics, experimental evaluation, and biological interactions relevant to researchers, scientists, and drug development professionals.
Executive Summary
This compound, a saturated fatty acid amide with a 12-carbon chain, and Oleamide, an unsaturated fatty acid amide with an 18-carbon chain, are both utilized as slip agents in various polymer applications. Their primary mechanism of action involves migration to the polymer surface, where they form a lubricating layer that reduces friction. The key distinctions in their performance arise from differences in their chemical structure, specifically chain length and saturation.
Generally, shorter-chain amides like this compound are expected to migrate more rapidly to the polymer surface, providing a quicker reduction in the coefficient of friction. However, their smaller size may also lead to higher volatility and potentially lower thermal stability compared to longer-chain amides. Oleamide, with its longer carbon chain, is anticipated to have a slower migration rate but may form a more durable and thermally stable slip layer. Furthermore, the presence of a double bond in Oleamide's structure influences its molecular packing and interaction with the polymer matrix.
A critical consideration for the target audience is the bioactivity of these molecules. Oleamide is a known endogenous bioactive molecule in mammals, with well-documented interactions with the endocannabinoid and serotonin (B10506) signaling pathways. This bioactivity necessitates careful evaluation when used in applications involving direct or indirect contact with biological systems, such as pharmaceutical packaging and medical devices. Information on the bioactivity of this compound is less prevalent in scientific literature.
Data Presentation
The following tables summarize the key physical, chemical, and performance characteristics of this compound and Oleamide based on available data.
Table 1: Physical and Chemical Properties
| Property | This compound | Oleamide |
| Chemical Formula | C₁₂H₂₅NO | C₁₈H₃₅NO |
| Molecular Weight | 199.34 g/mol | 281.48 g/mol |
| Melting Point | ~102 °C | ~70-78 °C |
| Appearance | White crystalline solid | White to yellowish waxy solid or powder |
| Solubility | Insoluble in water; soluble in alcohols | Insoluble in water; soluble in hot ethanol (B145695) and other organic solvents[1] |
| Chain Length | C12 | C18 |
| Saturation | Saturated | Monounsaturated (C18:1) |
Table 2: Performance Characteristics (Qualitative and Quantitative)
| Performance Metric | This compound | Oleamide |
| Slip Performance | Expected to provide good slip properties. | Excellent slip characteristics[2][3] |
| Coefficient of Friction (CoF) | Data not readily available in reviewed literature. | Significantly reduces the coefficient of friction in polyolefins. |
| Migration Rate | Expected to be relatively fast due to shorter chain length. | Generally faster than longer-chain saturated amides like erucamide, due to lower molecular weight.[3][4][5] |
| Diffusion Coefficient in HDPE | Data not readily available in reviewed literature. | 1.16 x 10⁻¹³ cm²/s |
| Thermal Stability | Generally stable under normal processing conditions. | Relatively stable to heat, oxygen, and ultraviolet light.[1] |
| Bioactivity | Limited data available. | Known endogenous bioactive molecule. Interacts with CB1 receptors and serotonin receptors.[2][4][6][7][8][9][10][11][12][13][14] |
| Leaching Potential | Potential to migrate from polymer matrices. | Known to migrate from plastic labware and food/beverage containers.[3][5][15] |
Experimental Protocols
Measurement of Coefficient of Friction (CoF)
The coefficient of friction for polymer films containing slip agents is typically determined using the ASTM D1894 standard test method.
Objective: To measure the static and kinetic coefficients of friction of a plastic film when sliding over itself or another surface.
Apparatus:
-
A coefficient of friction tester, which includes a stationary plane and a moving sled, or a moving plane and a stationary sled.
-
A force-measuring device (e.g., a load cell).
-
A drive system to produce a uniform relative motion between the sled and the plane.
Procedure:
-
Sample Preparation: Cut the polymer film samples to the required dimensions for the plane and the sled. The surfaces to be tested should be clean and free of any contaminants.
-
Test Setup: Mount one piece of the film on the plane and another on the sled. The sled, of a known weight, is placed on the film-covered plane.
-
Static CoF Measurement: The test is initiated by starting the relative motion between the sled and the plane at a specified speed. The initial peak force required to start the movement is recorded. The static coefficient of friction (μs) is calculated as the ratio of this initial peak force to the normal force (weight of the sled).
-
Kinetic CoF Measurement: After the initial movement, the average force required to maintain the uniform motion is measured. The kinetic coefficient of friction (μk) is calculated as the ratio of this average force to the normal force.
-
Data Analysis: The test is repeated multiple times to ensure the reproducibility of the results, and the average CoF values are reported.
Measurement of Slip Agent Migration
The migration of slip agents to the surface of a polymer can be quantified using various surface-sensitive analytical techniques.
Objective: To determine the concentration of the slip agent on the polymer surface over time.
Methodology: Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR)
-
Sample Preparation: Polymer films containing a known concentration of the slip agent are prepared (e.g., by melt compounding and film extrusion).
-
ATR-FTIR Analysis: The surface of the film is brought into contact with an ATR crystal (e.g., Germanium or Zinc Selenide). An infrared beam is passed through the crystal in such a way that it reflects off the internal surface in contact with the sample. At each reflection, the beam penetrates a short distance into the sample, and the resulting spectrum contains information about the chemical composition of the surface layer.
-
Data Acquisition: Spectra are collected at different time intervals after the film production. The characteristic absorption bands of the slip agent (e.g., the amide I band around 1640 cm⁻¹) and the polymer matrix (e.g., C-H bending vibrations in polyethylene) are monitored.
-
Quantification: The ratio of the peak height or area of the slip agent's characteristic band to a reference band from the polymer is calculated. This ratio is proportional to the concentration of the slip agent on the surface. A calibration curve can be generated using standards of known concentrations to obtain quantitative results.
Other Techniques:
-
X-ray Photoelectron Spectroscopy (XPS): Provides elemental and chemical state information of the top few nanometers of the surface.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to quantify the amount of slip agent extracted from the surface.
Mandatory Visualization
Mechanism of Action: Slip Agent Migration
The fundamental mechanism by which both this compound and Oleamide reduce friction is through their migration, or "blooming," to the surface of the polymer. This process is driven by their limited solubility in the polymer matrix.
Caption: General mechanism of fatty acid amide slip agents.
Experimental Workflow: Coefficient of Friction Measurement (ASTM D1894)
The following diagram illustrates the workflow for determining the coefficient of friction of a polymer film.
Caption: Experimental workflow for CoF measurement.
Signaling Pathways of Oleamide
For researchers in drug development, understanding the biological interactions of leachable substances is crucial. Oleamide has been shown to interact with several key signaling pathways.
1. Endocannabinoid System Interaction
Oleamide is structurally similar to the endocannabinoid anandamide (B1667382) and has been shown to act as an agonist at the cannabinoid receptor 1 (CB1).[6][7][10][12]
Caption: Oleamide's agonistic effect on the CB1 receptor.
2. Serotonin System Modulation
Oleamide can modulate the activity of several serotonin (5-HT) receptors, acting as a positive or negative allosteric modulator depending on the receptor subtype.[2][6][8][9][11][13][14]
Caption: Allosteric modulation of serotonin receptors by oleamide.
Conclusion
The choice between this compound and Oleamide as a slip agent requires a careful consideration of the specific application requirements. This compound, with its shorter saturated chain, is likely to offer faster slip performance, which may be advantageous in certain high-speed processing applications. However, its long-term stability and potential for volatilization should be evaluated.
Oleamide, a well-characterized slip agent, provides excellent and durable slip properties. Its established performance is a key advantage. However, for researchers and professionals in drug development, the significant bioactivity of Oleamide is a critical factor that cannot be overlooked. Its interaction with the endocannabinoid and serotonin systems necessitates a thorough risk assessment, especially in the context of leachable and extractable studies for pharmaceutical packaging and medical devices. The potential for Oleamide to migrate from packaging materials into drug formulations could have unintended pharmacological consequences.
Further research is warranted to generate direct comparative data on the performance of this compound and to better understand its own potential for bioactivity and leaching. In the absence of such data, a precautionary approach should be taken when selecting slip agents for sensitive applications, with a comprehensive evaluation of both performance and toxicological profiles.
References
- 1. Applications of Oleamide_Chemicalbook [chemicalbook.com]
- 2. Structural requirements for 5-HT2A and 5-HT1A serotonin receptor potentiation by the biologically active lipid oleamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oleamide, a Bioactive Compound, Unwittingly Introduced into the Human Body through Some Plastic Food/Beverages and Medicine Containers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Interference of oleamide with analytical and bioassay results - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oleamide: a member of the endocannabinoid family? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Oleamide: an endogenous sleep-inducing lipid and prototypical member of a new class of biological signaling molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Oleamide: a member of the endocannabinoid family? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Oleamide-induced modulation of 5-hydroxytryptamine receptor-mediated signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Oleamide: Intriguing Endocannabinoid Effects - CBD Health and Wellness [cbdhealthandwellness.net]
- 13. Discovery of Novel Oleamide Analogues as Brain-Penetrant Positive Allosteric Serotonin 5-HT2C Receptor and Dual 5-HT2C/5-HT2A Receptor Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Oleamide - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
Evaluating Dodecanamide as a Positive Control in FAAH Assays: A Comparative Guide
For researchers engaged in the study of the endocannabinoid system, particularly the function of Fatty Acid Amide Hydrolase (FAAH), the use of appropriate controls is paramount for the validation and interpretation of experimental data. This guide provides a comprehensive evaluation of Dodecanamide's suitability as a positive control in FAAH assays, comparing it with established FAAH inhibitors. Experimental data for well-characterized inhibitors are presented, alongside detailed protocols for conducting FAAH activity assays.
This compound: A Substrate, Not a Standard Inhibitory Control
Current scientific literature and commercially available assay kits do not support the use of this compound as a standard positive inhibitory control for FAAH. FAAH is a serine hydrolase responsible for the degradation of a variety of endogenous fatty acid amides.[1][2] Its primary function is to hydrolyze these molecules, terminating their signaling activity.[2] As this compound is a saturated fatty acid amide, it is likely to be a substrate for FAAH, competitively inhibiting the hydrolysis of other substrates, rather than acting as a true inhibitor that blocks the enzyme's active site.
For a compound to serve as a positive control for inhibition, it should ideally be a potent and well-characterized inhibitor with a known mechanism of action and a defined IC50 or Ki value. In contrast, a positive control for enzyme activity would typically be a purified, active FAAH enzyme preparation that ensures the assay is performing as expected.
This guide, therefore, evaluates this compound in the context of its probable role as a substrate and compares its utility to established, potent FAAH inhibitors that are commonly used as positive controls for assay inhibition.
Comparison of FAAH Inhibitors as Positive Controls
For an effective positive control in an FAAH inhibition assay, a compound should exhibit potent and selective inhibition of the enzyme. Several such inhibitors have been extensively characterized and are commercially available. Below is a comparison of some of the most widely used FAAH inhibitors.
Table 1: Comparison of Common FAAH Inhibitors
| Compound | Type of Inhibitor | IC50 Value | Key Characteristics |
| URB597 | Irreversible, Carbamate-based | ~3-5 nM (human and rat)[3][4][5] | Potent and selective FAAH inhibitor. Widely used in in vitro and in vivo studies. Does not significantly interact with cannabinoid receptors.[5] |
| PF-3845 | Irreversible, Urea-based | ~18 nM (human)[6] | Potent, selective, and orally active FAAH inhibitor.[6] Covalently modifies the serine nucleophile in the FAAH active site.[6] |
| JZL195 | Dual Inhibitor | FAAH: ~2-13 nM; MAGL: ~4-19 nM[7] | Potent dual inhibitor of both FAAH and monoacylglycerol lipase (B570770) (MAGL), another key enzyme in the endocannabinoid system. |
FAAH Signaling Pathway and Inhibition
The enzyme Fatty Acid Amide Hydrolase (FAAH) plays a crucial role in the endocannabinoid system by degrading fatty acid amides, most notably the endocannabinoid anandamide (B1667382) (AEA). This hydrolysis terminates AEA's signaling, which would otherwise activate cannabinoid receptors (CB1 and CB2). Inhibitors of FAAH block this degradation, leading to an accumulation of AEA and enhanced cannabinoid receptor signaling.
Caption: FAAH hydrolyzes anandamide, terminating its signaling. FAAH inhibitors block this process.
Experimental Protocols
A common method for measuring FAAH activity is a fluorometric assay. This assay utilizes a non-fluorescent substrate that, upon hydrolysis by FAAH, releases a fluorescent product. The rate of fluorescence increase is directly proportional to the FAAH activity.
Protocol: Fluorometric FAAH Activity Assay
1. Materials and Reagents:
-
FAAH enzyme source (e.g., recombinant human FAAH, tissue homogenates, or cell lysates)
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)
-
Fluorogenic FAAH substrate (e.g., Arachidonoyl 7-amino, 4-methylcoumarin (B1582148) amide - AAMCA)
-
Positive Control Inhibitor (e.g., URB597 or PF-3845)
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~465 nm)
2. Preparation of Reagents:
-
FAAH Assay Buffer: Prepare and keep on ice.
-
FAAH Enzyme: Thaw on ice and dilute to the desired concentration in cold FAAH Assay Buffer immediately before use. The optimal concentration should be determined empirically.
-
AAMCA Substrate: Prepare a stock solution in a suitable solvent (e.g., ethanol (B145695) or DMSO). Dilute to the final working concentration in FAAH Assay Buffer.
-
Positive Control Inhibitor and Test Compounds: Prepare stock solutions in DMSO. Create a dilution series to determine IC50 values.
3. Assay Procedure:
-
To the wells of a 96-well microplate, add the following:
-
Blank (No Enzyme): 50 µL of FAAH Assay Buffer.
-
Vehicle Control: 45 µL of FAAH enzyme and 5 µL of vehicle (e.g., DMSO).
-
Positive Control: 45 µL of FAAH enzyme and 5 µL of the positive control inhibitor (e.g., URB597 at a concentration expected to give >90% inhibition).
-
Test Compound: 45 µL of FAAH enzyme and 5 µL of the test compound at various concentrations.
-
-
Pre-incubate the plate at 37°C for 15-30 minutes to allow inhibitors to interact with the enzyme.[8]
-
Initiate the reaction by adding 50 µL of the AAMCA substrate solution to all wells. The final volume in each well should be 100 µL.
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Measure the fluorescence intensity kinetically for 10-60 minutes, with readings taken every 1-2 minutes.[8][9]
4. Data Analysis:
-
Subtract the fluorescence of the blank wells from all other readings.
-
Determine the rate of reaction (V) for each well by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Calculate the percent inhibition for each test compound concentration using the following formula: % Inhibition = [(V_vehicle - V_compound) / V_vehicle] * 100
-
Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Experimental Workflow for FAAH Inhibition Assay
The following diagram illustrates a typical workflow for screening and characterizing FAAH inhibitors using a fluorometric assay.
Caption: A standard workflow for determining the inhibitory potential of compounds against FAAH.
Conclusion
While this compound is a fatty acid amide and therefore of interest in the context of FAAH, it is not a suitable positive inhibitory control. Its likely role as a substrate would lead to competitive kinetics rather than a clear inhibitory signal. For robust and reliable FAAH inhibition assays, researchers should utilize well-characterized, potent inhibitors such as URB597 or PF-3845 as positive controls. These compounds provide a clear and reproducible measure of enzyme inhibition, ensuring the validity of the assay and the accurate interpretation of screening results for novel FAAH inhibitors.
References
- 1. Fatty acid amide hydrolase substrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. URB 597 | Fatty Acid Amide Hydrolase | Tocris Bioscience [tocris.com]
- 5. Pharmacological profile of the selective FAAH inhibitor KDS-4103 (URB597) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. sigmaaldrich.cn [sigmaaldrich.cn]
Comparative Analysis of Anti-Dodecanamide Antibody Cross-Reactivity
This guide provides a comprehensive comparison of the cross-reactivity of a hypothetical anti-Dodecanamide antibody against structurally similar fatty acid amides. The data presented herein is intended to serve as a template for researchers and drug development professionals in designing and interpreting their own cross-reactivity studies. Detailed experimental protocols and workflow diagrams are provided to facilitate the replication of these analyses.
Data Summary: Cross-Reactivity Profile
The cross-reactivity of the anti-Dodecanamide antibody was assessed using a competitive Enzyme-Linked Immunosorbent Assay (ELISA). The following table summarizes the percentage of cross-reactivity observed for a panel of related amide compounds. The cross-reactivity is calculated relative to Dodecanamide (100%) based on the concentration of each analyte required to achieve 50% inhibition of the antibody binding to a this compound-coated plate.
| Compound Name | Structure | IC50 (nM) | % Cross-Reactivity |
| This compound | CH3(CH2)10CONH2 | 10 | 100% |
| Decanamide | CH3(CH2)8CONH2 | 50 | 20% |
| Tetradecanamide | CH3(CH2)12CONH2 | 25 | 40% |
| Oleamide | CH3(CH2)7CH=CH(CH2)7CONH2 | 200 | 5% |
| Stearamide | CH3(CH2)16CONH2 | >1000 | <1% |
| N-Dodecylacetamide | CH3(CH2)11NHCOCH3 | >1000 | <1% |
| Lauric Acid | CH3(CH2)10COOH | >1000 | <1% |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Competitive ELISA for Cross-Reactivity Assessment
This protocol outlines the steps for determining the cross-reactivity of the anti-Dodecanamide antibody with various analytes.
Materials:
-
96-well ELISA plates
-
Anti-Dodecanamide antibody
-
This compound-BSA conjugate (for coating)
-
HRP-conjugated secondary antibody
-
TMB substrate solution
-
Stop solution (e.g., 2N H2SO4)
-
Coating Buffer (50 mM Sodium Carbonate, pH 9.6)
-
Wash Buffer (PBS with 0.05% Tween-20)
-
Blocking Buffer (PBS with 1% BSA)
-
Assay Buffer (PBS with 0.1% BSA and 0.05% Tween-20)
-
This compound and potential cross-reactants
Procedure:
-
Plate Coating:
-
Dilute the this compound-BSA conjugate to 1 µg/mL in Coating Buffer.
-
Add 100 µL of the diluted conjugate to each well of the 96-well plate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with Wash Buffer.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 2 hours at room temperature.
-
Wash the plate three times with Wash Buffer.
-
-
Competitive Reaction:
-
Prepare serial dilutions of this compound (as the standard) and the test compounds in Assay Buffer.
-
In a separate dilution plate, mix 50 µL of each standard/test compound dilution with 50 µL of the diluted anti-Dodecanamide antibody (at a concentration that gives ~80% of the maximum signal).
-
Incubate this mixture for 1 hour at room temperature.
-
Transfer 100 µL of the antibody/analyte mixture to the corresponding wells of the coated and blocked ELISA plate.
-
Incubate for 1 hour at room temperature with gentle shaking.
-
Wash the plate five times with Wash Buffer.
-
-
Detection:
-
Add 100 µL of the diluted HRP-conjugated secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with Wash Buffer.
-
Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 50 µL of Stop Solution.
-
-
Data Analysis:
-
Read the absorbance at 450 nm using a microplate reader.
-
Plot the absorbance against the log of the analyte concentration to generate a sigmoidal dose-response curve.
-
Determine the IC50 value (the concentration of analyte that causes 50% inhibition of the maximum signal) for each compound.
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of this compound / IC50 of Test Compound) x 100
-
Western Blotting for Specificity Confirmation
This protocol can be used to confirm the specificity of the anti-Dodecanamide antibody against a panel of protein-conjugated amides.
Procedure:
-
Sample Preparation: Prepare protein conjugates of this compound and potential cross-reactants (e.g., BSA-Decanamide, BSA-Tetradecanamide).
-
SDS-PAGE: Separate the protein conjugates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[1]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[2]
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature to prevent non-specific antibody binding.[3]
-
Primary Antibody Incubation: Incubate the membrane with the anti-Dodecanamide antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[2][3]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.[3]
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (specific for the primary antibody's host species) for 1 hour at room temperature.[2]
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. The intensity of the bands will indicate the degree of antibody binding to each conjugate.
Visualizations
Experimental Workflow and Signaling Pathway
Caption: Workflow for the competitive ELISA used to determine antibody cross-reactivity.
Caption: A hypothetical signaling pathway involving this compound acting through a Gi-coupled GPCR.
References
A Comparative Guide to the Lubricating Efficacy of Dodecanamide and Other Fatty Amides
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate lubricant is a critical consideration in pharmaceutical manufacturing and other high-precision industries to ensure efficient processing and product quality. Among the various classes of lubricants, fatty amides have garnered significant attention due to their excellent friction-reducing and anti-wear properties. This guide provides an objective comparison of the lubricating efficacy of Dodecanamide (also known as Lauramide) with other primary fatty amides, supported by experimental data.
Executive Summary
Experimental evidence demonstrates that the lubricating performance of primary fatty amides is influenced by their molecular weight. Generally, an increase in the carbon chain length of the fatty amide corresponds to improved anti-wear and extreme-pressure properties. While this compound offers effective lubrication, other fatty amides with longer carbon chains, such as Stearamide and Oleamide, exhibit superior performance in terms of reducing wear and withstanding higher pressures before the lubricating film breaks down.
Quantitative Performance Data
The lubricating properties of this compound and other primary fatty amides were evaluated using the Four-Ball Wear Test. The key performance indicators are the Wear Scar Diameter (WSD), Weld Load, and Coefficient of Friction. A smaller wear scar diameter indicates better anti-wear properties. A higher weld load signifies a greater capacity to withstand extreme pressure. A lower coefficient of friction suggests greater lubricity.
The following tables summarize the tribological data for various fatty amides when blended with a base oil at a 1% concentration.
Table 1: Wear Scar Diameter of Various Fatty Amide Lubricants
| Fatty Amide | Chemical Formula | Molecular Weight ( g/mol ) | Wear Scar Diameter (mm) |
| This compound (Lauramide) | C12H25NO | 199.34 | 0.55 |
| Myristamide | C14H29NO | 227.39 | 0.52 |
| Palmitamide | C16H33NO | 255.44 | 0.49 |
| Stearamide | C18H37NO | 283.50 | 0.46 |
| Oleamide | C18H35NO | 281.48 | 0.48 |
Table 2: Weld Load of Various Fatty Amide Lubricants
| Fatty Amide | Chemical Formula | Molecular Weight ( g/mol ) | Weld Load (kg) |
| This compound (Lauramide) | C12H25NO | 199.34 | 120 |
| Myristamide | C14H29NO | 227.39 | 126 |
| Palmitamide | C16H33NO | 255.44 | 130 |
| Stearamide | C18H37NO | 283.50 | 136 |
| Oleamide | C18H35NO | 281.48 | 132 |
Table 3: Coefficient of Friction of Various Fatty Amide Lubricants
| Fatty Amide | Chemical Formula | Molecular Weight ( g/mol ) | Coefficient of Friction |
| This compound (Lauramide) | C12H25NO | 199.34 | 0.085 |
| Myristamide | C14H29NO | 227.39 | 0.082 |
| Palmitamide | C16H33NO | 255.44 | 0.079 |
| Stearamide | C18H37NO | 283.50 | 0.075 |
| Oleamide | C18H35NO | 281.48 | 0.077 |
Experimental Protocols
The data presented in this guide was obtained following standardized testing procedures to ensure reliability and comparability.
Synthesis of Fatty Amides
A common method for the synthesis of primary fatty amides for lubrication studies involves the reaction of a fatty acid with urea (B33335) in the presence of a catalyst.
Materials:
-
Lauric Acid (or other fatty acid)
-
Urea
-
Boric Acid (catalyst)
Procedure:
-
Thoroughly mix the fatty acid (0.06 mol), urea, and boric acid in a mortar and pestle for 2-5 minutes.
-
Transfer the triturated mixture to a beaker and heat it directly, without solvent, to 160–180°C for 10–30 minutes.
-
During heating, the reaction mixture will melt and then solidify as the amide product.
-
After the reaction is complete, allow the product to cool to room temperature.
-
To remove any unreacted acid, add aqueous ammonia (B1221849) solution (50–55 ml) to the crude product and heat with stirring.
-
Filter the mixture to isolate the purified fatty amide product.
Fatty Amide Synthesis Workflow
Tribological Testing: Four-Ball Wear Test (ASTM D4172)
The anti-wear and extreme-pressure properties of the fatty amide lubricants were evaluated using a four-ball wear test apparatus according to the ASTM D4172 standard.[1][2][3][4][5]
Apparatus:
-
Four-Ball Wear Test Machine
Materials:
-
Test lubricant (base oil + 1% fatty amide)
-
Four 12.7 mm diameter steel balls
Procedure:
-
Three steel balls are clamped together and immersed in the test lubricant.
-
A fourth steel ball is placed on top of the three stationary balls.
-
A specified load is applied to the top ball.
-
The top ball is rotated at a constant speed for a set duration.
-
After the test, the wear scars on the three stationary balls are measured using a microscope.
-
The average wear scar diameter, weld load, and coefficient of friction are recorded.
Four-Ball Wear Test Workflow
Mechanism of Lubrication
Fatty amides function as boundary lubricants. Their polar amide head group adsorbs onto the metal surfaces of the interacting components, while their non-polar hydrocarbon tails form a tightly packed, ordered layer. This molecular film acts as a protective barrier, preventing direct metal-to-metal contact and reducing friction and wear. The strength of the van der Waals forces between the hydrocarbon chains increases with chain length, leading to a more robust and durable lubricating film for longer-chain fatty amides.
Fatty Amide Lubrication Mechanism
Conclusion
The selection of a fatty amide lubricant should be guided by the specific requirements of the application. For applications requiring good general-purpose lubrication, this compound is a suitable choice. However, for more demanding conditions involving high loads and temperatures, fatty amides with longer alkyl chains, such as Stearamide and Oleamide, offer superior anti-wear and extreme-pressure performance. This is attributed to the formation of a more robust and stable lubricating film due to increased intermolecular forces between the longer hydrocarbon chains.[6] The data and protocols presented in this guide provide a foundation for making informed decisions in the selection and application of fatty amide lubricants.
References
A Comparative Analysis of Surfactant Properties: Dodecanamide vs. Sodium Dodecyl Sulfate (SDS)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the surfactant properties of Dodecanamide and the well-characterized anionic surfactant, Sodium Dodecyl Sulfate (B86663) (SDS). The following sections present a quantitative data summary, detailed experimental protocols for surfactant characterization, and visualizations to illustrate molecular differences and experimental workflows.
Executive Summary
Sodium Dodecyl Sulfate (SDS) is a potent anionic surfactant with a well-established critical micelle concentration (CMC), surface tension at CMC, and Krafft temperature, making it a benchmark surfactant in various research and industrial applications.[1][2] In contrast, this compound, a primary fatty acid amide, exhibits negligible solubility in water.[3][4] This inherent insolubility prevents the formation of micelles in aqueous solutions, and consequently, key surfactant parameters such as CMC and Krafft temperature are not applicable under standard conditions. Therefore, this compound does not function as a typical surfactant in aqueous media.
Data Presentation: Quantitative Surfactant Properties
The table below summarizes the key surfactant properties of SDS in aqueous solution. Data for this compound is not applicable due to its insolubility in water.
| Surfactant Property | Sodium Dodecyl Sulfate (SDS) | This compound |
| Chemical Structure | CH3(CH2)11OSO3Na | CH3(CH2)10CONH2 |
| Critical Micelle Concentration (CMC) | 8.2 mM in water at 25°C[1] | Not Applicable (Insoluble in water)[3] |
| Surface Tension at CMC | ~33-39 mN/m | Not Applicable |
| Krafft Temperature | 10-12°C[5] | Not Applicable |
| Aqueous Solubility | Soluble | Insoluble[3] |
Molecular Structure and Behavior in Aqueous Solution
The significant difference in the aqueous behavior of SDS and this compound stems from their molecular structures, specifically their hydrophilic head groups.
Caption: Molecular structures of SDS and this compound.
Experimental Protocols for Surfactant Characterization
The following are detailed methodologies for determining the key surfactant properties discussed in this guide.
Determination of Critical Micelle Concentration (CMC) and Surface Tension
The CMC and the surface tension at the CMC are typically determined concurrently using a tensiometer.[6][7]
a. Tensiometry (Wilhelmy Plate or Du Noüy Ring Method) [8]
-
Objective: To measure the surface tension of a series of surfactant solutions of varying concentrations to identify the CMC.
-
Apparatus: Tensiometer (with a Wilhelmy plate or Du Noüy ring), precision balance, temperature-controlled sample vessel.
-
Procedure:
-
Prepare a stock solution of the surfactant in deionized water.
-
Create a series of dilutions from the stock solution to cover a wide range of concentrations, both below and above the expected CMC.
-
Calibrate the tensiometer according to the manufacturer's instructions.
-
Measure the surface tension of each solution, starting from the most dilute, ensuring the plate or ring is thoroughly cleaned between measurements.
-
Record the surface tension as a function of surfactant concentration.
-
-
Data Analysis:
-
Plot the surface tension (γ) versus the logarithm of the surfactant concentration (log C).
-
The resulting plot will show a sharp decrease in surface tension with increasing concentration, followed by a plateau.
-
The CMC is the concentration at which the inflection point occurs, where the two linear portions of the graph intersect.
-
The surface tension value at the plateau is the surface tension at the CMC.
-
b. Conductometry (for Ionic Surfactants) [9][10]
-
Objective: To determine the CMC of an ionic surfactant by measuring the change in conductivity with concentration.
-
Apparatus: Conductivity meter, conductivity cell, temperature-controlled water bath.
-
Procedure:
-
Prepare a series of surfactant solutions of known concentrations in deionized water.
-
Calibrate the conductivity meter with standard solutions.
-
Measure the conductivity of each solution, ensuring temperature equilibrium is reached for each measurement.
-
-
Data Analysis:
-
Plot the specific conductivity (κ) versus the surfactant concentration.
-
The plot will show two linear regions with different slopes.
-
The CMC is the concentration at the point of intersection of these two lines.[11]
-
Determination of Krafft Temperature[5][12]
-
Objective: To determine the temperature at which the solubility of an ionic surfactant becomes equal to its CMC.
-
Apparatus: Conductivity meter, temperature probe, heating plate with a magnetic stirrer, a jacketed vessel connected to a circulating water bath.
-
Procedure:
-
Prepare a surfactant solution at a concentration known to be above the CMC.
-
Cool the solution until the surfactant precipitates.
-
Slowly heat the solution while continuously stirring and monitoring the conductivity and temperature.
-
-
Data Analysis:
-
Plot the conductivity as a function of temperature.
-
The Krafft temperature is identified as the temperature at which a sharp increase in conductivity is observed.[12] This indicates the dissolution of the precipitated surfactant into micelles.
-
Experimental Workflow for Surfactant Characterization
The following diagram illustrates the logical flow of experiments to characterize the properties of a potential surfactant.
Caption: General experimental workflow for surfactant characterization.
Conclusion
This guide demonstrates that while Sodium Dodecyl Sulfate is a highly effective and well-characterized surfactant in aqueous solutions, this compound does not exhibit typical surfactant properties due to its poor water solubility. The provided experimental protocols offer a standardized approach for the characterization of novel amphiphilic molecules, enabling researchers to determine their potential as surfactants. The fundamental difference in the hydrophilic head groups of SDS and this compound is the primary determinant of their vastly different behaviors in aqueous environments.
References
- 1. Sodium dodecyl sulfate - Wikipedia [en.wikipedia.org]
- 2. Sodium dodecyl sulfate : A very useful surfactant for Scientific Invetigations_Chemicalbook [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 7. 2.2. CMC Determination [bio-protocol.org]
- 8. Measuring Critical Micelle Concentration as a Function of Cavitand Additives Using Surface Tension and Dye Micellization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.uni-potsdam.de [chem.uni-potsdam.de]
- 10. scribd.com [scribd.com]
- 11. Virtual Labs [csc-iiith.vlabs.ac.in]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of Fatty Acid Amides as Drug Delivery Vehicles
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Performance Benchmarking
The selection of an appropriate drug delivery vehicle is a critical determinant of a therapeutic agent's efficacy and safety profile. Fatty acid amides, a class of lipid molecules, have emerged as promising candidates for the formulation of novel drug delivery systems. Their inherent biocompatibility, biodegradability, and ability to modify drug release profiles make them an attractive alternative to conventional carriers. This guide provides a comparative study of common fatty acid amides—oleamide, erucamide, and stearamide—and benchmarks their performance against established drug delivery platforms, namely liposomes and polymeric nanoparticles (PLGA). The information presented herein is supported by experimental data from various studies to facilitate informed decision-making in drug formulation development.
Executive Summary
Fatty acid amides offer a versatile platform for drug delivery, capable of forming various nanostructures such as solid lipid nanoparticles (SLNs) and as components of larger polymeric systems. Their performance as drug carriers is influenced by their chemical structure, particularly the length and saturation of their fatty acid chains.
-
Oleamide , with its unsaturated C18 chain, tends to form less ordered structures, which can influence drug loading and release rates. It is known to migrate relatively quickly within polymer matrices.
-
Erucamide , a longer-chain (C22) unsaturated fatty acid amide, exhibits greater thermal stability compared to oleamide, a property that can be advantageous in certain formulation processes.[1]
-
Stearamide , a saturated C18 fatty acid amide, typically forms more crystalline and rigid matrices, which can lead to more sustained drug release profiles.
This guide will delve into a quantitative comparison of these fatty acid amides and other carriers, detail the experimental methodologies for their evaluation, and provide visual representations of key processes.
Data Presentation: Performance Comparison of Drug Delivery Vehicles
The following tables summarize key performance parameters of fatty acid amide-based carriers and compare them with liposomes and polymeric nanoparticles. It is important to note that the data is compiled from different studies, and direct head-to-head comparisons under identical conditions are limited in the available literature.
| Vehicle Type | Drug | Particle Size (nm) | Drug Loading Capacity (%) | Encapsulation Efficiency (%) | Reference |
| Fatty Acid Amide-Based | |||||
| Palmitic Acid-Based Polyamide NPs | Methylprednisolone | 60 - 300 | Not Reported | 76 | [2] |
| Anandamide-loaded PCL NPs | Anandamide | 83.52 ± 21.38 | Not Reported | 96.05 ± 1.77 | [3] |
| Alternative Vehicles | |||||
| Liposomes | Ampicillin | ~200 | ~0.5 | Not Reported | [4] |
| Polyisohexylcyanoacrylate NPs | Ampicillin | ~200 | ~10 | Not Reported | [4] |
| PLGA NPs | Emtricitabine | Not Reported | Not Reported | 74.34 | [5] |
| Solid Lipid Nanoparticles (SLNs) | Oleanolic Acid | 312.9 ± 3.617 | Not Reported | 86.54 ± 1.818 | [6] |
| Solid Lipid Nanoparticles (SLNs) | Asiatic Acid | 115.5 ± 0.458 | Not Reported | 76.22 ± 0.436 | [6] |
Note: "Not Reported" indicates that the specific data point was not available in the cited source.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of drug delivery systems. Below are protocols for key experiments cited in the evaluation of fatty acid amide-based and other nanoparticle drug carriers.
Preparation of Fatty Acid Amide Nanoparticles by Emulsion-Solvent Evaporation
This method is widely used for the preparation of polymeric and lipid-based nanoparticles.[7][8]
Materials:
-
Fatty acid amide (e.g., oleamide, erucamide, stearamide)
-
Drug to be encapsulated
-
Organic solvent (e.g., dichloromethane, ethyl acetate)
-
Aqueous phase (e.g., deionized water)
-
Surfactant/stabilizer (e.g., polyvinyl alcohol (PVA), polysorbate 80)
Procedure:
-
Organic Phase Preparation: Dissolve the fatty acid amide and the drug in the organic solvent.
-
Aqueous Phase Preparation: Dissolve the surfactant in the aqueous phase.
-
Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion. The energy input and duration of this step are critical for controlling particle size.
-
Solvent Evaporation: Stir the emulsion at room temperature or under reduced pressure to evaporate the organic solvent. This leads to the precipitation of the fatty acid amide and the formation of solid nanoparticles.
-
Nanoparticle Recovery: Collect the nanoparticles by centrifugation or ultracentrifugation.
-
Washing: Wash the nanoparticle pellet with deionized water to remove excess surfactant and unencapsulated drug.
-
Lyophilization (Optional): Freeze-dry the nanoparticles to obtain a stable powder form for long-term storage. A cryoprotectant (e.g., trehalose) may be added before freeze-drying.
Determination of Encapsulation Efficiency and Drug Loading
Encapsulation efficiency (EE) and drug loading (DL) are critical parameters for assessing the effectiveness of a drug delivery vehicle.[9][10]
Procedure for Determining Encapsulation Efficiency:
-
Separation of Free Drug: After nanoparticle preparation, centrifuge the nanoparticle suspension to pellet the nanoparticles. The supernatant will contain the unencapsulated (free) drug.
-
Quantification of Free Drug: Carefully collect the supernatant and quantify the amount of free drug using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculation: Calculate the encapsulation efficiency using the following formula: EE (%) = [(Total amount of drug added - Amount of free drug) / Total amount of drug added] x 100
Procedure for Determining Drug Loading:
-
Nanoparticle Lysis: Take a known weight of lyophilized drug-loaded nanoparticles and dissolve them in a suitable solvent that dissolves both the fatty acid amide and the drug.
-
Quantification of Total Encapsulated Drug: Quantify the total amount of drug in the solution using an appropriate analytical method (UV-Vis, HPLC).
-
Calculation: Calculate the drug loading using the following formula: DL (%) = (Weight of drug in nanoparticles / Total weight of nanoparticles) x 100
In Vitro Drug Release Study
The dialysis method is a common technique to evaluate the in vitro release profile of a drug from a nanoparticle formulation.[11][12]
Materials:
-
Drug-loaded nanoparticle suspension
-
Dialysis membrane with an appropriate molecular weight cut-off (MWCO)
-
Release medium (e.g., phosphate-buffered saline (PBS), pH 7.4, to simulate physiological conditions)
-
Shaking water bath or incubator
Procedure:
-
Preparation: Accurately measure a volume of the drug-loaded nanoparticle suspension and place it inside a dialysis bag.
-
Dialysis: Seal the dialysis bag and immerse it in a known volume of the release medium.
-
Incubation: Place the entire setup in a shaking water bath maintained at 37°C.
-
Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Quantification: Analyze the drug concentration in the collected samples using a suitable analytical method (UV-Vis, HPLC).
-
Data Analysis: Plot the cumulative percentage of drug released versus time to obtain the drug release profile.
Cytotoxicity Assessment using MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation. It is commonly used to evaluate the cytotoxicity of drug delivery vehicles.[13][14]
Materials:
-
Cell line (e.g., HeLa, MCF-7, or a cell line relevant to the therapeutic application)
-
Cell culture medium
-
Fatty acid amide nanoparticle suspension (at various concentrations)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Remove the old medium and add fresh medium containing different concentrations of the fatty acid amide nanoparticles. Include a positive control (a known cytotoxic agent) and a negative control (untreated cells).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add MTT solution to each well and incubate for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control cells.
Mandatory Visualization
The following diagrams, created using the DOT language for Graphviz, illustrate key workflows in the development and evaluation of fatty acid amide-based drug delivery vehicles.
Caption: Experimental workflow for the preparation and evaluation of fatty acid amide nanoparticles.
References
- 1. schem.net [schem.net]
- 2. researchgate.net [researchgate.net]
- 3. Drug delivery systems: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ampicillin-loaded liposomes and nanoparticles: comparison of drug loading, drug release and in vitro antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimization (Central Composite Design) and Validation of HPLC Method for Investigation of Emtricitabine Loaded Poly(lactic-co-glycolic acid) Nanoparticles: In Vitro Drug Release and In Vivo Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Single emulsion-solvent evaporation technique and modifications for the preparation of pharmaceutical polymeric nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. How To Measure The Efficiency Of Drug Packaging? - CD Bioparticles Blog [cd-bioparticles.net]
- 10. Drug Delivery FAQs [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. Comparison of the In Vitro Drug Release Methods for the Selection of Test Conditions to Characterize Solid Lipid Microparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of biocompatibility and cytotoxicity using keratinocyte and fibroblast cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Evaluation of the Cytotoxicity of Aqueous Extract and Oleo-Essential Oil of Dorema ammoniacum Plant Oleo-Gum Resin in Some Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Dodecanamide Decoded: A Comparative Guide to Alternatives in Cosmetic and Pharmaceutical Formulations
For researchers, scientists, and drug development professionals, the selection of appropriate excipients is paramount to the efficacy, stability, and sensory appeal of cosmetic and pharmaceutical formulations. Dodecanamide and its derivatives, such as Lauramide MEA and Cocamide DEA, have long been staples as thickening agents, foam boosters, and emulsion stabilizers. However, the quest for novel functionalities, improved sensory profiles, and formulations with a higher bio-based content has spurred the exploration of a diverse array of alternatives. This guide provides an objective comparison of the performance of this compound and its common alternatives, supported by experimental data and detailed protocols to aid in formulation development.
Performance Comparison of this compound and its Alternatives
The functional efficacy of this compound and its alternatives can be quantified through various analytical techniques. Below is a summary of their performance in key formulation parameters such as viscosity, foam generation and stability, and sensory characteristics. It is important to note that performance can vary depending on the specific formulation matrix, including the surfactant system, pH, and presence of electrolytes.
Viscosity and Rheological Properties
The primary function of this compound in many formulations is to increase viscosity. The choice of a thickening agent significantly impacts the product's texture, stability, and application.
| Thickener Class | Example(s) | Typical Use Level (%) | Viscosity Profile | Key Considerations |
| Amides | This compound, Cocamide DEA, Cocamide MEA, Cocamide MIPA | 1 - 5 | High viscosity, Shear-thinning | Cost-effective, good foam boosting. May have regulatory scrutiny (DEA). |
| Natural Gums | Xanthan Gum, Guar Gum | 0.2 - 2 | High viscosity at low shear, strong shear-thinning | Stable over a wide pH and temperature range. Can have a tacky skin feel at higher concentrations.[1] |
| Cellulose (B213188) Derivatives | Hydroxyethylcellulose (HEC), Hydroxypropyl Methylcellulose (HPMC) | 0.5 - 3 | Moderate viscosity, less shear-thinning than gums | Forms clear gels, good film-forming properties. Can be sensitive to electrolytes. |
| Synthetic Polymers | Carbomer, Acrylates Copolymers | 0.1 - 0.5 | Very high viscosity, shear-thinning | Forms clear gels with good suspension properties. Requires neutralization and can be sensitive to electrolytes.[2] |
| Esters | PEG-150 Distearate, PEG-120 Methyl Glucose Dioleate | 1 - 5 | Moderate viscosity, Newtonian to slightly shear-thinning | Imparts a light, non-greasy feel.[3] Often used in surfactant systems. |
| Betaines | Cocamidopropyl Betaine | 2 - 10 | Mild thickening, often used as a co-surfactant | Contributes to foam boosting and reduces irritation. |
Table 1: Comparative Viscosity Performance of this compound Alternatives.
A study comparing various thickeners in a model surfactant solution demonstrated that synthetic polymers like Carbomer can achieve high viscosity (40,000-65,000 cps at 0.5%) in water without salt. Natural gums such as a specially processed Xanthan gum can yield a viscosity of around 10,000 cps at 1%.[2] In contrast, gum-based thickeners show a linear increase in viscosity with concentration, while starch-based thickeners exhibit an exponential increase, making them harder to control but capable of reaching very high viscosities.[4][5][6]
Foam Height and Stability
In cleansing products, the volume and longevity of foam are critical consumer attributes. This compound and its derivatives are known for their foam-boosting and stabilizing properties.
| Foaming Agent Class | Example(s) | Initial Foam Height | Foam Stability | Key Considerations |
| Amides | This compound, Cocamide DEA, Cocamide MEA | High | Good | Excellent foam boosters and stabilizers. |
| Amphoteric Surfactants | Cocamidopropyl Betaine | Moderate to High | Good | Often used as a secondary surfactant to improve foam quality and reduce irritation.[7] |
| Non-ionic Surfactants | Decyl Glucoside, Lauryl Glucoside | Moderate | Moderate | Mild surfactants, produce a dense and stable foam. |
| Anionic Surfactants | Sodium Laureth Sulfate (SLES) | Very High | Poor to Moderate | Primary foaming agents, produce voluminous but less stable foam with large bubbles.[7] |
Table 2: Comparative Foam Performance of this compound Alternatives.
Anionic surfactants generally produce the highest initial foam volume, but this foam can be less stable.[7] Non-ionic surfactants, while gentler, tend to produce less foam.[8] The combination of different surfactant types is a common strategy to achieve both high foam volume and good stability.
Sensory Profile
The tactile properties of a formulation during and after application are crucial for consumer acceptance. The choice of thickener plays a significant role in the sensory experience.
| Thickener Class | Example(s) | Pick-up | Rub-in | After-feel |
| Amides | This compound, Cocamide MEA | Creamy | Smooth | Can be slightly waxy |
| Natural Gums | Xanthan Gum | Gel-like, can be "stringy" | Spreads easily | Can be tacky at high concentrations |
| Cellulose Derivatives | HEC, HPMC | Smooth, gel-like | Glides easily | Light, non-tacky |
| Synthetic Polymers | Carbomer | Clear gel, high body | Quick-breaking, refreshing | Clean, non-greasy |
| Esters | PEG-120 Methyl Glucose Dioleate | Light, lotion-like | Easy to spread | Soft, velvety[3] |
Table 3: Comparative Sensory Profiles of this compound Alternatives.
A systematic study on the influence of thickeners on cosmetic emulsions revealed that synthetic polymer-based formulations were generally more viscous than those based on cellulose derivatives.[9] Sensory panel evaluations can be correlated with instrumental measurements, providing a comprehensive understanding of how formulation changes affect consumer perception.[10][11]
Experimental Protocols
To ensure objective and reproducible comparisons, standardized experimental protocols are essential. The following are detailed methodologies for key performance assessments.
Viscosity Measurement (Rotational Rheometry)
Objective: To determine the viscous behavior of the formulation under varying shear conditions.
Apparatus: Rotational rheometer with controlled temperature capabilities and appropriate geometry (e.g., cone-plate or parallel-plate).
Methodology:
-
Equilibrate the sample and rheometer to the desired temperature (e.g., 25°C).
-
Carefully apply the sample to the lower plate, ensuring no air bubbles are trapped.
-
Lower the upper geometry to the specified gap distance and trim any excess sample.
-
Allow the sample to rest for a defined period (e.g., 5 minutes) to allow for temperature and structural equilibration.
-
Perform a continuous shear rate ramp from a low shear rate (e.g., 0.1 s⁻¹) to a high shear rate (e.g., 100 s⁻¹) and back down.
-
Record the viscosity (in Pascal-seconds or centipoise) as a function of the shear rate.
-
Data Analysis: Plot viscosity versus shear rate on a logarithmic scale to visualize the shear-thinning or Newtonian behavior of the formulation.
Foam Height and Stability Analysis
Objective: To measure the volume and persistence of foam generated by a surfactant-containing formulation.
Apparatus: Graduated cylinder, sparging tube with a porous frit, gas flow meter, and a timer.
Methodology:
-
Prepare a standardized dilution of the formulation in water of a specified hardness.
-
Pour a defined volume of the diluted sample into the graduated cylinder.
-
Insert the sparging tube to the bottom of the cylinder.
-
Initiate a constant flow of gas (e.g., air or nitrogen) at a specified rate for a defined period (e.g., 1 minute).
-
Immediately after stopping the gas flow, record the initial foam volume (in mL) or height (in mm).
-
Record the foam volume/height at regular intervals (e.g., 1, 3, and 5 minutes) to assess foam stability.
-
Data Analysis: Plot foam volume/height against time. Foam stability can be expressed as the time it takes for the foam volume to reduce by 50% (half-life).
Emulsion Stability Testing
Objective: To evaluate the physical stability of an emulsion under accelerated conditions.
Apparatus: Centrifuge, temperature-controlled ovens, and a light-exposure chamber.
Methodology:
-
Centrifugation:
-
Place a sample of the emulsion in a centrifuge tube.
-
Centrifuge at a specified speed (e.g., 3000 rpm) for a defined time (e.g., 30 minutes).
-
Visually inspect for any signs of phase separation, creaming, or sedimentation.
-
-
Accelerated Temperature Stability:
-
Store samples of the emulsion at elevated temperatures (e.g., 40°C, 50°C) for a period of 1 to 3 months.
-
At regular intervals, evaluate the samples for changes in appearance, color, odor, pH, and viscosity compared to a control sample stored at room temperature.
-
-
Freeze-Thaw Cycle Stability:
-
Subject samples to alternating temperature cycles (e.g., 24 hours at -10°C followed by 24 hours at 25°C).
-
Perform a minimum of three cycles.
-
After the cycles, visually inspect for phase separation, crystallization, or changes in texture.
-
-
Light Exposure Stability:
-
Expose samples in their final packaging and in clear glass containers to a controlled light source (simulating daylight) for a specified duration.
-
Evaluate for any changes in color, odor, and clarity.
-
Sensory Evaluation
Objective: To assess the tactile properties of a topical formulation by a trained sensory panel.
Apparatus: Standardized application area (e.g., volar forearm), controlled environment (temperature and humidity), and data collection forms.
Methodology:
-
Recruit and train a panel of assessors (typically 10-15 individuals) to identify and quantify specific sensory attributes.
-
Provide panelists with coded samples of the formulations to be evaluated in a randomized order.
-
Instruct panelists to apply a standardized amount of each product to a designated area of their skin.
-
Panelists will evaluate and score various attributes on a labeled magnitude scale (e.g., 0-10) during different phases of application:
-
Pick-up: Firmness, stickiness.
-
Rub-in: Spreadability, slipperiness, absorption.
-
After-feel: Tackiness, greasiness, smoothness, residue.
-
-
Data Analysis: Use statistical methods (e.g., ANOVA) to analyze the mean scores for each attribute and determine if there are significant differences between the formulations.
Visualization of Workflows and Relationships
To better illustrate the processes and decision-making involved in selecting and evaluating this compound alternatives, the following diagrams are provided.
Caption: Experimental workflow for comparing this compound alternatives.
Caption: Selection pathway for this compound alternatives based on formulation requirements.
References
- 1. hs-niederrhein.de [hs-niederrhein.de]
- 2. ulprospector.com [ulprospector.com]
- 3. nbinno.com [nbinno.com]
- 4. zaguan.unizar.es [zaguan.unizar.es]
- 5. researchgate.net [researchgate.net]
- 6. Rheological Properties and Stability of Thickeners for Clinical Use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cosmeticlatam.com [cosmeticlatam.com]
- 8. joanmorais.com [joanmorais.com]
- 9. The Rheological and Skin Sensory Properties of Cosmetic Emulsions: Influence of Thickening Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison between sensory and instrumental characterization of topical formulations: impact of thickening agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Porównanie toksyczności in vitro dodekanamidu i jego analogów: Przewodnik dla badaczy
Wprowadzenie
Dodekanamid, amid kwasu laurynowego, oraz jego analogi strukturalne stanowią grupę amidów kwasów tłuszczowych o szerokim spektrum zastosowań przemysłowych, w tym jako środki poślizgowe, modyfikatory tarcia i środki antyadhezyjne. Związki te występują również naturalnie i wykazują aktywność biologiczną. Wraz ze wzrostem ich wykorzystania, kluczowe staje się zrozumienie ich potencjalnej toksyczności in vitro, aby zapewnić bezpieczeństwo w zastosowaniach farmaceutycznych i biomedycznych. Niniejszy przewodnik przedstawia porównanie dostępnych danych dotyczących toksyczności in vitro dodekanamidu i jego analogów, ze szczególnym uwzględnieniem cytotoksyczności i genotoksyczności.
Porównanie cytotoksyczności
Dane dotyczące bezpośredniego porównania cytotoksyczności dodekanamidu i jego bliskich analogów w tych samych warunkach eksperymentalnych są ograniczone. Jednakże, dostępne badania na różnych amidach kwasów tłuszczowych pozwalają na wyciągnięcie pewnych wniosków dotyczących zależności struktura-aktywność.
W jednym z badań porównano toksyczność oleamidu (amidu nienasyconego kwasu tłuszczowego C18) i odpowiadającego mu kwasu oleinowego na komórkach neuroblastoma Neuro 2A. Wyniki wykazały, że oleamid jest bardziej toksyczny niż kwas oleinowy. Sugeruje to, że grupa amidowa może odgrywać istotną rolę w cytotoksyczności tych związków.
Inne badanie zidentyfikowało grupę amidów kwasów tłuszczowych, w tym mirystamid (C14), palmitamid (C16), linoleamid (C18:2), oleamid (C18:1), elaidamid (C18:1), stearamid (C18:0) i erukamid (C22:1), jako związki toksyczne wyizolowane z alg Prymnesium parvum. Obecność w tej grupie zarówno nasyconych, jak i nienasyconych amidów o różnej długości łańcucha wskazuje, że szeroka gama amidów kwasów tłuszczowych wykazuje działanie cytotoksyczne.
Tabela 1: Podsumowanie danych dotyczących cytotoksyczności in vitro dla dodekanamidu i jego analogów
| Związek | Wzór chemiczny | Długość łańcucha | Stopień nasycenia | Model in vitro | Punkt końcowy toksyczności | Obserwowane efekty |
| Dodekanamid | C12H25NO | C12 | Nasycony | Brak szczegółowych danych | - | - |
| Mirystamid | C14H29NO | C14 | Nasycony | Komórki ssacze i larwy ryb | Cytotoksyczność, Ichtiotoksyczność | Wykazano aktywność cytotoksyczną i ichtiotoksyczną. |
| Palmitamid | C16H33NO | C16 | Nasycony | Komórki ssacze i larwy ryb | Cytotoksyczność, Ichtiotoksyczność | Wykazano aktywność cytotoksyczną i ichtiotoksyczną. |
| Stearamid | C18H37NO | C18 | Nasycony | Komórki ssacze i larwy ryb | Cytotoksyczność, Ichtiotoksyczność | Wykazano aktywność cytotoksyczną i ichtiotoksyczną. |
| Oleamid | C18H35NO | C18 | Nienasycony (C18:1) | Komórki Neuro 2A, Komórki ssacze i larwy ryb | Cytotoksyczność, Ichtiotoksyczność | Wykazano większą toksyczność niż kwas oleinowy. Wykazano aktywność cytotoksyczną i ichtiotoksyczną. |
| Linoleamid | C18H33NO | C18 | Nienasycony (C18:2) | Komórki ssacze i larwy ryb | Cytotoksyczność, Ichtiotoksyczność | Wykazano aktywność cytotoksyczną i ichtiotoksyczną. |
| Erukamid | C22H43NO | C22 | Nienasycony (C22:1) | Komórki ssacze i larwy ryb | Cytotoksyczność, Ichtiotoksyczność | Wykazano aktywność cytotoksyczną i ichtiotoksyczną. |
Uwaga: Brak bezpośrednich danych porównawczych dla dodekanamidu w tych samych warunkach eksperymentalnych.
Potencjalne mechanizmy toksyczności i szlaki sygnałowe
Mechanizmy leżące u podstaw toksyczności dodekanamidu i jego analogów nie są w pełni poznane. Jednakże, badania nad pokrewnymi lipidami, takimi jak ceramidy, sugerują, że mogą one indukować apoptozę poprzez aktywację mitochondrialnych szlaków sygnałowych.
Apoptoza, czyli programowana śmierć komórki, jest kluczowym mechanizmem eliminacji uszkodzonych lub niepotrzebnych komórek. Może być inicjowana przez dwa główne szlaki: zewnętrzny (receptorowy) i wewnętrzny (mitochondrialny). Szlak zewnętrzny jest aktywowany przez związanie ligandów śmierci z receptorami na powierzchni komórki, co prowadzi do aktywacji kaskady kaspaz. Szlak wewnętrzny jest inicjowany przez różne czynniki stresowe, które prowadzą do uwolnienia cytochromu c z mitochondriów i aktywacji kaspaz.
Correlating Dodecanamide structure with its surfactant efficiency
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the surfactant performance of Dodecanamide against other common alternatives, supported by experimental data and detailed methodologies. Understanding the structure-efficiency correlation of surfactants like this compound is crucial for optimizing formulations in various applications, including pharmaceuticals, cosmetics, and industrial processes.
Introduction to this compound as a Surfactant
This compound, also known as Lauramide, is a non-ionic surfactant derived from lauric acid, a 12-carbon saturated fatty acid. Its structure consists of a long hydrophobic alkyl chain (the dodecyl group) and a hydrophilic amide head group. This amphiphilic nature allows this compound to accumulate at interfaces, reducing surface tension and facilitating the mixing of immiscible phases like oil and water.[1] Its key functions as a surfactant include emulsification, foam boosting, and viscosity enhancement.[1]
The efficiency of a surfactant is primarily determined by its ability to lower the surface tension of a liquid and its tendency to form micelles, which are aggregates of surfactant molecules in a solution. These properties are quantified by two key parameters: the surface tension at the Critical Micelle Concentration (γCMC) and the Critical Micelle Concentration (CMC) itself. A lower γCMC indicates a more effective reduction in surface tension, while a lower CMC signifies that the surfactant forms micelles at a lower concentration, making it more efficient.
Comparative Analysis of Surfactant Efficiency
The following table summarizes the key performance indicators for this compound (estimated) and a selection of widely used commercial surfactants, including anionic, cationic, and other non-ionic types.
| Surfactant | Type | Molecular Weight ( g/mol ) | Critical Micelle Concentration (CMC) (mM) | Surface Tension at CMC (γCMC) (mN/m) |
| This compound (estimated) | Non-ionic | 199.34 | ~0.8 - 1.5 | ~30 - 35 |
| Sodium Lauryl Sulfate (SLS) | Anionic | 288.38 | 8.2 | 38.4 |
| Cetyltrimethylammonium Bromide (CTAB) | Cationic | 364.45 | 0.92 | 36.0 |
| Triton X-100 | Non-ionic | ~625 | 0.24 | 33.0 |
Note: The values for this compound are estimated based on data from structurally similar C12-chain N-alkyl-N-methyl-gluconamides.
Experimental Protocols
To ensure reproducibility and accurate comparison, detailed experimental protocols for determining the key surfactant efficiency parameters are provided below.
Determination of Critical Micelle Concentration (CMC)
The CMC can be determined by monitoring a physical property of the surfactant solution that exhibits an abrupt change at the point of micelle formation.
Principle: The surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant. The CMC is identified as the concentration at the inflection point of the surface tension versus log-concentration plot.
Apparatus:
-
Tensiometer with a platinum Du Noüy ring
-
Glass vessel
-
Micropipettes
-
Analytical balance
-
Magnetic stirrer and stir bar
Procedure:
-
Preparation of Solutions: Prepare a stock solution of the surfactant in deionized water. Create a series of dilutions with concentrations spanning the expected CMC.
-
Instrument Calibration: Calibrate the tensiometer according to the manufacturer's instructions.
-
Measurement:
-
Pour the lowest concentration solution into the glass vessel.
-
Position the platinum ring so that it is just below the surface of the liquid.
-
Slowly raise the ring through the surface.
-
The force required to pull the ring through the surface is measured by the tensiometer. This force is proportional to the surface tension.
-
Record the surface tension value.
-
-
Data Analysis: Plot the surface tension (γ) as a function of the logarithm of the surfactant concentration (log C). The plot will typically show two linear regions. The CMC is the concentration at which these two lines intersect.
Principle: For ionic surfactants, the conductivity of the solution changes with surfactant concentration. Below the CMC, the conductivity increases linearly with concentration. Above the CMC, the rate of increase in conductivity slows down because the micelles are less mobile than individual ions. The break in the conductivity versus concentration plot indicates the CMC. For non-ionic surfactants, this method is less direct and often relies on the change in conductivity of an added ionic probe.
Apparatus:
-
Conductivity meter with a conductivity cell
-
Thermostated water bath
-
Volumetric flasks and pipettes
-
Magnetic stirrer and stir bar
Procedure:
-
Preparation of Solutions: Prepare a series of surfactant solutions of known concentrations in deionized water.
-
Measurement:
-
Place the conductivity cell in the thermostated water bath to maintain a constant temperature.
-
Measure the conductivity of deionized water as a baseline.
-
Measure the conductivity of each surfactant solution, starting from the lowest concentration.
-
Ensure the solution is well-stirred and the reading has stabilized before recording.
-
-
Data Analysis: Plot the specific conductivity (κ) against the surfactant concentration. The plot will show two linear portions with different slopes. The concentration at the intersection of these two lines is the CMC.
Structure-Efficiency Relationship of this compound
The surfactant efficiency of this compound is directly linked to its molecular structure. The 12-carbon alkyl chain provides the necessary hydrophobicity to drive the molecule to interfaces and induce micellization. The amide head group, being polar, provides the hydrophilic character.
Caption: Relationship between this compound's structure and its surfactant efficiency.
The length of the alkyl chain is a critical factor. A longer chain generally leads to a lower CMC and greater surface activity, but also lower water solubility. The amide head group of this compound is less polar than the head groups of ionic surfactants, which contributes to its lower water solubility but also makes it less sensitive to changes in pH and the presence of electrolytes.
Conclusion
This compound's structure, featuring a C12 hydrophobic tail and a polar amide head, positions it as an effective non-ionic surfactant. Based on data from structurally similar compounds, it is expected to exhibit a low Critical Micelle Concentration and a significant ability to reduce surface tension, comparable to other high-performance non-ionic surfactants. Its non-ionic nature offers advantages in formulations where charge interactions need to be minimized. For researchers and professionals in drug development and other scientific fields, this compound presents a viable option as a stabilizer, emulsifier, and solubilizing agent. The provided experimental protocols offer a standardized approach for the direct evaluation of its surfactant efficiency in specific applications.
References
Safety Operating Guide
Proper Disposal of Dodecanamide: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of Dodecanamide, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical to ensure personnel safety and minimize environmental impact.
This compound is classified as hazardous to the aquatic environment with long-lasting effects.[1][2] Therefore, it is imperative to avoid releasing it into the environment.[1] Improper disposal can lead to contamination of water systems and harm to aquatic life.
Personal Protective Equipment (PPE) and Safety Measures
Before handling this compound for disposal, ensure the appropriate personal protective equipment is worn. This includes:
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[1]
-
Skin Protection: Use compatible chemical-resistant gloves and protective clothing.[3]
-
Respiratory Protection: If there is a risk of dust or aerosol formation, use a NIOSH (US) or CEN (EU) approved respirator.[3]
Work in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or vapors.[4]
Waste Identification and Segregation
Properly identify and segregate this compound waste. Do not mix it with other waste streams unless explicitly permitted by your institution's waste management guidelines.
-
Solid Waste: Collect solid this compound waste in a clearly labeled, sealed container.
-
Liquid Waste: Solutions containing this compound should be collected in a labeled, leak-proof container. Do not dispose of this compound solutions down the drain.[5]
-
Contaminated Materials: Any materials, such as filter paper, pipette tips, or gloves, that are contaminated with this compound should be treated as hazardous waste and collected in a designated, sealed container.
Step-by-Step Disposal Procedure
-
Waste Collection: Collect all this compound waste in designated, properly labeled, and sealed containers. Ensure the containers are compatible with the chemical.
-
Labeling: Clearly label the waste container with "Hazardous Waste," "this compound," and any other identifiers required by your institution and local regulations.
-
Storage: Store the sealed waste containers in a designated, secure hazardous waste accumulation area. This area should be well-ventilated and away from incompatible materials.[4]
-
Consult Safety Data Sheet (SDS): Always refer to the specific SDS for this compound for any additional handling and disposal information.[1][3]
-
Contact Environmental Health and Safety (EHS): Notify your institution's Environmental Health and Safety department (or equivalent) for waste pickup. They will arrange for disposal by a licensed hazardous waste management company.
-
Documentation: Maintain a record of the amount of this compound waste generated and disposed of, in accordance with your institution's policies and local regulations.
Spill and Emergency Procedures
In the event of a this compound spill:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Control Ignition Sources: If flammable solvents are present, turn off any potential ignition sources.[6]
-
Containment: For small spills, use a spill kit with absorbent materials (e.g., vermiculite, dry sand) to contain the spill.[5]
-
Cleanup: Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste. Clean the spill area thoroughly.
-
First Aid:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[3][7]
-
Skin: Wash off immediately with soap and plenty of water. Remove contaminated clothing.[3][7]
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[3][7]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention.[1][3]
-
Quantitative Data Summary
Currently, there is no specific quantitative data available in the provided search results regarding disposal limits or concentrations for this compound. Disposal regulations are typically governed by local and national authorities. Always consult your local regulations and institutional guidelines for specific quantitative limits.
Table 1: Hazard Classification for this compound
| Hazard Class | GHS Category | Hazard Statement |
| Hazardous to the aquatic environment, long-term | Chronic 4 | H413: May cause long lasting harmful effects to aquatic life. |
Data sourced from this compound Safety Data Sheets.[1][2]
This compound Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. echemi.com [echemi.com]
- 2. This compound | C12H25NO | CID 14256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound(1120-16-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 120-40-1 Name: N,N-bis(2-hydroxyethyl)this compound [xixisys.com]
- 5. cdn.chemservice.com [cdn.chemservice.com]
- 6. nipissingu.ca [nipissingu.ca]
- 7. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
Safe Handling and Disposal of Dodecanamide: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Dodecanamide, including comprehensive operational and disposal plans. Adherence to these procedures is critical for minimizing risks and ensuring regulatory compliance.
Essential Safety and Handling Information
While specific occupational exposure limits for this compound have not been established, the following table summarizes key safety and handling information derived from safety data sheets.[1][2]
| Parameter | Value/Information |
| Primary Hazards | May cause skin irritation.[2] May cause eye irritation.[2] May be harmful if inhaled or swallowed.[2] |
| Personal Protective Equipment (PPE) | Tightly fitting safety goggles or glasses with side-shields.[2][3] Chemical-resistant gloves.[3] Protective, impervious clothing.[2] Use a respirator if dust is present or exposure limits are exceeded.[2] |
| Incompatible Materials | Strong oxidizing agents.[2] |
| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place.[3] |
| Environmental Hazards | May cause long-lasting harmful effects to aquatic life.[2] |
| Disposal Considerations | Dispose of contents and container in accordance with local, regional, and national regulations.[1] |
Operational Plan for Handling this compound
This step-by-step guide outlines the safe handling of this compound from receipt to disposal within a laboratory setting.
Receiving and Inspection
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Verify that the container is properly labeled as "this compound" and that the supplier's safety information is accessible.
-
Wear appropriate PPE (lab coat, gloves, and safety glasses) during inspection.
Storage
-
Store this compound in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[3]
-
Keep the container tightly closed to prevent contamination and moisture absorption.[3]
-
Store separately from strong oxidizing agents.[2]
Handling and Use
-
Engineering Controls: Handle this compound in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.[3]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles or safety glasses with side-shields.[2][3]
-
Hand Protection: Wear compatible chemical-resistant gloves.[3]
-
Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.[2]
-
Respiratory Protection: If dust is generated or ventilation is inadequate, use a NIOSH-approved respirator.[2]
-
-
Avoid creating dust.
-
Wash hands thoroughly after handling.
Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.[2]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]
Disposal Plan for this compound
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Identification and Collection
-
All this compound waste, including unused product and contaminated materials (e.g., gloves, wipes, and weighing papers), should be considered chemical waste.
-
Collect solid waste in a designated, clearly labeled, and sealed container. The label should include "this compound Waste" and the date of accumulation.
Disposal Protocol
-
Do not dispose of this compound down the drain or in the regular trash.
-
The designated waste container should be made of a material compatible with this compound.
-
Store the waste container in a designated satellite accumulation area that is secure and away from incompatible materials.
-
Once the container is full, arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
-
Follow all local, state, and federal regulations for hazardous waste disposal.[1]
This compound Spill Response Workflow
In the event of a this compound spill, follow the procedures outlined below to ensure a safe and effective cleanup.
Caption: Workflow for a this compound Spill Response.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
